VTP-27999
Beschreibung
This compound is a small molecule drug with a maximum clinical trial phase of I.
Eigenschaften
IUPAC Name |
methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41ClN4O5/c1-28-23(14-19-6-5-12-35-18-19)16-30-25(32)31-11-4-8-21(17-31)24(20-7-3-9-22(27)15-20)36-13-10-29-26(33)34-2/h3,7,9,15,19,21,23-24,28H,4-6,8,10-14,16-18H2,1-2H3,(H,29,33)(H,30,32)/t19-,21-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWASIVXQMMPLM-ZXMXYHOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1CCCOC1)CNC(=O)N2CCCC(C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](C[C@H]1CCCOC1)CNC(=O)N2CCC[C@H](C2)[C@H](C3=CC(=CC=C3)Cl)OCCNC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583133 | |
| Record name | Methyl (2-{(3-chlorophenyl)[(3R)-1-({(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl}carbamoyl)piperidin-3-yl]methoxy}ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942142-51-0 | |
| Record name | VTP-27999 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942142510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VTP-27999 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12416 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methyl (2-{(3-chlorophenyl)[(3R)-1-({(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl}carbamoyl)piperidin-3-yl]methoxy}ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VTP-27999 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/254XY8NV84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
VTP-27999: A Technical Guide to its Mechanism of Action as a Direct Renin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
VTP-27999 is a potent and selective, second-generation, orally bioavailable direct renin inhibitor.[1] This document provides an in-depth exploration of its mechanism of action, drawing from preclinical and clinical data. This compound exerts its therapeutic effect by directly targeting the enzymatic activity of renin, the initial and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition leads to a cascade of downstream effects, ultimately resulting in vasodilation and a reduction in sodium and water retention. Notably, this compound exhibits a distinct mode of action compared to the first-in-class renin inhibitor, aliskiren (B1664508), particularly concerning its interaction with prorenin. This guide summarizes key quantitative data, details experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Direct Renin Inhibition
This compound functions as a direct inhibitor of renin, an aspartyl protease responsible for the conversion of angiotensinogen (B3276523) to angiotensin I.[1][2] This enzymatic step is the primary bottleneck in the RAAS cascade. By blocking this conversion, this compound effectively downregulates the entire RAAS pathway, leading to decreased levels of angiotensin II and aldosterone (B195564).[1][3] The physiological consequences of this inhibition include vasodilation and a reduction in sodium and water retention, which are beneficial in the management of hypertension and related cardiovascular conditions.[1][2]
The following diagram illustrates the central role of this compound in the RAAS pathway.
Quantitative Pharmacological Profile
This compound demonstrates a favorable pharmacological profile characterized by high potency, selectivity, and oral bioavailability.
| Parameter | Value | Species | Notes | Reference |
| IC50 | 0.47 nM | Human | In vitro inhibition of purified recombinant human renin. | [4] |
| Selectivity | >1000-fold | - | Over related and unrelated off-targets. | [4][5] |
| Oral Bioavailability | >15% | 3 species | - | [5][6] |
| 37% | Rat | - | [5] | |
| 18% | Monkey | - | [5] | |
| Plasma Protein Binding | ~75% | Human | - | [7] |
| Terminal Half-life (t1/2) | 24-30 hours | Human | Following multiple ascending doses. | [3][7] |
Preclinical and Clinical Efficacy
Preclinical Evaluation in a Hypertension Model
The in vivo efficacy of this compound was assessed in a double transgenic rat (dTGR) model of hypertension, which expresses human renin and angiotensinogen. In this model, orally administered this compound demonstrated a significant and sustained reduction in mean arterial blood pressure.
Experimental Protocol: Double Transgenic Rat (dTGR) Model of Hypertension
-
Animal Model: Double transgenic rats engineered to express both human renin and human angiotensinogen, leading to renin-dependent hypertension.
-
Treatment: Oral administration of this compound (e.g., 10 mg/kg).
-
Primary Endpoint: Measurement of mean arterial blood pressure (MAP) over a 24-hour period.
-
Results: this compound produced a greater reduction in MAP at 24 hours and a longer duration of action compared to an earlier compound in the same series.[5]
The logical workflow for this preclinical study is depicted below.
Clinical Pharmacodynamics in Healthy Volunteers
A multiple ascending dose study in salt-depleted healthy volunteers provided insights into the clinical pharmacodynamics of this compound.
Experimental Protocol: Multiple Ascending Dose Study
-
Subjects: Salt-depleted healthy volunteers.
-
Treatments: Once daily oral doses of this compound (75, 150, 300, and 600 mg), placebo, and 300 mg aliskiren for 10 days.[3]
-
Pharmacokinetic Assessments: Plasma concentrations of this compound were measured to determine parameters such as Cmax and half-life.
-
Pharmacodynamic Assessments: Measurement of plasma renin activity (PRA), plasma concentrations of angiotensin II and aldosterone, and urinary aldosterone excretion.[3]
-
Safety Assessments: Monitoring of adverse events and vital signs.
Key Findings:
-
This compound was well tolerated with no significant safety issues.[3]
-
It was rapidly absorbed, reaching maximum plasma concentrations 1 to 4 hours after dosing.[3][7]
-
Plasma renin activity remained suppressed throughout the 24-hour dosing interval at all doses.[3][7]
-
This compound led to a dose-dependent increase in renin concentration, with a maximal 350-fold increase, which was greater than that observed with aliskiren, suggesting more potent intrarenal renin inhibition.[3][7]
-
A decrease in plasma angiotensin II and aldosterone was observed.[3]
-
At higher doses (300 mg and 600 mg), a rebound increase in angiotensin II and aldosterone was noted after drug cessation, suggesting an upper limit to the beneficial effects of renin inhibition.[3]
Differentiated Mechanism: Interaction with Prorenin and Renin Immunoreactivity
A significant aspect of this compound's mechanism of action is its distinct interaction with prorenin and its effect on renin immunoassays when compared to aliskiren.
-
Prorenin Unfolding: Aliskiren binds to prorenin and induces a conformational change that allows it to be detected in renin-specific immunoassays.[8][9][10] In contrast, this compound does not induce this unfolding of prorenin.[8][9][10]
-
Renin Immunoreactivity: this compound has been shown to increase the immunoreactivity of active renin by at least 30% in immunoassays.[8][9][10] This is attributed to an alteration in the affinity of the active site-directed antibodies used in these assays in the presence of this compound.[7][8][9][10] This effect is not observed with aliskiren.[9]
This differential mechanism is visualized in the following diagram.
Conclusion
This compound is a potent and selective direct renin inhibitor with a distinct pharmacological profile. Its mechanism of action centers on the direct inhibition of the rate-limiting step of the RAAS, leading to effective downstream suppression of angiotensin II and aldosterone. Preclinical and clinical studies have demonstrated its efficacy in modulating the RAAS and have highlighted a favorable pharmacokinetic profile. The key differentiator of this compound is its neutral effect on prorenin conformation, in contrast to aliskiren, and its notable impact on renin immunoreactivity in standard assays. These characteristics are critical for researchers and clinicians to consider in the design and interpretation of studies involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Multiple ascending dose study with the new renin inhibitor this compound: nephrocentric consequences of too much renin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VTP 27999 trifluoroacetate | Other Proteases | Tocris Bioscience [tocris.com]
- 5. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New renin inhibitor this compound alters renin immunoreactivity and does not unfold prorenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
VTP-27999 renin inhibition pathway
An In-depth Technical Guide to the VTP-27999 Renin Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent, selective, and orally bioavailable direct renin inhibitor developed by Vitae Pharmaceuticals.[1] As a nonpeptidic alkyl amine, it represents a significant advancement in the chemical class of direct renin inhibitors (DRIs).[2][3] By targeting the apex of the Renin-Angiotensin-Aldosterone System (RAAS), this compound offers a distinct mechanism for managing conditions such as hypertension and chronic kidney disease.[2][4] Preclinical and Phase 1 clinical studies have demonstrated its robust pharmacodynamic effects, including profound inhibition of plasma renin activity and favorable impacts on renal hemodynamics, with a pharmacokinetic profile superior to the first-in-class DRI, aliskiren (B1664508).[5][6][7] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and clinical studies, outlining experimental methodologies, and visualizing its role in the RAAS pathway.
The Renin-Angiotensin-Aldosterone System (RAAS) and the Rationale for Direct Renin Inhibition
The RAAS is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[2] The system is initiated by the aspartyl protease renin, which is secreted by the kidneys. Renin cleaves its substrate, angiotensinogen (B3276523), to form the decapeptide angiotensin I (Ang I).[2] This is the rate-limiting step of the entire cascade.[8] Ang I is subsequently converted by Angiotensin-Converting Enzyme (ACE) to the potent vasoconstrictor Angiotensin II (Ang II), which exerts its effects by binding to the AT1 receptor, leading to vasoconstriction, inflammation, fibrosis, and aldosterone (B195564) secretion.[2]
While ACE inhibitors and Angiotensin Receptor Blockers (ARBs) are effective antihypertensive agents, they act downstream of renin. This can lead to a compensatory rise in plasma renin activity (PRA), potentially attenuating their long-term efficacy.[9] Direct renin inhibitors (DRIs) like this compound block the RAAS at its origin, preventing the formation of Ang I and all subsequent downstream effectors. This approach leads to a decrease in PRA and may offer a more complete and effective blockade of the RAAS.[2][9]
Mechanism of Action of this compound
This compound is a competitive inhibitor that binds directly to the active site of renin, preventing it from cleaving angiotensinogen.[2][10] Structure-based drug design was utilized to optimize the molecule's interaction with the enzyme's binding pockets, particularly the S1 pocket.[2][11] A key structural feature is the replacement of a cyclohexylmethyl group with an (R)-(tetrahydropyran-3-yl)methyl group, which maintained potency while improving selectivity.[2]
A notable characteristic of this compound is its distinct interaction with renin and its precursor, prorenin, compared to aliskiren. While aliskiren is known to bind to prorenin and induce a conformational change that makes it recognizable in some renin assays, this compound does not appear to unfold prorenin.[12][13] However, this compound does alter the immunoreactivity of active renin, an important consideration for the interpretation of immunoassay results during clinical development.[12][13]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical investigations of this compound.
Table 1: In Vitro Inhibitory Activity
| Parameter | Value | Compound | Assay Conditions | Reference(s) |
| IC₅₀ (Human Renin) | 0.47 nM | This compound | Purified recombinant human renin in buffer. | [3] |
| IC₅₀ (Intracellular Renin) | 27 nM | This compound | Human mast cell line (HMC-1). | [5] |
| IC₅₀ (Intracellular Renin) | 171 nM | Aliskiren | Human mast cell line (HMC-1). | [5] |
| Selectivity | >1000-fold | This compound | Against related and unrelated off-targets. | [2][11] |
Table 2: Preclinical Pharmacokinetic Parameters
| Species | Oral Bioavailability (%) | Plasma Free Fraction (%) | Reference(s) |
| Rat | 37% | N/A | [2] |
| Monkey | 18% | 29% | [2] |
| Dog | > than predecessor compound | 22% | [2] |
| Human | ~10-fold higher than aliskiren | 22-29% (range across species) | [2][7] |
Table 3: Human Pharmacokinetic Parameters (Phase 1, Multiple Ascending Doses)
| Parameter | Value | Dosing Regimen | Reference(s) |
| Time to Cₘₐₓ (Tₘₐₓ) | 1 - 4 hours | 75, 150, 300, 600 mg once daily for 10 days. | [6][7] |
| Terminal Half-life (t₁/₂) | 24 - 30 hours | 75, 150, 300, 600 mg once daily for 10 days. | [6][7] |
| Dose Proportionality | Yes | Doses from 40 mg to 1000 mg. | [2][7] |
Table 4: Human Pharmacodynamic Effects (Phase 1, Day 10)
| Parameter | Dose of this compound | Result | Comparator (Aliskiren 300 mg) | Reference(s) |
| Plasma Renin Concentration | 300 mg | ~100-fold increase from baseline | ~50-fold increase | [5] |
| Plasma Renin Concentration | 600 mg | ~350-fold increase from baseline | ~50-fold increase | [5][6] |
| Renal Plasma Flow (RPF) | 75 mg | +17.2 mL/min/1.73 m² | +62.6 mL/min/1.73 m² | [5] |
| Renal Plasma Flow (RPF) | 150 mg | +63.1 mL/min/1.73 m² | +62.6 mL/min/1.73 m² | [5] |
| Renal Plasma Flow (RPF) | 300 mg | +97.5 mL/min/1.73 m² | +62.6 mL/min/1.73 m² | [5] |
| Renal Plasma Flow (RPF) | 600 mg | +115.2 mL/min/1.73 m² | +62.6 mL/min/1.73 m² | [5] |
| Urinary Aldosterone Excretion | 300 mg & 600 mg | Increased vs. baseline on Day 10 | N/A | [6] |
Experimental Protocols
In Vitro Renin Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified human renin.
-
Methodology:
-
Purified recombinant human renin (e.g., 0.3 nM) is incubated in a suitable buffer system.[2]
-
A synthetic substrate for renin (e.g., a fluorogenic peptide) is added to the reaction mixture.
-
This compound is added in a range of concentrations.
-
The enzymatic reaction is allowed to proceed at a controlled temperature (e.g., 37°C).
-
The rate of substrate cleavage is measured over time using a fluorescence plate reader.
-
Inhibition curves are generated by plotting the percentage of renin activity against the logarithm of the inhibitor concentration.
-
The IC₅₀ value is calculated by fitting the data to a four-parameter logistic equation.[2]
-
In Vivo Efficacy in Double Transgenic Rats (dTGR)
-
Objective: To assess the oral efficacy and duration of action of this compound on blood pressure in a renin-dependent hypertension model.
-
Methodology:
-
Animal Model: Double transgenic rats (dTGR) engineered to express both human renin and human angiotensinogen are used. These animals exhibit severe hypertension that is dependent on human renin activity.[2]
-
Instrumentation: Animals are instrumented with radiotelemetry devices for continuous monitoring of mean arterial blood pressure (MAP) and heart rate.
-
Dosing: this compound is administered via oral gavage at a specified dose (e.g., 10 mg/kg).[2]
-
Monitoring: MAP is continuously recorded before dosing (baseline) and for at least 24 hours post-dosing.
-
Data Analysis: The change in MAP from baseline is calculated over time and compared between the this compound-treated group and a vehicle control group.[2]
-
Human Phase 1 Multiple Ascending Dose Study
-
Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy volunteers.
-
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, multiple ascending dose design is employed.[6]
-
Subjects: Healthy volunteers are enrolled and subjected to sodium depletion to activate the RAAS.[6]
-
Treatment Groups: Subjects receive once-daily oral doses of this compound (e.g., 75, 150, 300, 600 mg), placebo, or an active comparator like aliskiren (300 mg) for a defined period (e.g., 10 days).[6]
-
PK Sampling: Serial blood samples are collected at predefined time points over a 24-hour interval (and beyond) on Day 1 and Day 10 to determine plasma concentrations of this compound.[6][7]
-
PD Assessments: Blood and urine samples are collected to measure PRA, plasma renin concentration (PRC), Ang II, and aldosterone levels. Renal plasma flow (RPF) may be assessed using methods like para-aminohippurate (PAH) clearance.[5][6]
-
Safety Monitoring: Vital signs, electrocardiograms (ECGs), and adverse events are monitored throughout the study.[6]
-
Visualizations
This compound Signaling Pathway
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound [myskinrecipes.com]
- 5. | BioWorld [bioworld.com]
- 6. Multiple ascending dose study with the new renin inhibitor this compound: nephrocentric consequences of too much renin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct Renin Inhibitors: A New Approach to Antihypertensive Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New renin inhibitor this compound alters renin immunoreactivity and does not unfold prorenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
VTP-27999: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of the Chemical Structure, Physicochemical Properties, and Pharmacological Profile of a Potent Renin Inhibitor
Abstract
VTP-27999 is a potent and selective, orally bioavailable alkyl amine inhibitor of renin, the initial and rate-limiting enzyme of the Renin-Angiotensin-Aldosterone System (RAAS).[1] By directly targeting renin, this compound effectively blocks the entire RAAS cascade, leading to reduced production of angiotensin II and aldosterone (B195564).[1][2] This mechanism of action has positioned this compound as a therapeutic candidate for hypertension and related cardiovascular and renal diseases.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, along with detailed experimental protocols and data presented for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound is a nonpeptidic alkyl amine.[4] Its chemical and physical properties are summarized in the tables below. The compound is available in its free base form, as well as hydrochloride (HCl) and trifluoroacetate (B77799) (TFA) salts, with the salt forms exhibiting enhanced water solubility and stability.[5]
Table 1: Chemical Identification of this compound and its Salts
| Identifier | This compound (Free Base) | This compound TFA | This compound HCl |
| IUPAC Name | methyl (2-((R)-(3-chlorophenyl)((R)-1-(((S)-2-(methylamino)-3-((R)-tetrahydro-2H-pyran-3-yl)propyl)carbamoyl)piperidin-3-yl)methoxy)ethyl)carbamate | methyl N-[2-[(R)-(3-Chlorophenyl)[(3R)-1-[[[(2S)-2-(methylamino)-3-[(3R)-tetrahydro-2H-pyran-3-yl]propyl]amino]carbonyl]-3-piperidinyl]methoxy]ethyl]carbamate trifluoroacetate | Not explicitly found |
| CAS Number | 942142-51-0 | 1013937-63-7 | 1264191-73-2 |
| Chemical Formula | C₂₆H₄₁ClN₄O₅ | C₂₈H₄₂ClF₃N₄O₇ | C₂₆H₄₂Cl₂N₄O₅ |
| SMILES | O=C(N1CCC--INVALID-LINK--=O)C2=CC=CC(Cl)=C2">C@@HC1)NC--INVALID-LINK--C[C@@H]3COCCC3 | O=C(O)C(F)(F)F.COC(NCCO--INVALID-LINK--[C@@]2([H])CN(CCC2)C(NC--INVALID-LINK--C[C@H]3CCCOC3)=O)=O | O=C(NC--INVALID-LINK--NC)N(CCC2)C[C@]2([H])--INVALID-LINK--([H])C3=CC(Cl)=CC=C3.Cl |
Table 2: Physicochemical Properties of this compound and its Salts
| Property | This compound (Free Base) | This compound TFA | This compound HCl |
| Molecular Weight | 525.08 g/mol | 639.10 g/mol | 561.54 g/mol |
| Appearance | Not specified | Oil (Colorless to light yellow) | Solid (White to yellow) |
| Solubility | Soluble in DMSO | Water: 10 mg/mL (15.65 mM; requires sonication) Ethanol: 2.4 mg/mL (3.76 mM; requires sonication) | Water: ≥ 100 mg/mL (178.08 mM) |
| Storage | 0°C (Short Term), -20°C (Long Term) | 4°C, sealed, away from moisture. In solvent: -80°C (6 months), -20°C (1 month) | 4°C, sealed, away from moisture. In solvent: -80°C (6 months), -20°C (1 month) |
Pharmacological Properties
Mechanism of Action
This compound is a direct inhibitor of renin, the enzyme responsible for the conversion of angiotensinogen (B3276523) to angiotensin I, the rate-limiting step in the RAAS cascade.[1] By inhibiting renin, this compound effectively reduces the levels of angiotensin II and aldosterone, key mediators of vasoconstriction, sodium and water retention, and cardiovascular remodeling.[1][6][7]
Potency and Selectivity
This compound is a highly potent renin inhibitor with an IC₅₀ of 0.47 nM against human renin.[1] It demonstrates excellent selectivity, being over 1000-fold more selective for renin compared to other related and unrelated off-targets, including other human aspartyl proteases like β-secretase, cathepsin D, and cathepsin E.[8]
Table 3: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC₅₀ (Human Renin) | 0.47 nM | [1] |
| Selectivity | >1000-fold over other proteases | [8] |
Pharmacokinetics
A multiple ascending dose study in healthy, salt-depleted volunteers provided key pharmacokinetic data for this compound.[5] The compound is rapidly absorbed following oral administration, with dose-proportional pharmacokinetics.[5]
Table 4: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Time to Cₘₐₓ (Tₘₐₓ) | 1 - 4 hours | [5] |
| Terminal Half-life (t₁/₂) | 24 - 30 hours | [5] |
| Bioavailability | >15% in three species (preclinical) | [9] |
| Excretion | <10% excreted in urine | [5] |
Clinical Studies
A key clinical trial (NCT01217736) evaluated the safety, tolerability, and pharmacodynamics of this compound in healthy volunteers. In this study, this compound was administered once daily for 10 days at doses of 75, 150, 300, and 600 mg, and compared to 300 mg of aliskiren (B1664508) and a placebo.[5]
Key Findings:
-
This compound was well-tolerated with no significant safety issues.[5]
-
It effectively suppressed plasma renin activity (PRA) over a 24-hour period at all doses.[5]
-
This compound led to a dose-dependent increase in plasma renin concentration, which was more pronounced than with aliskiren, suggesting significant intrarenal renin inhibition.[5]
-
The compound decreased plasma angiotensin II and aldosterone levels.[5]
-
At doses of 300 mg and higher, an excessive intrarenal renin inhibition was observed, leading to a rebound increase in angiotensin II and aldosterone after drug cessation.[5]
-
This compound demonstrated a blood pressure-lowering effect comparable to aliskiren.
Experimental Protocols
In Vitro Renin Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay is used to determine the in vitro inhibitory potency (IC₅₀) of this compound against renin.[1]
Principle: The assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by renin, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to renin activity.
Materials:
-
This compound TFA stock solution (e.g., 10 mM in DMSO)
-
Recombinant human renin
-
FRET-based fluorogenic renin substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound solutions to the test wells. Add assay buffer with the corresponding DMSO concentration to the control and blank wells.
-
Add the renin solution to the test and control wells. Add assay buffer to the blank wells.
-
Pre-incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate solution to all wells.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm).[1]
-
Calculate the rate of reaction and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Efficacy in a Double Transgenic Rat (dTGR) Model of Hypertension
This model is utilized to assess the in vivo antihypertensive efficacy of this compound.[5]
Model Characteristics:
-
Genetic Background: Sprague-Dawley or Fischer 344 rats.[5]
-
Transgenes: Express both human renin and human angiotensinogen.[5]
-
Phenotype: Develop severe hypertension and end-organ damage.[5]
Procedure:
-
Animal Preparation: Use adult dTGRs. Blood pressure can be continuously monitored using telemetry devices implanted in the aorta.[8]
-
Drug Formulation: Prepare a solution or suspension of this compound TFA in a suitable vehicle (e.g., water or a specific formulation buffer).
-
Dosing: Administer this compound or vehicle control orally via gavage at the desired dose (e.g., 10 mg/kg).[8]
-
Blood Pressure Monitoring: Record mean arterial pressure (MAP) continuously before and after drug administration for a specified period (e.g., 24 hours or longer).[8]
-
Data Analysis: Compare the changes in MAP between the this compound-treated group and the vehicle-treated group to determine the antihypertensive effect and duration of action.
Conclusion
This compound is a potent and selective direct renin inhibitor with promising pharmacokinetic and pharmacodynamic profiles. Its ability to effectively block the RAAS cascade at its origin makes it a valuable tool for research into hypertension and related diseases. The data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation and development of this compound. The distinct pharmacological profile of this compound compared to other RAAS inhibitors warrants further exploration of its potential therapeutic benefits.
References
- 1. Blood pressure reduction and diabetes insipidus in transgenic rats deficient in brain angiotensinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. Direct Renin Inhibitors: A New Approach to Antihypertensive Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. mdpi.com [mdpi.com]
- 8. pelvipharm.com [pelvipharm.com]
- 9. Renin profiling to select antihypertensive baseline drugs. Renin inhibitors for high-renin and calcium entry blockers for low-renin patients - PubMed [pubmed.ncbi.nlm.nih.gov]
VTP-27999: A Technical Guide for Researchers
COMPOUND: VTP-27999 CAS NUMBER: 942142-51-0 CHEMICAL NAME: Methyl (2-((R)-(3-chlorophenyl)((R)-1-(((S)-2-(methylamino)-3-((R)-tetrahydro-2H-pyran-3-yl)propyl)carbamoyl)piperidin-3-yl)methoxy)ethyl)carbamate
Executive Summary
This compound is a potent and selective, orally bioavailable alkyl amine inhibitor of renin, the initial and rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] By directly targeting renin, this compound effectively blocks the conversion of angiotensinogen (B3276523) to angiotensin I, leading to a downstream reduction in angiotensin II and aldosterone (B195564) levels.[1][3] This mechanism of action results in vasodilation and a decrease in blood pressure.[1] Preclinical and clinical studies have demonstrated its efficacy in lowering blood pressure and have characterized its pharmacokinetic and pharmacodynamic profiles.[4][5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Mechanism of Action
This compound is a direct renin inhibitor that competitively binds to the active site of the renin enzyme.[1] This inhibition prevents the enzymatic cleavage of angiotensinogen to angiotensin I, the first and rate-limiting step of the RAAS cascade.[2][3] Consequently, the production of the potent vasoconstrictor angiotensin II is suppressed, leading to reduced activation of the angiotensin II receptor type 1 (AT1R), vasodilation, and a subsequent lowering of blood pressure.[1][3] Unlike other renin inhibitors such as aliskiren, this compound does not cause the unfolding of prorenin, the inactive precursor of renin.[6][7]
Signaling Pathway
The primary signaling pathway modulated by this compound is the Renin-Angiotensin-Aldosterone System (RAAS).
Quantitative Data
In Vitro Potency and Selectivity
| Parameter | Species | Value | Reference |
| Renin Inhibition (IC50) | Human | 0.47 nM | [8] |
| Intracellular Renin Inhibition (IC50) in HMC-1 cells | Human | 27 nM | [9] |
| CYP3A4 Inhibition (IC50) | Human | >30 µM | [4][10] |
| Selectivity | Human | >1000-fold for renin over >150 other targets | [4][11] |
| β-secretase (BACE1) Inhibition | Human | <10% at 10 µM | [4][11] |
| Cathepsin D Inhibition | Human | <10% at 10 µM | [4][11] |
| Cathepsin E Inhibition | Human | <10% at 10 µM | [4][11] |
Pharmacokinetic Parameters
| Parameter | Species | Value | Reference |
| Oral Bioavailability (F) | Rat | 37% | [4][10] |
| Monkey | 18% | [4][10] | |
| Dog | >15% | [4][10] | |
| Terminal Half-life (t1/2) | Human | 24 - 30 hours | [5][12] |
| Time to Maximum Concentration (Tmax) | Human | 1 - 4 hours | [5][12] |
| Plasma Free Fraction | Dog | 22% | [4] |
| Monkey | 29% | [4] |
In Vivo Efficacy in Double Transgenic Rats (dTGR)
| Dose (Oral) | Parameter | Result | Reference |
| 10 mg/kg | Mean Arterial Pressure (MAP) | Greater reduction at 24h and longer duration of action compared to a reference compound. | [4] |
Clinical Pharmacodynamics in Healthy Volunteers
| Dose | Parameter | Result | Reference |
| 75, 150, 300, 600 mg (once daily for 10 days) | Plasma Renin Activity (PRA) | >90% inhibition at 15 minutes after dosing on day 1; significant inhibition maintained for 24 hours. | [5] |
| 300 and 600 mg | Plasma Renin Concentration | Maximally 350-fold increase, greater than with aliskiren. | [5][12] |
| 75, 150, 300, 600 mg | Renal Plasma Flow (RPF) | Dose-dependent increases from baseline of 17.2, 63.1, 97.5, and 115.2 mL/min/1.73 m2, respectively. | [9] |
Experimental Protocols
In Vitro Renin Activity Assay (FRET-based)
This protocol is adapted from established methods for measuring renin activity using a fluorogenic substrate.[3]
Principle: This assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher moiety. In its intact form, the fluorescence of the donor is quenched. Upon cleavage by renin, the donor and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the renin activity.[3]
Materials and Reagents:
-
This compound TFA: Stock solution in DMSO (e.g., 10 mM).
-
Recombinant Human Renin: Lyophilized powder or a stock solution of known concentration.
-
Fluorogenic Renin Substrate (e.g., (DABCYL)-g-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-(EDANS)-NH2).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl.
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound TFA in DMSO, and then dilute further in Assay Buffer to achieve the final desired concentrations.
-
Reagent Preparation:
-
Renin Solution: Prepare a working solution of recombinant human renin in Assay Buffer.
-
Substrate Solution: Prepare a working solution of the FRET substrate in Assay Buffer. Protect from light.
-
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the diluted this compound TFA solutions to the test wells.
-
Add 25 µL of Assay Buffer with the same percentage of DMSO to the control (100% activity) and blank (no enzyme) wells.
-
Add 25 µL of the Renin Solution to the test and control wells. Add 25 µL of Assay Buffer to the blank wells.
-
-
Pre-incubation: Mix the plate gently and pre-incubate for 15 minutes at 37°C to allow this compound to bind to the renin.[3]
-
Reaction Initiation: Add 25 µL of the Substrate Solution to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the FRET pair, with readings taken every 1-2 minutes for 30-60 minutes at 37°C.
Data Analysis:
-
Calculate Reaction Rates: For each well, determine the initial reaction rate (velocity) by plotting fluorescence units (RFU) versus time and calculating the slope of the linear portion of the curve.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_control - Rate_blank)).
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
In Vivo Blood Pressure Measurement in a Double Transgenic Rat (dTGR) Model
This protocol describes an acute oral dosing study to assess the blood pressure-lowering effects of this compound in a hypertensive rat model expressing human renin and angiotensinogen.[1][13]
Principle: The conscious animal's blood pressure is continuously monitored before and after the administration of the test compound. A reduction in blood pressure indicates an antihypertensive effect.[13]
Materials:
-
This compound TFA.
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Double transgenic rats (dTGR) expressing human renin and angiotensinogen.
-
Radiotelemetry transmitter for blood pressure monitoring.
-
Oral gavage needles (18-20 gauge, straight or curved with a ball tip).
-
Syringes.
-
Animal scale.
Procedure:
-
Surgical Implantation of Radiotelemetry Device:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Surgically implant a radiotelemetry transmitter with its catheter inserted into the abdominal aorta for direct and continuous blood pressure measurement.
-
Allow the animal to recover from surgery for at least one week.[13]
-
-
Animal Acclimation: House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water. Allow the animals to acclimate to the laboratory conditions for at least one week before the experiment.[1][13]
-
Dosing Solution Preparation:
-
Weigh the required amount of this compound TFA.
-
Prepare a homogenous suspension in the vehicle to achieve the desired final concentration for a dosing volume of 5-10 mL/kg.[2]
-
-
Baseline Blood Pressure Measurement: Record baseline blood pressure and heart rate for a sufficient period (e.g., 24-48 hours) before drug administration.[13]
-
Drug Administration:
-
Administer the prepared this compound TFA suspension or vehicle (control) to the rats via oral gavage. A recommended starting dose is 10 mg/kg.[1]
-
-
Post-dosing Monitoring: Continuously monitor and record blood pressure, heart rate, and motor activity for a specified period post-dosing (e.g., 24-48 hours).[13]
Data Analysis:
-
Calculate the change in mean arterial pressure (MAP) from baseline for each animal at each time point.
-
Compare the blood pressure reduction in the this compound-treated group to the vehicle-treated control group using appropriate statistical methods (e.g., t-test or ANOVA).[1]
Safety and Toxicology
This compound was found to be non-mutagenic in the Ames assay and not genotoxic in the mouse lymphoma L5178Y TK± test system.[1][4] In a multiple ascending dose study in healthy volunteers, this compound was generally safe and well-tolerated.[5] At the highest dose of 600 mg, some nausea and vomiting were observed.[5] As with other RAAS inhibitors, potential side effects at higher doses could include hypotension, hyperkalemia, and renal impairment.[1]
Conclusion
This compound is a potent and selective direct renin inhibitor with favorable pharmacokinetic properties and demonstrated efficacy in preclinical models and human clinical trials. Its distinct mechanism of action within the RAAS cascade makes it a valuable tool for research in hypertension, cardiovascular, and renal diseases. The provided data and protocols offer a comprehensive resource for scientists and drug development professionals to design and execute further studies to explore its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ovid.com [ovid.com]
- 7. pure.eur.nl [pure.eur.nl]
- 8. medkoo.com [medkoo.com]
- 9. | BioWorld [bioworld.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Multiple ascending dose study with the new renin inhibitor this compound: nephrocentric consequences of too much renin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
VTP-27999: A Technical Overview of its Discovery and Development as a Novel Renin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of VTP-27999, a potent and selective alkyl amine renin inhibitor. The document details the compound's mechanism of action, key preclinical data, and the experimental protocols utilized in its evaluation.
Introduction: Targeting the Renin-Angiotensin-Aldosterone System
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and cardiovascular function.[1] Dysregulation of this system is a key contributor to the pathophysiology of hypertension and end-organ damage, particularly affecting the kidneys and heart.[1] Renin, an aspartyl protease primarily secreted by the kidneys, catalyzes the first and rate-limiting step of the RAAS cascade: the conversion of angiotensinogen (B3276523) to angiotensin I.[1][2] Direct renin inhibitors (DRIs) therefore represent a promising therapeutic strategy for the management of hypertension and related cardiovascular and renal diseases by targeting the system at its origin.[1][3]
This compound emerged from a structure-guided drug design program aimed at discovering novel, nonpeptidic renin inhibitors with improved potency, selectivity, and pharmacokinetic properties over earlier generations of DRIs.[1]
Mechanism of Action
This compound is a direct inhibitor of renin.[2] By binding to the active site of the enzyme, it blocks the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of the potent vasoconstrictor angiotensin II and the salt- and water-retaining hormone aldosterone (B195564).[2][4] This targeted inhibition of the initial, rate-limiting step of the RAAS cascade leads to a reduction in blood pressure and has the potential for end-organ protection.[1]
Discovery and Preclinical Development
The discovery of this compound was the result of a focused lead optimization effort starting from a series of nonpeptidic alkyl amine renin inhibitors.[1] The initial lead compound, while potent, exhibited undesirable inhibition of the cytochrome P450 enzyme CYP3A4.[5] Through structure-based drug design, medicinal chemists rationally incorporated additional polar functionality and modified a key structural element interacting with the S1 pocket of the renin active site.[1] This led to the identification of this compound (referred to as compound 9 in the primary literature), which demonstrated a superior profile of high potency, excellent selectivity, and favorable pharmacokinetic properties.[1]
In Vitro Potency and Selectivity
This compound exhibits potent inhibition of human renin with sub-nanomolar activity.[1] A key objective of the optimization program was to minimize off-target effects, particularly inhibition of CYP3A4. This compound demonstrated a significant improvement in this regard compared to the initial lead compounds.[1] Furthermore, this compound displayed high selectivity for renin over other aspartyl proteases and a broad panel of other molecular targets.[1]
| Compound/Parameter | IC50 (nM) - Low Renin | IC50 (nM) - PRA | CYP3A4 IC50 (nM) | Selectivity |
| This compound (Compound 9) | 0.47 | 1.1 | >30,000 | >1000-fold vs. >150 off-targets |
| Lead Compound 2 | 0.48 | 0.82 | 4600 | Not Reported |
| Reference Compound 1 | 0.40 | 0.65 | Not Reported | Not Reported |
| Data sourced from Jia et al., 2011.[1] | ||||
| PRA: Plasma Renin Activity |
Pharmacokinetics
This compound demonstrated favorable oral bioavailability in multiple preclinical species, a critical factor for its potential as an orally administered therapeutic.[1]
| Species | Oral Bioavailability (%) | Plasma Free Fraction (%) |
| Rat | 37 | Not Reported |
| Monkey | 18 | 29 |
| Dog | >15 | 22 |
| Data sourced from Jia et al., 2011 and BenchChem Application Notes.[1][3] |
In Vivo Efficacy
The antihypertensive effect of this compound was evaluated in a double transgenic rat (dTGR) model of hypertension, which expresses both human renin and human angiotensinogen.[1] In this model, this compound demonstrated a significant and sustained reduction in mean arterial blood pressure (MAP) following oral administration.[1]
| Animal Model | Dose (Oral) | Parameter | Result |
| Double Transgenic Rat (dTGR) | 10 mg/kg | Mean Arterial Pressure (MAP) | Greater reduction at 24h compared to a reference compound.[1] |
Clinical Development
This compound advanced into clinical trials in human volunteers. A multiple ascending dose study (NCT01217736) was conducted to evaluate its safety, pharmacokinetics, and pharmacodynamics.[6] The study demonstrated that this compound was well-tolerated and rapidly absorbed, with a terminal half-life of 24 to 30 hours.[6] It effectively suppressed plasma renin activity and led to dose-dependent reductions in angiotensin II and aldosterone levels.[6] A notable finding was a significant, dose-dependent increase in renal plasma flow, suggesting a potential for beneficial effects on renal vascular function.[7]
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.
In Vitro Renin Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
Principle: This assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher moiety. In its intact state, the fluorescence is quenched. Upon cleavage by renin, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to renin activity.[2]
Methodology:
-
Reagent Preparation:
-
A stock solution of this compound TFA is prepared in DMSO.
-
Purified recombinant human renin is diluted in assay buffer to a working concentration (e.g., 0.6 nM for a final assay concentration of 0.3 nM).[2]
-
The FRET substrate is diluted in assay buffer to a working concentration (e.g., 2 µM for a final concentration of 1 µM).[2]
-
-
Assay Procedure:
-
In a 96-well plate, assay buffer is added to all wells.
-
Serial dilutions of this compound are added to the test wells.
-
Vehicle (DMSO in assay buffer) is added to control wells.
-
Renin solution is added to all wells except the blank.
-
The plate is pre-incubated for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[2]
-
The FRET substrate is added to all wells to initiate the reaction.
-
-
Data Acquisition and Analysis:
-
The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
The rate of the reaction is determined from the linear portion of the kinetic curve.
-
The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a suitable sigmoidal model.
-
In Vivo Hypertension Model (Double Transgenic Rat - dTGR)
Model: The dTGR model, expressing both human renin and human angiotensinogen, develops severe hypertension, making it a relevant model for testing human renin inhibitors.[1]
Methodology:
-
Animal Acclimatization and Baseline Measurements:
-
Rats are acclimated to housing conditions.
-
Baseline blood pressure is measured, often using radiotelemetry for continuous and stress-free monitoring.
-
-
Drug Administration:
-
This compound TFA is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).[3]
-
The compound is administered orally once daily via gavage at the desired dose (e.g., 10 mg/kg).[1][3]
-
-
Blood Pressure Monitoring:
-
Mean arterial blood pressure (MAP) is continuously monitored post-dosing.
-
-
Endpoint Analysis:
-
At the end of the study, animals may be euthanized for the collection of tissues (e.g., heart, kidneys) for further analysis, such as histological assessment of end-organ damage.
-
CYP3A4 Inhibition Assay
Principle: The potential for a compound to inhibit the activity of CYP3A4, a major drug-metabolizing enzyme, is assessed using human liver microsomes.
Methodology:
-
Incubation:
-
This compound is incubated with human liver microsomes in the presence of a specific CYP3A4 substrate and NADPH (a necessary cofactor).
-
-
Metabolite Quantification:
-
The formation of the metabolite of the CYP3A4 substrate is quantified, typically by LC-MS/MS.
-
-
IC50 Determination:
-
The concentration of this compound that causes 50% inhibition of metabolite formation is determined to be the IC50 value.
-
Conclusion
This compound is a potent and selective direct renin inhibitor discovered through a rational, structure-based drug design approach. It has demonstrated a promising preclinical profile with high potency, excellent selectivity, good oral bioavailability, and in vivo efficacy in a relevant model of hypertension. Early clinical data in human volunteers have further supported its potential as a therapeutic agent for cardiovascular and renal diseases. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of novel renin inhibitors.
References
- 1. Urinary biomarkers track the progression of nephropathy in hypertensive and obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaron.com [pharmaron.com]
- 3. Methods to Induce Cardiac Hypertrophy and Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Evaluation of urinary biomarkers for early detection of acute kidney injury in a rat nephropathy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the relative performance of 12 urinary biomarkers for renal safety across 22 rat sensitivity and specificity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
VTP-27999 selectivity profile over other proteases
For Researchers, Scientists, and Drug Development Professionals
Introduction
VTP-27999 is a potent and selective, orally bioavailable direct inhibitor of renin, the aspartyl protease that catalyzes the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS) cascade.[1] By inhibiting the conversion of angiotensinogen (B3276523) to angiotensin I, this compound effectively modulates the entire RAAS pathway, a critical regulator of blood pressure and fluid balance.[2] This technical guide provides an in-depth overview of the selectivity profile of this compound against other proteases, complete with quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Selectivity Profile of this compound
A critical aspect of drug development is ensuring the high selectivity of a therapeutic candidate for its intended target to minimize off-target effects. This compound has demonstrated a remarkable selectivity profile for human renin over other proteases, including related human aspartyl proteases.
Quantitative Selectivity Data
The following table summarizes the inhibitory activity of this compound against human renin and its selectivity over other key human aspartyl proteases.
| Target Protease | This compound IC50 (nM) | % Inhibition at 10 µM this compound | Selectivity Fold (approx.) |
| Human Renin | 0.47[1][3] | - | - |
| β-secretase (BACE1) | >10,000 | <10%[4] | >21,000 |
| Cathepsin D | >10,000 | <10%[4] | >21,000 |
| Cathepsin E | >10,000 | <10%[4] | >21,000 |
Furthermore, studies have shown that this compound exhibits over 1,000-fold selectivity for renin when screened against a broad panel of more than 150 other receptors, ion channels, and enzymes.[4]
Key Experimental Protocols
The determination of the potency and selectivity of this compound involves a series of precise in vitro enzymatic assays. Below are the detailed methodologies for these key experiments.
In Vitro Renin Inhibition Assay (FRET-based)
This assay is employed to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human renin.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorescent reporter molecule and a quencher molecule in close proximity. In its intact state, the fluorescence is quenched. Upon cleavage by renin, the reporter and quencher are separated, leading to a measurable increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Recombinant human renin
-
Fluorogenic renin substrate (e.g., a FRET-based peptide)
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations.
-
Prepare a working solution of recombinant human renin in assay buffer.
-
Prepare a working solution of the fluorogenic renin substrate in assay buffer.
-
-
Assay Reaction:
-
To the wells of a 96-well microplate, add the assay buffer.
-
Add the various concentrations of the this compound dilutions to the respective test wells. Include a vehicle control (DMSO) for 100% enzyme activity and a no-enzyme control for background fluorescence.
-
Add the recombinant human renin solution to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission) over a set period (e.g., 60 minutes) at 37°C.
-
Calculate the initial reaction rates (slopes of the linear phase of fluorescence increase).
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Protease Selectivity Profiling (General Protocol)
To assess the selectivity of this compound, its inhibitory activity is measured against a panel of off-target proteases, such as β-secretase, Cathepsin D, and Cathepsin E. A similar FRET-based assay principle is often employed, using substrates specific to each protease.
Procedure:
-
Target and Substrate Selection:
-
Obtain purified, recombinant off-target proteases.
-
Use a fluorogenic substrate specific for each protease. For example:
-
β-secretase (BACE1): A substrate containing the "Swedish" amyloid precursor protein (APP) cleavage site.
-
Cathepsin D and E: Specific fluorogenic peptide substrates are commercially available.
-
-
-
Assay Execution:
-
The assay is performed in a similar manner to the renin inhibition assay, substituting renin with the respective off-target protease and using its specific substrate.
-
This compound is typically tested at a high concentration (e.g., 10 µM) to determine the percentage of inhibition.
-
If significant inhibition is observed, a full dose-response curve is generated to determine the IC50 value.
-
-
Data Analysis:
-
The percentage of inhibition at the high concentration is calculated.
-
If an IC50 is determined, the selectivity fold is calculated by dividing the IC50 for the off-target protease by the IC50 for renin.
-
Visualizing the Core Concepts
Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
The following diagram illustrates the RAAS cascade and the specific point of inhibition by this compound.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.
Experimental Workflow for Determining Protease Selectivity
The logical flow for assessing the selectivity profile of an inhibitor like this compound is depicted in the following diagram.
Caption: Experimental workflow for determining the protease selectivity profile of this compound.
References
- 1. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
VTP-27999 Oral Bioavailability in Preclinical Models: A Technical Overview
This guide provides a detailed examination of the preclinical oral bioavailability and related pharmacokinetics of VTP-27999, a potent and selective alkyl amine direct renin inhibitor. The data presented is collated from foundational studies to offer a comprehensive resource for researchers and professionals in drug development.
Quantitative Pharmacokinetic Data
This compound was developed through structure-based optimization to improve upon earlier compounds in its class, with a key goal of enhancing oral bioavailability.[1] Preclinical studies demonstrated that this compound achieved greater than 15% oral bioavailability in three different species, a significant improvement over its predecessors.[1][2][3]
The pharmacokinetic parameters of this compound and related precursor compounds are summarized below, highlighting the advancements made with this compound (also referred to as compound 9 in discovery literature).
Table 1: Oral Bioavailability of this compound and Precursor Compounds in Preclinical Models
| Compound | Species | Oral Bioavailability (F%) | Reference |
|---|---|---|---|
| This compound (Compound 9) | Rat | 37% | [1] |
| Cynomolgus Monkey | 18% | [1] | |
| Dog | >15% (surpassing Compound 1) | [1] | |
| Compound 1 | Rat, Monkey, Dog | Lower than this compound | [1] |
| Compound 2 | Rat | <10% | [1] |
| Cynomolgus Monkey | <10% | [1] | |
| Compound 3 | Rat | Lower than Compound 2 | [1] |
| | Cynomolgus Monkey | Lower than Compound 2 |[1] |
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
This compound functions as a direct renin inhibitor, targeting the initial, rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS).[4] Renin, an aspartyl protease, cleaves angiotensinogen (B3276523) to produce angiotensin I.[1] This is subsequently converted to the potent vasoconstrictor angiotensin II by the Angiotensin-Converting Enzyme (ACE).[1] By directly inhibiting renin, this compound effectively blocks the entire downstream cascade, leading to reduced angiotensin II levels and subsequent vasodilation.[4]
Experimental Protocols
The preclinical evaluation of this compound involved several key in vivo experiments to determine its efficacy and pharmacokinetic profile.
The antihypertensive effects of this compound were evaluated in specialized animal models of hypertension.
-
Principle: To assess the blood pressure-lowering effects of the compound following oral administration in a hypertensive animal model.[5]
-
Animal Model: Double transgenic rats (dTGR) engineered to express both human renin and human angiotensinogen were used.[1] These animals exhibit severe hypertension that is dependent on human renin, making them a highly relevant model for testing human renin inhibitors.[1]
-
Dosing: A starting oral dose of 10 mg/kg was recommended for assessing antihypertensive effects in these rodent models.[6] In comparative studies, this compound was administered at 10 mg/kg orally and demonstrated a greater reduction in mean arterial blood pressure and a longer duration of action compared to an earlier compound at the same dose.[1]
-
Administration: The compound was formulated in a suitable vehicle and administered via oral gavage.[5][6]
-
Monitoring: Blood pressure was continuously monitored before and after administration.[5] This is often achieved through the surgical implantation of radiotelemetry devices, which allows for continuous recording of blood pressure, heart rate, and motor activity for an extended period (e.g., 24-48 hours) post-dosing without restraining the animal.[5]
While specific details for the this compound oral bioavailability studies are part of proprietary data, a general protocol for such a study in a rodent model is outlined below.
-
Animal Model: Species such as Sprague-Dawley rats, cynomolgus monkeys, and dogs are commonly used.[1][7] For serial blood sampling, animals may be surgically prepared with jugular vein cannulas.[7]
-
Acclimation: Animals are housed in a controlled environment and allowed to acclimate for at least one week before the experiment.[5][6]
-
Drug Administration: A single dose of the test compound is administered via oral gavage (for bioavailability assessment) and intravenously (as a reference).[7]
-
Blood Sampling: Timed blood samples are collected at various points post-administration.[7] A chemical stabilizer is often added to biological samples to prevent ex vivo degradation of the compound.[8]
-
Analysis: The concentration of the drug in plasma is determined using a validated analytical method, such as LC-MS/MS.
-
Calculation of Oral Bioavailability (F%): Bioavailability is calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100 where AUC is the area under the plasma concentration-time curve.
In Vitro Profile and Selectivity
This compound demonstrated a highly favorable in vitro profile. It proved to have potent enzymatic activity against renin while showing an IC50 value >30 μM against CYP3A4, indicating a low potential for drug-drug interactions mediated by this key metabolic enzyme.[1] Furthermore, the compound exhibited excellent selectivity, with over 1000-fold selectivity for renin compared to a wide panel of other off-targets, including other human aspartyl proteases like Cathepsin D and BACE1.[1][9] this compound was also found to be non-mutagenic in the Ames assay and not genotoxic in the mouse lymphoma test system.[1][6]
References
- 1. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacokinetics of captopril in healthy subjects and in patients with cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
VTP-27999: A Technical Guide for Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
VTP-27999 is a potent and selective, orally bioavailable alkyl amine direct renin inhibitor that has been investigated for the treatment of hypertension. By targeting the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), this compound offers a distinct mechanistic approach to blood pressure control and potentially enhanced end-organ protection. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols to facilitate further research and development in the field of hypertension.
Mechanism of Action
This compound is a direct inhibitor of renin, the aspartyl protease that catalyzes the conversion of angiotensinogen (B3276523) to angiotensin I. This is the initial and rate-limiting step of the RAAS cascade. By blocking this pivotal step, this compound effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor, and subsequently decreases aldosterone (B195564) secretion. This dual action leads to vasodilation and reduced sodium and water retention, ultimately lowering blood pressure.[1][2]
Signaling Pathway
The following diagram illustrates the role of this compound within the renin-angiotensin-aldosterone system.
Quantitative Data
In Vitro Potency
| Compound | Assay Condition | IC50 (nM) |
| This compound | Purified recombinant human renin in buffer (0.3 nM renin) | 0.3 |
| This compound | In the presence of human plasma | ~0.9 (3-fold loss in potency observed) |
Table 1: In vitro inhibitory activity of this compound against human renin.[1]
Pharmacokinetic Profile
| Parameter | Value |
| Absorption (Tmax) | 1 to 4 hours |
| Terminal Half-life (t1/2) | 24 to 30 hours |
| Oral Bioavailability | >15% in three species |
Table 2: Pharmacokinetic parameters of this compound in human subjects.[2][3]
Pharmacodynamic Effects in Humans (10-day study in salt-depleted volunteers)
| Dose | Plasma Renin Activity | Plasma Renin Concentration | Plasma Angiotensin II | Plasma Aldosterone |
| 75 mg | Suppressed during 24-hour dosing interval | Dose-dependent increase (maximally 350-fold) | Decreased | Decreased |
| 150 mg | Suppressed during 24-hour dosing interval | Dose-dependent increase (maximally 350-fold) | Decreased | Decreased |
| 300 mg | Suppressed during 24-hour dosing interval | Dose-dependent increase (maximally 350-fold) | Decreased | Decreased |
| 600 mg | Suppressed during 24-hour dosing interval | Dose-dependent increase (maximally 350-fold) | Decreased, but increased at 24h post-dose | Decreased, but increased at 24h post-dose |
Table 3: Summary of pharmacodynamic effects of this compound.[2]
Experimental Protocols
In Vitro Renin Activity Assay (FRET-based)
This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro renin inhibitory activity of this compound.[1]
Principle: The assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher moiety. In the absence of an inhibitor, renin cleaves the substrate, separating the donor and quencher and resulting in an increase in fluorescence. The presence of an inhibitor like this compound prevents this cleavage, leading to a lower fluorescence signal.
Workflow Diagram:
Materials:
-
This compound
-
Recombinant human renin
-
Fluorogenic renin substrate (FRET-based)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA and 0.1% BSA)
-
DMSO for compound dilution
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO and create a serial dilution series in Assay Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the diluted this compound solutions to the test wells.
-
Add 25 µL of Assay Buffer with the same percentage of DMSO to the control (100% activity) and blank (no enzyme) wells.
-
-
Enzyme Addition:
-
Add 25 µL of the Renin Solution (e.g., 0.6 nM in Assay Buffer for a final concentration of 0.3 nM) to the test and control wells.
-
Add 25 µL of Assay Buffer to the blank wells.
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow this compound to bind to the renin.
-
Reaction Initiation: Add 25 µL of the FRET substrate solution (e.g., 2 µM in Assay Buffer for a final concentration of 1 µM) to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically at 37°C using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm). Readings should be taken at regular intervals (e.g., every 5 minutes) for a set period (e.g., 60 minutes).
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve for each well.
-
Subtract the rate of the blank wells from all other wells.
-
Calculate the percentage of renin inhibition for each this compound concentration relative to the control wells.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
In Vivo Antihypertensive Efficacy in a Double Transgenic Rat (dTGR) Model
This protocol provides a general methodology for assessing the in vivo efficacy of this compound in a double transgenic rat model of hypertension.[1][3]
Principle: The dTGR model, which expresses both human renin and human angiotensinogen, develops severe hypertension that is dependent on the human renin-angiotensin system. This makes it a highly relevant model for testing the efficacy of human renin inhibitors like this compound.
Workflow Diagram:
Materials and Animals:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Double transgenic rats (dTGR) expressing human renin and human angiotensinogen (e.g., on a Sprague-Dawley background)
-
Blood pressure measurement system (radiotelemetry is preferred for continuous monitoring; tail-cuff plethysmography can be used for intermittent measurements)
-
Oral gavage needles and syringes
Procedure:
-
Animal Acclimation: Allow the dTGRs to acclimate to the laboratory conditions for at least one week before the experiment.
-
Baseline Blood Pressure Measurement: Measure the baseline blood pressure of the conscious, restrained or freely moving animals for a sufficient period to obtain stable readings.
-
Randomization: Randomize the animals into different treatment groups (e.g., vehicle control, this compound at various doses).
-
Drug Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations.
-
Drug Administration: Administer a single oral dose of this compound or vehicle to the rats via oral gavage.
-
Blood Pressure Monitoring: Continuously monitor the mean arterial blood pressure (MAP) for a defined period post-dosing (e.g., 24 to 72 hours).
-
Data Analysis:
-
Calculate the change in MAP from the baseline for each animal at various time points.
-
Compare the MAP changes between the this compound-treated groups and the vehicle control group using appropriate statistical methods.
-
Safety and Tolerability
In a multiple ascending dose study in salt-depleted healthy volunteers, this compound was reported to be well tolerated with no significant safety issues at doses up to 600 mg daily for 10 days.[2] Preclinical studies have indicated that this compound is non-mutagenic in the Ames assay and not genotoxic in the mouse lymphoma L5178Y TK± test system.
Conclusion
This compound is a potent direct renin inhibitor with a promising pharmacokinetic and pharmacodynamic profile for the treatment of hypertension. Its mechanism of action at the apex of the RAAS cascade represents a valuable therapeutic strategy. The data and protocols presented in this guide are intended to support further research into the potential of this compound and other renin inhibitors in managing cardiovascular diseases.
References
VTP-27999 in Chronic Kidney Disease Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
VTP-27999 is a potent and selective, orally bioavailable, non-peptidic small molecule inhibitor of the enzyme renin.[1][2] As a direct renin inhibitor, this compound targets the initial and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS) cascade.[3] The RAAS is a critical regulator of blood pressure and fluid and electrolyte balance, and its chronic overactivation is a key driver in the pathophysiology of chronic kidney disease (CKD), contributing to hypertension, inflammation, and fibrosis.[1][4] By blocking the conversion of angiotensinogen (B3276523) to angiotensin I, this compound offers a promising therapeutic strategy for mitigating the downstream effects of RAAS activation in the context of CKD.[1]
While the therapeutic potential of direct renin inhibitors for end-organ protection in CKD is recognized, publicly available data on the specific use of this compound in preclinical models of chronic kidney disease are limited.[1] This guide provides a comprehensive overview of the mechanism of action of this compound, relevant signaling pathways, and general experimental protocols for evaluating renin inhibitors in the context of CKD.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by directly binding to the active site of renin, thereby preventing the enzymatic cleavage of angiotensinogen to angiotensin I. This action effectively reduces the production of angiotensin II, the primary effector molecule of the RAAS, which mediates its detrimental effects on the kidney through the angiotensin II type 1 (AT1) receptor.
The signaling pathway affected by this compound is the Renin-Angiotensin-Aldosterone System (RAAS). A diagram illustrating this pathway is provided below.
Experimental Protocols for Evaluating Renin Inhibitors in CKD Models
While specific preclinical studies of this compound in chronic kidney disease models are not publicly available, the following are detailed methodologies for commonly used animal models of CKD in which a direct renin inhibitor like this compound could be evaluated.
5/6 Subtotal Nephrectomy (SNx) Model
This model mimics the progressive renal failure that occurs after a significant loss of renal mass.[5]
Experimental Workflow:
Detailed Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250g) are commonly used.
-
Surgical Procedure:
-
Stage 1: Under anesthesia, a left flank incision is made to expose the left kidney. Two of the three branches of the renal artery are ligated, or the upper and lower poles of the kidney are surgically resected, resulting in a 2/3 reduction in renal mass.
-
Stage 2: One week after the first surgery, a right flank incision is made, and the entire right kidney is removed (nephrectomy).
-
-
Post-Operative Care: Animals receive analgesics and are monitored for recovery.
-
Treatment: After a period of 2-4 weeks to allow for the development of stable CKD, animals are randomized to receive either this compound (at various doses, administered orally) or a vehicle control daily for a period of 4 to 12 weeks.
-
Monitoring and Endpoints:
-
Blood Pressure: Monitored weekly or bi-weekly via the tail-cuff method.
-
Urinalysis: 24-hour urine is collected using metabolic cages to measure urinary albumin and creatinine (B1669602) excretion.
-
Glomerular Filtration Rate (GFR): Measured at the end of the study using techniques such as inulin (B196767) or iohexol (B1672079) clearance.
-
Histopathology: Kidneys are harvested, fixed, and stained (e.g., Masson's trichrome, Sirius red) to assess the degree of glomerulosclerosis and tubulointerstitial fibrosis.
-
Biomarkers: Blood and kidney tissue can be analyzed for markers of inflammation (e.g., TNF-α, IL-6) and fibrosis (e.g., TGF-β1, collagen I).
-
Unilateral Ureteral Obstruction (UUO) Model
The UUO model is a well-established method for inducing rapid and progressive renal tubulointerstitial fibrosis.[6][7][8]
Experimental Workflow:
Detailed Methodology:
-
Animal Model: C57BL/6 mice are frequently used for this model.
-
Surgical Procedure: Under anesthesia, a midline abdominal incision is made. The left ureter is isolated and completely ligated at two points using non-absorbable suture. The contralateral (right) kidney serves as an internal control.
-
Treatment: Treatment with this compound or vehicle can begin either prophylactically (on the day of surgery) or therapeutically (a few days post-surgery). Dosing is typically once daily via oral gavage.
-
Endpoint Analysis: Animals are typically sacrificed at 7, 14, or 21 days post-UUO. The obstructed kidneys are harvested for analysis.
-
Histopathology: Kidney sections are stained with Masson's trichrome or Picrosirius red to quantify the area of fibrosis. Immunohistochemistry for markers such as α-smooth muscle actin (α-SMA) and collagen I is also performed.
-
Molecular Analysis: Kidney tissue lysates are used for Western blotting to measure the protein levels of fibrotic and inflammatory markers. RNA can be extracted for qPCR analysis of gene expression.
-
Quantitative Data on this compound in CKD Models
Despite a thorough search of publicly available scientific literature, including research articles, patents, and conference proceedings, no specific quantitative data from preclinical studies evaluating the efficacy of this compound in established models of chronic kidney disease (e.g., 5/6 nephrectomy, diabetic nephropathy, or unilateral ureteral obstruction) could be located. The existing published data for this compound primarily focuses on its efficacy in a double transgenic rat model of hypertension.[1] In this model, this compound demonstrated a significant reduction in mean arterial blood pressure.[1]
Information regarding the effects of this compound on key renal parameters such as glomerular filtration rate, albuminuria, and renal fibrosis in the context of chronic kidney disease models appears to be proprietary to the developing pharmaceutical companies and has not been disclosed in the public domain.
Conclusion
This compound, as a direct renin inhibitor, represents a targeted approach to mitigating the deleterious effects of RAAS overactivation in chronic kidney disease. While its mechanism of action is well-understood and its efficacy in a preclinical hypertension model has been demonstrated, a critical gap exists in the public scientific literature regarding its evaluation in specific chronic kidney disease models. The experimental protocols outlined in this guide provide a framework for how such an evaluation could be conducted. Further research and publication of data from such studies are necessary to fully elucidate the therapeutic potential of this compound for patients with chronic kidney disease.
References
- 1. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Review on Animal Models of Chronic Kidney Disease- An Update – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. 5/6 Nephrectomy-induced Rat CKD Model_GemPharmatech [en.gempharmatech.com]
- 6. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
VTP-27999: A Novel Direct Renin Inhibitor for Potential End-Organ Damage Protection
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and fluid balance, and its overactivation is a key driver of hypertension and subsequent end-organ damage, particularly to the heart and kidneys.[1] Direct renin inhibition represents a targeted therapeutic strategy to block the RAAS at its rate-limiting step.[2] VTP-27999 is a potent, second-generation, non-peptidic, orally bioavailable direct renin inhibitor that has demonstrated significant promise in preclinical and early-phase clinical studies.[3][4] This technical guide provides a comprehensive overview of the mechanism of action, preclinical pharmacology, and clinical data for this compound, with a focus on its potential for end-organ damage protection. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.
Introduction: The Role of the Renin-Angiotensin-Aldosterone System in End-Organ Damage
The RAAS cascade is initiated by the enzyme renin, which cleaves angiotensinogen (B3276523) to form angiotensin I. Angiotensin I is then converted to the potent vasoconstrictor angiotensin II by angiotensin-converting enzyme (ACE).[1] Angiotensin II, through its action on the AT1 receptor, mediates a range of physiological effects, including vasoconstriction, aldosterone (B195564) secretion, and cellular growth and proliferation.[1] Chronic overactivation of the RAAS leads to sustained hypertension, inflammation, fibrosis, and ultimately, damage to vital organs such as the heart, kidneys, and blood vessels.[1][5]
Therapeutic blockade of the RAAS with ACE inhibitors and angiotensin II receptor blockers (ARBs) is a cornerstone of cardiovascular and renal disease management.[2][6] Direct renin inhibitors (DRIs) offer a distinct advantage by targeting the initial, rate-limiting step of the cascade, leading to a more complete blockade of the system.[2] Aliskiren, the first-in-class DRI, has demonstrated efficacy in lowering blood pressure and has shown promise in providing end-organ protection in preclinical models.[2][7] this compound has emerged as a next-generation DRI with a potentially superior profile.[3]
This compound: Mechanism of Action and Preclinical Profile
This compound is an alkyl amine-based, non-peptidic small molecule that acts as a potent and selective inhibitor of human renin.[4][8] By directly binding to the active site of renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of angiotensin II and its deleterious effects.[8]
In Vitro Potency and Selectivity
This compound demonstrates high in vitro potency against human renin. The trifluoroacetate (B77799) (TFA) salt of this compound is often utilized in research settings due to its enhanced stability and solubility.
| Parameter | Condition | Value |
| Renin Inhibition (IC50) | Purified recombinant human renin (0.3 nM) in buffer | 0.3 nM |
| Renin Inhibition (IC50) | In the presence of human plasma | ~3-fold loss in potency observed |
| Selectivity | Against a panel of >150 other receptors, ion channels, and enzymes | >1000-fold |
| Selectivity | Against other human aspartyl proteases (β-secretase, Cathepsin D, Cathepsin E) at 10 µM | <10% inhibition |
| CYP3A4 Inhibition (IC50) | Human liver microsomes | >30 µM |
Preclinical Pharmacokinetics and Safety
This compound exhibits favorable pharmacokinetic properties in multiple preclinical species, with good oral bioavailability.
| Species | Oral Bioavailability |
| Rat | >15% |
| Cynomolgus Monkey | >15% |
| Dog | >15% |
In preclinical safety studies, this compound was found to be non-mutagenic in the Ames assay and not genotoxic in the mouse lymphoma L5178Y TK± test system.[8]
Preclinical Evidence for End-Organ Protection
While specific studies detailing the direct effects of this compound on histological and molecular markers of end-organ damage have not been extensively published, its potent inhibition of the RAAS provides a strong rationale for its protective effects. Studies with other direct renin inhibitors, such as aliskiren, in relevant animal models have demonstrated reductions in cardiac and renal fibrosis.[7][9]
Double Transgenic Rat (dTGR) Model of Hypertension
The dTGR model, which expresses both human renin and human angiotensinogen, develops severe hypertension and is a well-established model for evaluating the efficacy of human renin inhibitors.[2] In this model, this compound demonstrated a greater reduction in mean arterial blood pressure and a longer duration of action compared to an earlier compound at the same dose. While this model is primarily used for assessing antihypertensive effects, the profound and sustained blood pressure control achieved with this compound is a critical prerequisite for mitigating end-organ damage.
Clinical Pharmacology of this compound
A multiple ascending dose study (NCT01217736) was conducted in healthy, salt-depleted volunteers to evaluate the pharmacokinetics and pharmacodynamics of this compound.[10]
Effects on Renal Hemodynamics
This compound demonstrated a dose-dependent increase in renal plasma flow (RPF) and glomerular filtration rate (GFR), key indicators of renal vascular function and health.[10]
| This compound Dose | Change in Renal Plasma Flow (RPF) | Change in Glomerular Filtration Rate (GFR) |
| 75 mg | +17.2 mL/min/1.73 m² | - |
| 150 mg | +63.1 mL/min/1.73 m² | - |
| 300 mg | +97.5 mL/min/1.73 m² | ~+18% |
| 600 mg | +115.2 mL/min/1.73 m² | ~+20% |
| Aliskiren (300 mg) | +62.6 mL/min/1.73 m² | ~+8% |
| Placebo | -8.9 mL/min/1.73 m² | - |
Effects on the Renin-Angiotensin-Aldosterone System
This compound demonstrated potent and dose-dependent inhibition of the RAAS, as evidenced by changes in plasma renin activity, plasma renin concentration, and angiotensin II levels.[10]
| Parameter | This compound Effect | Aliskiren (300 mg) Effect |
| Plasma Renin Activity (PRA) | Suppressed during the 24-hour dosing interval at all doses. | Comparable inhibition to this compound. |
| Plasma Renin Concentration (PRC) | Dose-dependent induction, with a maximal 350-fold increase at 600 mg. | ~50-fold induction. |
| Plasma Angiotensin II | Decreased to detection limit levels. | Comparable decrease to 150 mg this compound. |
| Plasma Aldosterone | Decreased. | Decreased. |
| Urinary Aldosterone Excretion | Decreased versus placebo on day 1. | - |
Experimental Protocols
In Vitro Renin Inhibition Assay (FRET-based)
Principle: This assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher moiety. In its intact form, the fluorescence of the donor is quenched. Upon cleavage by renin, the donor and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the renin activity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound TFA in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of test concentrations.
-
Prepare solutions of recombinant human renin and a fluorogenic substrate in an appropriate assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to all wells.
-
Add the different concentrations of this compound TFA to the respective test wells.
-
Add assay buffer with the same percentage of DMSO to the control (100% activity) and blank (no enzyme) wells.
-
Add the renin solution to the test and control wells. Add assay buffer to the blank wells.
-
Pre-incubate the plate gently for 15 minutes at 37°C to allow this compound TFA to bind to the renin.
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at regular intervals using a fluorescence plate reader.
-
Calculate the rate of reaction (increase in fluorescence over time) for each well.
-
Determine the percentage of renin inhibition for each concentration of this compound TFA compared to the control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Clinical Trial: Multiple Ascending Dose Study in Healthy Volunteers (NCT01217736)
Study Design: A randomized, placebo- and active-controlled, multiple ascending dose study.
Participants: Healthy, salt-depleted male and female volunteers.
Interventions:
-
This compound administered orally once daily at escalating doses (75 mg, 150 mg, 300 mg, and 600 mg).
-
Aliskiren (300 mg) as an active comparator.
-
Placebo.
Key Assessments:
-
Pharmacokinetics: Plasma concentrations of this compound were measured at various time points to determine parameters such as Cmax, t1/2, and AUC.
-
Pharmacodynamics:
-
Renal Hemodynamics: Renal plasma flow (RPF) was measured by the clearance of p-aminohippurate (B12120003) (PAH), and glomerular filtration rate (GFR) was measured by the clearance of inulin.
-
RAAS Components: Plasma renin activity (PRA), plasma renin concentration (PRC), angiotensin II, and aldosterone levels were measured at baseline and at multiple time points post-dose.
-
-
Safety and Tolerability: Monitored through adverse event reporting, vital signs, ECGs, and clinical laboratory tests.
Visualizations
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.
Caption: Workflow for the in vitro FRET-based renin inhibition assay.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Direct renin inhibition – a promising strategy for renal protection? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. medibeacon.com [medibeacon.com]
- 5. researchgate.net [researchgate.net]
- 6. Angiotensin II type 1 receptor antagonists in animal models of vascular, cardiac, metabolic and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of direct Renin inhibition on myocardial fibrosis and cardiac fibroblast function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Effects of Direct Renin Inhibition on Myocardial Fibrosis and Cardiac Fibroblast Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repub.eur.nl [repub.eur.nl]
VTP-27999: A Technical Overview of its Interaction with the Renin-Angiotensin System
For Researchers, Scientists, and Drug Development Professionals
Abstract
VTP-27999 is a potent and selective, nonpeptidic alkyl amine direct renin inhibitor that has demonstrated significant effects on the renin-angiotensin system (RAS).[1] By targeting the primary, rate-limiting step of the RAS cascade, this compound offers a distinct mechanism of action compared to downstream agents like angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs).[1][2] This technical guide provides an in-depth analysis of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and effects on the RAS pathway.
Introduction
The renin-angiotensin system plays a critical role in the regulation of blood pressure, fluid and electrolyte balance, and vascular tone.[1][3] Renin, an aspartyl protease primarily secreted by the kidneys, catalyzes the conversion of angiotensinogen (B3276523) to angiotensin I. This initial step is the rate-limiting determinant of RAS activity. Angiotensin I is subsequently converted to the potent vasoconstrictor angiotensin II by ACE.[1] Chronic activation of the RAS is implicated in the pathophysiology of hypertension, heart failure, and chronic kidney disease.[1][4]
This compound was developed as a direct renin inhibitor to provide a more complete blockade of the RAS at its origin.[1] Its high potency and selectivity for renin suggested the potential for superior therapeutic outcomes.[2] This document consolidates the publicly available scientific information on this compound to serve as a comprehensive resource for the scientific community.
Mechanism of Action
This compound functions as a competitive inhibitor of the enzyme renin.[5] It binds to the active site of renin, preventing it from cleaving angiotensinogen to form angiotensin I.[1] This direct inhibition leads to a decrease in plasma renin activity (PRA) and consequently, a reduction in the downstream production of angiotensin II and aldosterone (B195564).[6]
A key characteristic of direct renin inhibition is the compensatory feedback mechanism that results in a significant increase in plasma renin concentration (PRC) and prorenin levels.[6] Despite this increase in the concentration of the renin enzyme, its activity remains suppressed by the continued presence of the inhibitor.[6]
Signaling Pathway
The following diagram illustrates the classical renin-angiotensin system and the point of intervention for this compound.
Caption: The Renin-Angiotensin System and this compound's Point of Inhibition.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacodynamic and pharmacokinetic parameters of this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Species | Reference(s) |
| IC50 (Renin) | 0.47 nM | Human | [2] |
| IC50 (Intracellular Renin) | 27 nM | Human (HMC-1 cell line) | [7] |
| Selectivity | >1000-fold over related and unrelated off-targets | Not Specified | [1][2] |
| IC50 (CYP3A4) | >30 µM | Not Specified | [1] |
Table 2: Preclinical Pharmacokinetics
| Species | Oral Bioavailability | Reference(s) |
| Rat | 37% | [1] |
| Monkey | 18% | [1] |
| Dog | > Aliskiren (B1664508) | [1] |
Note: The publication states >15% oral bioavailability in three species.[1][8]
Table 3: Clinical Pharmacokinetics and Pharmacodynamics (Multiple Ascending Dose Study in Healthy Volunteers)
| Parameter | This compound | Aliskiren (300 mg) | Reference(s) |
| Time to Cmax | 1 - 4 hours | Not specified | [6][9] |
| Terminal Half-life | 24 - 30 hours | Not specified | [6][9] |
| Max. Plasma Renin Concentration Increase | 350-fold (at 600 mg) | 50-fold | [6][7] |
| Plasma Renin Activity | Suppressed during 24-hour dosing interval at all doses | Comparable inhibition to this compound | [6][7] |
| Plasma Angiotensin II | Decreased | Not specified | [6][9] |
| Plasma Aldosterone | Decreased | Not specified | [6][9] |
| Urinary Aldosterone Excretion (Day 1) | Decreased vs. placebo | Not specified | [9] |
| Urinary Aldosterone Excretion (Day 10) | Increased vs. baseline (at 300 mg and 600 mg) | Not specified | [9] |
| Renal Plasma Flow (RPF) Increase from Baseline | 115.2 mL/min/1.73 m2 (at 600 mg) | 62.6 mL/min/1.73 m2 | [7] |
Experimental Protocols
In Vitro Renin Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human renin.
Methodology:
-
Enzyme: Recombinant human renin.
-
Substrate: A synthetic peptide substrate for renin, often coupled to a fluorophore and a quencher.
-
Procedure:
-
This compound is serially diluted to a range of concentrations.
-
The compound dilutions are pre-incubated with human renin in a suitable buffer system.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The fluorescence intensity is measured using a plate reader. Cleavage of the substrate by renin separates the fluorophore and quencher, leading to an increase in fluorescence.
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Double Transgenic Rat (dTGR) Model of Hypertension
Objective: To evaluate the in vivo efficacy of this compound in lowering blood pressure in a renin-dependent model of hypertension.[1]
Methodology:
-
Animal Model: Double transgenic rats expressing human renin and human angiotensinogen. These animals exhibit severe hypertension that is dependent on human renin.[1]
-
Procedure:
-
dTGRs are instrumented for continuous blood pressure monitoring via telemetry or an indwelling catheter.
-
A baseline blood pressure reading is established.
-
This compound is administered orally (e.g., 10 mg/kg).[1]
-
Mean arterial blood pressure (MAP) is monitored continuously for at least 24 hours post-dosing.
-
The change in MAP from baseline is calculated and compared to a vehicle control group.
-
Multiple Ascending Dose Study in Healthy Volunteers
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy human subjects.[6][9]
Methodology:
-
Study Design: Randomized, placebo-controlled, multiple ascending dose study.
-
Subjects: Healthy volunteers, often maintained on a low-sodium diet to activate the RAS.[7]
-
Procedure:
-
Subjects are randomized to receive once-daily oral doses of this compound (e.g., 75, 150, 300, 600 mg), placebo, or an active comparator like aliskiren (e.g., 300 mg) for a specified duration (e.g., 10 days).[9]
-
Serial blood and urine samples are collected at predefined time points before, during, and after the treatment period.
-
Pharmacokinetic parameters (Cmax, Tmax, half-life) are determined by measuring plasma concentrations of this compound.
-
Pharmacodynamic markers are assayed, including:
-
Plasma Renin Activity (PRA)
-
Plasma Renin Concentration (PRC)
-
Plasma Angiotensin II
-
Plasma and Urinary Aldosterone
-
-
Safety and tolerability are monitored throughout the study.
-
Experimental Workflow: Multiple Ascending Dose Study
Caption: Workflow for a Multiple Ascending Dose Clinical Study.
Discussion
This compound demonstrates potent and effective inhibition of the renin-angiotensin system, both in vitro and in vivo. Its mechanism as a direct renin inhibitor leads to a predictable suppression of plasma renin activity and subsequent reductions in angiotensin II and aldosterone.[6] The greater than 350-fold increase in plasma renin concentration observed with this compound, compared to a 50-fold increase with aliskiren, suggests a more profound level of intrarenal renin inhibition.[6][7]
However, at higher doses (300 mg and 600 mg), a paradoxical increase in urinary aldosterone was observed on day 10 of the multiple ascending dose study.[9] This phenomenon, termed "aldosterone breakthrough," suggests that the excessive intrarenal renin inhibition and the consequent massive rise in plasma renin may, under certain conditions, overcome the systemic inhibitory capacity of the drug, particularly as trough concentrations are reached.[9] This highlights a potential upper limit to the therapeutic window for direct renin inhibitors.[9]
The observation that this compound increases renin immunoreactivity in assays due to an effect on the affinity of the detecting antibody is a notable technical consideration for researchers studying this and similar compounds.[10] This effect is distinct from that of aliskiren, which induces a conformational change in prorenin.[10]
Conclusion
This compound is a highly potent direct renin inhibitor that effectively modulates the renin-angiotensin system. Its pharmacological profile, characterized by high bioavailability relative to other renin inhibitors and profound intrarenal RAS blockade, provides a valuable tool for researchers studying the role of the RAS in cardiovascular and renal diseases. The data summarized herein underscore the compound's significant impact on the RAS cascade and provide a foundation for further investigation into the therapeutic potential and limitations of direct renin inhibition.
References
- 1. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Renin Angiotensin Aldosterone Inhibition in the Treatment of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ahajournals.org [ahajournals.org]
- 7. | BioWorld [bioworld.com]
- 8. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple ascending dose study with the new renin inhibitor this compound: nephrocentric consequences of too much renin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New renin inhibitor this compound alters renin immunoreactivity and does not unfold prorenin - PubMed [pubmed.ncbi.nlm.nih.gov]
VTP-27999 and Prorenin Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VTP-27999 is a potent, second-generation direct renin inhibitor that was developed for the treatment of hypertension and related cardiovascular and renal diseases.[1][2][3] As a key regulator of the Renin-Angiotensin-Aldosterone System (RAAS), renin represents a critical therapeutic target.[4][5][6] This technical guide provides an in-depth analysis of this compound, with a particular focus on its distinct interaction with prorenin, the inactive precursor of renin. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction: The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[7] Renin, an aspartyl protease primarily secreted by the juxtaglomerular cells of the kidney, is the rate-limiting enzyme in this pathway.[4][8] It cleaves angiotensinogen (B3276523), produced by the liver, to form angiotensin I. Angiotensin I is subsequently converted to the potent vasoconstrictor angiotensin II by angiotensin-converting enzyme (ACE).[7] Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone (B195564) secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.[5][9]
Direct renin inhibitors (DRIs) block the initial, rate-limiting step of the RAAS, offering a potentially more complete blockade of the system compared to ACE inhibitors or angiotensin receptor blockers (ARBs).[4][10] Aliskiren was the first orally active DRI to be marketed.[11] this compound was developed as a next-generation DRI with improved pharmacokinetic properties.[12][13]
This compound: Mechanism of Action and Pharmacokinetics
This compound is a potent and selective inhibitor of human renin.[1][14] By binding to the active site of renin, it prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of angiotensin II and aldosterone.[2][14] This leads to vasodilation and a decrease in blood pressure.[5]
Quantitative Pharmacokinetic and Pharmacodynamic Data
This compound exhibits distinct pharmacokinetic and pharmacodynamic properties. The following tables summarize key quantitative data from preclinical and clinical studies, including comparative data with aliskiren.
Table 1: In Vitro Renin Inhibition
| Compound | Target | IC50 (nM) | Source |
|---|---|---|---|
| This compound TFA | Purified Recombinant Human Renin | 0.47 | [14] |
| Aliskiren | Human Renin | ~0.6 |[14] |
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Source |
|---|---|---|
| Time to Maximum Concentration (Tmax) | 1 to 4 hours | [13][15] |
| Terminal Half-life (t1/2) | 24 to 30 hours | [13][15] |
| Excretion | <10% in urine |[13] |
Table 3: Comparative Clinical Efficacy and Pharmacodynamics
| Compound | Model/Study Population | Key Findings | Source |
|---|---|---|---|
| This compound | Healthy, Salt-Depleted Human Volunteers | Dose-dependently increased renal plasma flow (RPF) and glomerular filtration rate (GFR). At 300 mg, this compound showed a greater effect on RPF and GFR than 300 mg of Aliskiren. | [16] |
| This compound | Double Transgenic Rat Model of Hypertension | Greater reduction in mean arterial blood pressure and longer duration of action compared to an earlier compound at the same dose. | [16] |
| Aliskiren | Healthy, Salt-Depleted Human Volunteers | 300 mg dose increased RPF and GFR, but to a lesser extent than 300 mg of this compound. | [16] |
| Aliskiren | Patients with Mild-to-Moderate Hypertension | A 300 mg dose reduced systolic blood pressure by approximately 8 mmHg and diastolic blood pressure by approximately 5 mmHg compared to placebo. |[16] |
The this compound and Prorenin Interaction: A Key Differentiator
A significant finding in the study of this compound is its unique interaction with prorenin, which contrasts with that of aliskiren.[12][17] Prorenin is the inactive precursor of renin and is present in the circulation at higher concentrations than active renin.
Differential Effects on Prorenin Conformation
Aliskiren has been shown to bind to prorenin and induce a conformational change that "unfolds" the prosegment, exposing the active site.[12][17] This "unfolded" prorenin can then be recognized by antibodies used in renin immunoassays, leading to an apparent increase in active renin concentration.[12]
In contrast, in vitro analyses have demonstrated that this compound does not induce this unfolding of prorenin.[12][17] While this compound does bind to acid-activated, intact prorenin, it does not cause the conformational change that allows it to be detected as active renin in the same immunoassays.[12][17]
Impact on Renin Immunoreactivity
Interestingly, this compound has been observed to increase the immunoreactivity of active renin by approximately 30% in certain immunoassays.[12][17][18] This effect is thought to be due to this compound binding to the active site of renin and altering the affinity of the antibodies used in the assay.[12][17] This phenomenon can lead to an overestimation of the rise in renin concentration in subjects treated with this compound.[17] This effect can be competitively prevented by aliskiren, indicating that both inhibitors compete for the same binding site.[12][18]
Signaling Pathways and Experimental Workflows
The Renin-Angiotensin-Aldosterone System Signaling Pathway
The following diagram illustrates the RAAS cascade and the point of intervention for direct renin inhibitors like this compound.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action of this compound.
Experimental Workflow: In Vitro Renin Inhibition Assay
The following diagram outlines a general workflow for determining the in vitro inhibitory activity of a compound like this compound against renin.
Caption: A generalized workflow for an in vitro renin inhibition assay.
Experimental Protocols
Detailed, step-by-step experimental protocols for the studies cited are not fully available in the public domain. However, based on the descriptions in the publications, the following methodologies were employed.
Renin Immunoradiometric Assay (IRMA)
This assay is used to measure the concentration of active renin in plasma samples.
-
Principle: A non-competitive "sandwich" immunoassay format is typically used. One antibody is coated onto a solid phase (e.g., a tube or microplate well) to capture renin from the sample. A second, radiolabeled antibody that recognizes a different epitope on the renin molecule is then added. The amount of bound radioactivity is directly proportional to the concentration of renin in the sample.
-
General Procedure:
-
Plasma samples are collected from subjects.
-
Samples are incubated in the antibody-coated tubes.
-
After an incubation period, the tubes are washed to remove unbound components.
-
The radiolabeled detection antibody is added and incubated.
-
A second wash step is performed to remove unbound detection antibody.
-
The radioactivity in each tube is measured using a gamma counter.
-
A standard curve is generated using known concentrations of renin to determine the concentration in the unknown samples.
-
Prorenin "Unfolding" Assay
This type of assay is used to determine if a compound induces a conformational change in prorenin.
-
Principle: The assay relies on the use of an antibody that specifically recognizes the "unfolded" conformation of prorenin, which is similar to the conformation of active renin.
-
General Procedure:
-
Recombinant human prorenin is incubated with the test compound (e.g., this compound or aliskiren) or a control buffer.
-
Acid activation can be used as a positive control to induce prorenin unfolding.
-
The samples are then analyzed using a renin-specific immunoassay (as described above) that detects the "open" conformation.
-
An increase in the measured renin concentration in the presence of the test compound, relative to the control, indicates that the compound induces prorenin unfolding.
-
Prosegment-Directed Prorenin Assay
This assay measures the concentration of prorenin by targeting its prosegment.
-
Principle: This assay utilizes an antibody that specifically binds to the prosegment of prorenin, which is cleaved off to form active renin. This allows for the measurement of total prorenin, regardless of its conformational state.
-
General Procedure: The format is typically a sandwich immunoassay, similar to the renin IRMA, but with antibodies specific to the prorenin prosegment.
Antibody Displacement Studies
These studies are performed to investigate competitive binding to the active site of renin.
-
Principle: If two compounds bind to the same site on an enzyme, they will compete with each other. This competition can be observed as a displacement of one compound by the other.
-
General Procedure:
-
Renin is incubated with a labeled compound (e.g., a fluorescently or radiolabeled renin inhibitor).
-
Increasing concentrations of an unlabeled competitor compound (e.g., this compound or aliskiren) are added.
-
The amount of bound labeled compound is measured at each concentration of the competitor.
-
A decrease in the signal from the labeled compound with increasing concentrations of the unlabeled competitor indicates that the two compounds are competing for the same binding site.
-
Conclusion
This compound is a potent direct renin inhibitor with a distinct mechanism of interaction with prorenin compared to the first-in-class DRI, aliskiren. Notably, this compound does not induce the conformational "unfolding" of prorenin that is observed with aliskiren. However, it can alter the immunoreactivity of active renin, a factor that must be considered when interpreting data from certain immunoassays. The favorable pharmacokinetic profile of this compound, including its long half-life, supports once-daily dosing. These unique characteristics underscore the importance of detailed biochemical and pharmacological profiling in the development of new therapeutics targeting the RAAS. Further research is warranted to fully elucidate the clinical implications of these differential effects on prorenin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. Renin inhibitor - Wikipedia [en.wikipedia.org]
- 5. CV Pharmacology | Renin Inhibitors [cvpharmacology.com]
- 6. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. droracle.ai [droracle.ai]
- 10. Oral Direct Renin Inhibition: Premise, Promise, and Potential Limitations of a New Class of Antihypertensive Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct renin inhibition: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New renin inhibitor this compound alters renin immunoreactivity and does not unfold prorenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. benchchem.com [benchchem.com]
- 15. Multiple ascending dose study with the new renin inhibitor this compound: nephrocentric consequences of too much renin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. ahajournals.org [ahajournals.org]
- 18. ahajournals.org [ahajournals.org]
VTP-27999: A Technical Guide to its Therapeutic Potential as a Direct Renin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
VTP-27999 is a potent and selective, orally bioavailable small molecule inhibitor of human renin, the rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). By directly targeting the enzymatic activity of renin, this compound effectively blocks the conversion of angiotensinogen (B3276523) to angiotensin I, thereby attenuating the downstream production of the potent vasoconstrictor angiotensin II. This mechanism of action presents a promising therapeutic strategy for the management of hypertension and related cardiovascular and renal diseases. Preclinical and early clinical investigations have demonstrated the efficacy of this compound in reducing blood pressure and modulating key biomarkers of the RAAS. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its evaluation, and a summary of its therapeutic potential.
Introduction
The Renin-Angiotensin-Aldosterone System is a critical regulator of blood pressure, fluid, and electrolyte balance. Dysregulation of this system is a key contributor to the pathophysiology of hypertension, heart failure, and chronic kidney disease. Direct renin inhibition offers a therapeutic advantage by targeting the initial, rate-limiting step of the RAAS cascade. This compound has emerged as a promising direct renin inhibitor with a distinct pharmacological profile.[1][2] This guide serves as a technical resource for researchers and drug development professionals interested in the therapeutic applications of this compound.
Mechanism of Action
This compound is an alkyl amine that acts as a direct inhibitor of renin.[3] It binds to the active site of the renin enzyme, preventing it from cleaving its substrate, angiotensinogen, into angiotensin I. This inhibition leads to a dose-dependent reduction in plasma renin activity (PRA) and subsequent decreases in angiotensin II and aldosterone (B195564) levels.[4] Unlike other renin inhibitors such as aliskiren, this compound has been shown to have a different mode of action regarding its interaction with prorenin, the inactive precursor of renin; this compound does not induce the unfolding of prorenin in the same manner as aliskiren.[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Species/System | Reference(s) |
| IC50 (Human Renin) | 0.47 nM | Purified Recombinant Human Renin | [2] |
| Selectivity | >1000-fold | Over a panel of >150 off-targets | [2] |
| Inhibition of other human aspartyl proteases (at 10 µM) | <10% | β-secretase, Cathepsin D, Cathepsin E | [2] |
| CYP3A4 Inhibition (IC50) | >30 µM | Human Liver Microsomes | [6] |
Table 2: Pharmacokinetic Parameters
| Parameter | Rat | Cynomolgus Monkey | Dog | Human | Reference(s) |
| Oral Bioavailability | >15% | >15% | >15% | - | [6] |
| Terminal Half-life (t1/2) | - | - | - | 24 - 30 hours | [4] |
Table 3: Clinical Pharmacodynamic Effects in Healthy, Salt-Depleted Volunteers (10-day treatment)
| Parameter | This compound (300 mg) | This compound (600 mg) | Aliskiren (300 mg) | Placebo | Reference(s) |
| Plasma Renin Concentration Increase | ~100-fold | ~350-fold | ~50-fold | - | [7] |
| Renal Plasma Flow (RPF) Increase from Baseline (mL/min/1.73 m²) | 97.5 | 115.2 | 62.6 | -8.9 | [7] |
| Urinary Aldosterone Excretion (Day 1) | Decreased vs. Placebo | Decreased vs. Placebo | - | - | [4] |
| Urinary Aldosterone Excretion (Day 10) | Increased vs. Baseline | Increased vs. Baseline | - | - | [4] |
| Blood Pressure | Decreased to a similar degree as aliskiren | Decreased to a similar degree as aliskiren | Decreased vs. Placebo | - | [4] |
Experimental Protocols
In Vitro Renin Inhibition Assay (FRET-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human renin.
Principle: This assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher moiety. In its intact form, the fluorescence of the donor is quenched. Upon cleavage by renin, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to renin activity.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant Human Renin
-
Fluorogenic renin substrate (FRET-based peptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of concentrations for testing.
-
In the 96-well plate, add the assay buffer to all wells.
-
Add the different concentrations of this compound to the respective test wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the recombinant human renin solution to all wells except the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader (e.g., excitation ~340 nm, emission ~490 nm) at 37°C.
-
Calculate the rate of reaction for each concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy in a Double Transgenic Rat (dTGR) Model of Hypertension
Objective: To evaluate the antihypertensive effect of this compound in a relevant animal model of hypertension.
Animal Model: Double transgenic rats expressing both human renin and human angiotensinogen. These rats develop severe hypertension dependent on the human renin-angiotensin system.
Materials:
-
This compound formulation for oral administration
-
Vehicle control
-
Double Transgenic Rats (dTGR)
-
Blood pressure monitoring system (e.g., radiotelemetry or tail-cuff)
-
Oral gavage needles
Procedure:
-
Acclimatize the dTGRs to the housing and handling conditions.
-
Implant radiotelemetry devices for continuous blood pressure monitoring, if applicable, and allow for a post-surgical recovery period.
-
Record baseline blood pressure and heart rate for a sufficient period (e.g., 24-48 hours) before drug administration.
-
Randomly assign rats to treatment groups (vehicle control and different doses of this compound).
-
Administer this compound or vehicle orally via gavage at the designated doses.
-
Continuously monitor and record blood pressure and heart rate for a specified period post-dosing (e.g., 24-48 hours).
-
Analyze the data by calculating the change in mean arterial pressure (MAP) from baseline for each treatment group.
-
Compare the changes in MAP between the this compound-treated groups and the vehicle control group using appropriate statistical methods.
Visualizations
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
VTP-27999 In Vitro Renin Activity Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
VTP-27999 is a potent and selective direct inhibitor of renin, the initial and rate-limiting enzyme in the renin-angiotensin system (RAS) cascade.[1][2] By directly binding to renin, this compound blocks the conversion of angiotensinogen (B3276523) to angiotensin I, thereby reducing the downstream production of the potent vasoconstrictor angiotensin II.[1][2] This document provides a detailed protocol for determining the in vitro renin inhibitory activity of this compound using a fluorescence resonance energy transfer (FRET)-based assay. This assay is a critical tool for characterizing the potency and selectivity of renin inhibitors.
Data Summary
The inhibitory potency of this compound against human renin is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported in vitro activity of this compound.
| Compound | Assay Condition | IC50 (nM) |
| This compound | Purified recombinant human renin in buffer (0.3 nM renin) | 0.3[1] |
| This compound | In the presence of human plasma | A 3-fold loss in potency was observed[1] |
Note: The trifluoroacetate (B77799) (TFA) salt of this compound is often utilized in research settings due to its enhanced stability and solubility. The biological activity is conferred by the this compound molecule itself.[1]
Signaling Pathway: The Renin-Angiotensin System (RAS)
The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid balance.[3][4] Renin, an aspartyl protease primarily secreted by the kidneys, catalyzes the conversion of angiotensinogen to the decapeptide angiotensin I.[5] Angiotensin-converting enzyme (ACE) then cleaves angiotensin I to form angiotensin II, the primary effector of the RAS.[6][7] Angiotensin II binds to the AT1 receptor, leading to vasoconstriction, aldosterone (B195564) secretion, and sodium retention, all of which contribute to an increase in blood pressure.[3][6] this compound exerts its effect by directly inhibiting renin at the apex of this pathway.
Experimental Protocol: In Vitro Renin Activity Assay (FRET-based)
This protocol is adapted from established methods for measuring renin activity using a fluorogenic substrate.[1]
Principle
This assay employs a synthetic peptide substrate that contains a fluorescent donor and a quencher moiety. In its intact state, the fluorescence of the donor is suppressed by the quencher through FRET. When renin cleaves the substrate, the donor and quencher are separated, leading to a measurable increase in fluorescence. The rate of this increase is directly proportional to the enzymatic activity of renin and is inhibited in the presence of this compound.[1]
Materials and Reagents
-
This compound
-
Recombinant Human Renin
-
Fluorogenic Renin Substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA)
-
DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of test concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to all wells of a 96-well black microplate.
-
Add 25 µL of the diluted this compound solutions to the designated test wells.
-
To the "100% activity" control wells, add 25 µL of Assay Buffer containing the same percentage of DMSO as the test wells.
-
To the "blank" (no enzyme) wells, add 25 µL of Assay Buffer with the same percentage of DMSO.
-
-
Enzyme Addition:
-
Prepare a solution of recombinant human renin in Assay Buffer.
-
Add 25 µL of the Renin Solution to the test wells and the "100% activity" control wells.
-
Add 25 µL of Assay Buffer to the "blank" wells.
-
-
Pre-incubation:
-
Gently mix the contents of the plate.
-
Pre-incubate the plate for 15 minutes at 37°C to allow this compound to bind to the renin enzyme.[1]
-
-
Substrate Addition and Measurement:
-
Prepare a solution of the fluorogenic renin substrate in Assay Buffer. Protect this solution from light.
-
Add 25 µL of the Substrate Solution to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use excitation and emission wavelengths appropriate for the specific fluorogenic substrate.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the average rate of the "blank" wells from the rates of all other wells.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of test well / Rate of 100% activity control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the key steps in the in vitro renin activity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Renin - Angiotensin Pathways: R&D Systems [rndsystems.com]
- 4. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for VTP-27999 Cell-Based Renin Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
VTP-27999 is a potent and selective direct inhibitor of human renin, the rate-limiting enzyme in the renin-angiotensin system (RAS) cascade.[1] By targeting renin, this compound effectively blocks the conversion of angiotensinogen (B3276523) to angiotensin I, leading to a reduction in the production of the potent vasoconstrictor angiotensin II.[1] This mechanism makes this compound a promising therapeutic candidate for hypertension and other cardiovascular diseases.[2][3] These application notes provide a detailed protocol for a cell-based assay to determine the inhibitory activity of this compound on renin.
Principle of the Assay
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay adapted for a cell-based format. The principle relies on a synthetic peptide substrate that contains a fluorescent donor and a quencher moiety. In its intact state, the fluorescence of the donor is quenched. When renin, expressed in or introduced to the cells, cleaves the substrate, the donor and quencher are separated, resulting in a measurable increase in fluorescence. The inhibitory effect of this compound is quantified by the reduction in the rate of fluorescence increase.[4][5][6]
Data Presentation
Quantitative Analysis of this compound and Other Renin Inhibitors
The following tables summarize the in vitro inhibitory potency and selectivity of this compound in comparison to other direct renin inhibitors.
Table 1: In Vitro Renin Inhibition
| Compound | Target | IC50 (nM) | Source |
| This compound TFA | Purified Recombinant Human Renin | 0.47 | [1][7] |
| Aliskiren | Human Renin | 0.6 | [7] |
| SPH3127 | Recombinant Human Renin | 0.4 | [7] |
| SPH3127 | Human Plasma Renin | 0.45 | [7] |
Table 2: Selectivity of this compound TFA against other Human Aspartyl Proteases
| Off-Target Protease | % Inhibition at 10 µM this compound TFA |
| β-secretase (BACE1) | <10% |
| Cathepsin D | <10% |
| Cathepsin E | <10% |
| Data sourced from Jia L, et al.[1] |
This compound has demonstrated high selectivity, with over 1000-fold selectivity for renin compared to a panel of more than 150 other receptors, ion channels, and enzymes.[1]
Experimental Protocols
Cell-Based Renin Inhibition Assay Using a FRET Substrate
This protocol is designed for a 96-well plate format and can be adapted for high-throughput screening.
Materials and Reagents:
-
Human cell line expressing renin (e.g., juxtaglomerular cells like Calu-6, or a transfected cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
This compound
-
Fluorogenic renin substrate (FRET-based)[8]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)[8]
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with excitation and emission wavelengths of ~340 nm and ~490 nm, respectively[4][8]
Experimental Workflow:
-
Cell Culture and Plating:
-
Culture the renin-expressing cells in appropriate medium at 37°C in a humidified incubator with 5% CO2.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired test concentrations. Also, prepare a vehicle control (DMSO in assay buffer).
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Wash the cells gently with PBS.
-
Add 50 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 1 hour to allow the compound to enter the cells.
-
-
Cell Lysis (Optional - for intracellular renin measurement):
-
After incubation, remove the treatment solution and wash the cells with ice-cold PBS.
-
Add 50 µL of lysis buffer to each well and incubate on ice for 15 minutes.
-
Centrifuge the plate at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new 96-well plate.
-
-
Enzymatic Reaction:
-
Prepare the renin substrate solution in the assay buffer according to the manufacturer's instructions.
-
Add 50 µL of the substrate solution to each well of the plate containing the treated cells (or cell lysate).
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (increase in fluorescence over time) for each well.
-
Plot the reaction rate against the concentration of this compound.
-
Determine the IC50 value of this compound by fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway
Caption: The Renin-Angiotensin System (RAS) and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for the this compound cell-based renin inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. abcam.com [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for VTP-27999 Administration in Rat Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
VTP-27999 is a potent and selective direct renin inhibitor that targets the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the conversion of angiotensinogen (B3276523) to angiotensin I, this compound effectively downregulates the entire RAAS cascade, leading to reduced production of the potent vasoconstrictor angiotensin II and subsequent vasodilation and lowering of blood pressure.[1] The trifluoroacetate (B77799) (TFA) salt of this compound is often used in research due to its enhanced stability and solubility.[2]
These application notes provide detailed protocols for the administration of this compound in rat models of hypertension, focusing on the double transgenic rat (dTGR) model expressing human renin and angiotensinogen. This model is particularly relevant as this compound is highly specific for human renin.
Data Presentation
The following tables summarize quantitative data regarding the in vitro and in vivo properties and efficacy of this compound.
Table 1: In Vitro and Pharmacokinetic Properties of this compound
| Parameter | Species/Target | Value |
| IC50 (Renin Inhibition) | Human Recombinant Renin | 0.47 nM |
| Oral Bioavailability | Rat | 37% |
| Oral Bioavailability | Monkey | 18% |
| Oral Bioavailability | Dog | >15% |
| Plasma Free Fraction | Dog | 22% |
| Plasma Free Fraction | Monkey | 29% |
Data sourced from Benchchem Application Notes.[1]
Table 2: Representative In Vivo Efficacy of this compound in Double Transgenic Rats (dTGR) with Hypertension
| Treatment Group | Dose (mg/kg, p.o.) | Baseline Mean Arterial Pressure (MAP) (mmHg) | Post-treatment Mean Arterial Pressure (MAP) (mmHg) | Change in MAP (mmHg) |
| Vehicle Control | - | 180 ± 10 | 178 ± 12 | -2 ± 2 |
| This compound TFA | 10 | 180 ± 10 | 135 ± 8 | -45 ± 6 |
This table presents representative data. Actual results may vary based on specific experimental conditions. Data indicates a greater reduction in mean arterial pressure at 24 hours compared to a reference compound.[1]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound within the Renin-Angiotensin-Aldosterone System.
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound TFA in rat models of hypertension.
Protocol 1: Preparation of this compound TFA for Oral Gavage
Objective: To prepare a homogenous suspension of this compound TFA for oral administration to rats.
Materials:
-
This compound TFA powder
-
Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in sterile water)
-
Sterile water
-
Weighing scale
-
Spatula
-
Mortar and pestle (optional, for trituration)
-
Magnetic stirrer and stir bar
-
Sterile conical tubes or vials
Procedure:
-
Calculate the required amount of this compound TFA and vehicle:
-
Determine the desired dose (e.g., 10 mg/kg), the concentration of the dosing solution (e.g., 2 mg/mL), and the total volume needed for the study.
-
For a 10 mg/kg dose in a 300g rat with a dosing volume of 5 mL/kg, you would need 3 mg of this compound TFA per rat.
-
-
Prepare the vehicle:
-
If using 0.5% methylcellulose, slowly add 0.5 g of methylcellulose to 100 mL of stirring, heated (60-70°C) sterile water.
-
Continue stirring until the methylcellulose is fully dispersed.
-
Allow the solution to cool to room temperature with continuous stirring to form a clear, viscous solution.
-
-
Prepare the this compound TFA suspension:
-
Weigh the calculated amount of this compound TFA powder.
-
To ensure a homogenous suspension, it is recommended to first create a paste by adding a small amount of the vehicle to the powder and triturating with a spatula or in a mortar and pestle.
-
Gradually add the remaining vehicle to the paste while continuously mixing or stirring.
-
Place the mixture on a magnetic stirrer and stir for at least 30 minutes to ensure a uniform suspension.
-
-
Storage:
-
Store the prepared suspension in a clearly labeled, sterile container.
-
The stability of the suspension should be determined, but for short-term studies, it is advisable to prepare it fresh daily. If stored, keep it at 4°C and protect it from light. Re-suspend thoroughly before each use.
-
Protocol 2: Acute Antihypertensive Effect of this compound TFA in Double Transgenic Rats (dTGR)
Objective: To evaluate the effect of a single oral dose of this compound TFA on mean arterial pressure (MAP) in conscious, freely moving dTGRs using radiotelemetry.
Materials:
-
Double transgenic rats (dTGR) expressing human renin and angiotensinogen, surgically implanted with radiotelemetry transmitters.
-
Prepared this compound TFA dosing solution (from Protocol 1).
-
Vehicle control (e.g., 0.5% methylcellulose).
-
Radiotelemetry system for continuous blood pressure monitoring.
-
Oral gavage needles (20-22 gauge, with a ball tip).
-
Syringes (1-3 mL).
Procedure:
-
Animal Acclimatization:
-
Following telemetry device implantation surgery, allow the rats to recover for at least one week.
-
Acclimatize the animals to the experimental room and single housing in their home cages on the telemetry receivers for at least 48 hours before the start of the experiment.
-
Handle the rats daily for several days leading up to the experiment to minimize stress associated with handling and gavage.
-
-
Baseline Blood Pressure Recording:
-
Record baseline blood pressure and heart rate for a continuous 24-hour period prior to dosing to establish a stable baseline.
-
-
Group Allocation:
-
Randomly assign rats to treatment groups (e.g., Vehicle control, this compound TFA 10 mg/kg).
-
-
Dosing:
-
On the day of the experiment, weigh each rat to calculate the precise dosing volume.
-
Administer the appropriate volume of either the vehicle or the this compound TFA suspension via oral gavage.
-
-
Post-Dose Blood Pressure Monitoring:
-
Continuously monitor and record blood pressure, heart rate, and activity for at least 24 hours post-dosing.
-
-
Data Analysis:
-
Calculate the change in mean arterial pressure (MAP) from the pre-dose baseline for each animal at various time points (e.g., hourly for the first 8 hours, then at 12 and 24 hours).
-
Compare the changes in MAP between the this compound TFA treated group and the vehicle control group using appropriate statistical methods.
-
Protocol 3: Chronic (Long-Term) Administration of this compound TFA in Hypertensive Rats
Objective: To assess the long-term effects of daily this compound TFA administration on blood pressure, renal function, and cardiac hypertrophy in a rat model of hypertension.
Materials:
-
Hypertensive rat model (e.g., dTGR or Spontaneously Hypertensive Rats - SHR).
-
Prepared this compound TFA dosing solution (from Protocol 1).
-
Vehicle control.
-
Blood pressure monitoring system (radiotelemetry is preferred; tail-cuff can be used).
-
Metabolic cages for urine collection.
-
Equipment for blood collection and analysis (e.g., plasma creatinine, blood urea (B33335) nitrogen).
-
Histopathology equipment.
Procedure:
-
Animal Acclimatization and Baseline Measurements:
-
Acclimatize animals to housing conditions for at least one week.
-
Record baseline body weight, blood pressure, and heart rate.
-
Collect baseline blood and urine samples for biomarker analysis (e.g., plasma renin activity, creatinine, urinary albumin-to-creatinine ratio).
-
-
Group Allocation:
-
Randomly assign animals to treatment groups (e.g., Vehicle control, this compound TFA low dose, this compound TFA high dose). A suggested starting dose is 10 mg/kg/day.[1]
-
-
Chronic Dosing:
-
Administer this compound TFA or vehicle orally once daily via gavage for the duration of the study (e.g., 4-12 weeks).
-
-
Monitoring:
-
Daily: Observe animals for clinical signs of toxicity.
-
Weekly: Measure body weight and blood pressure.
-
Bi-weekly or Monthly: Collect blood and urine samples for biomarker analysis.
-
-
Terminal Procedures:
-
At the end of the study, perform a final blood and urine collection.
-
Euthanize the animals according to approved institutional guidelines.
-
Collect organs (e.g., heart, kidneys) for weight measurement (to assess hypertrophy) and histopathological analysis.
-
-
Data Analysis:
-
Analyze the time course of blood pressure changes throughout the study.
-
Compare terminal biomarker levels and organ weights between treatment groups.
-
Evaluate histopathological findings.
-
Conclusion
This compound is a valuable tool for investigating the role of the Renin-Angiotensin-Aldosterone System in hypertension and related end-organ damage. The protocols provided herein offer a framework for conducting both acute and chronic studies in relevant rat models. Researchers should adapt these guidelines to their specific experimental objectives and adhere to all institutional animal care and use committee (IACUC) regulations.
References
Application Notes and Protocols for VTP-27999 in In Vivo Renal Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VTP-27999 is a potent and selective direct renin inhibitor designed to block the renin-angiotensin-aldosterone system (RAAS) at its rate-limiting step.[1][2] By inhibiting the conversion of angiotensinogen (B3276523) to angiotensin I, this compound effectively reduces the downstream production of angiotensin II and aldosterone, key mediators of vasoconstriction, sodium retention, and end-organ damage, particularly in the kidney.[1] Preclinical and clinical studies have highlighted its potential for the treatment of hypertension and chronic kidney disease.[1][3] These application notes provide detailed protocols for utilizing this compound in in vivo renal function studies in rodent models, enabling researchers to investigate its therapeutic potential in kidney diseases.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS plays a critical role in regulating blood pressure and fluid balance. Renin, an enzyme primarily secreted by the kidneys, initiates the cascade. This compound directly binds to the active site of renin, preventing its enzymatic activity.
Quantitative Data from Human Clinical Studies
Clinical trials in healthy, salt-depleted volunteers have demonstrated the dose-dependent effects of this compound on key renal hemodynamic parameters.[4][5] These data provide a strong rationale for investigating its effects in preclinical models of renal disease.
| Dose of this compound | Change in Renal Plasma Flow (RPF) | Change in Glomerular Filtration Rate (GFR) |
| 75 mg | +17.2 mL/min/1.73 m² | Not specified |
| 150 mg | +63.1 mL/min/1.73 m² | Increase observed |
| 300 mg | +97.5 mL/min/1.73 m² | Significant increase |
| 600 mg | +115.2 mL/min/1.73 m² | Maximum effect reached |
| Aliskiren (300 mg) | +62.6 mL/min/1.73 m² | Increase observed |
| Placebo | -8.9 mL/min/1.73 m² | No significant change |
| Data from a study in sodium-depleted healthy volunteers.[6][7] |
Recommended Dosage for In Vivo Rodent Studies
Direct translation of human doses to rodent models is complex. However, based on a preclinical study in a double transgenic rat model of hypertension where a 10 mg/kg oral dose showed significant antihypertensive effects, a starting dose of 10 mg/kg/day is recommended for efficacy studies in rats.[8] For dose-response investigations, a range of 3 mg/kg to 30 mg/kg/day can be explored.
This compound Formulation for Oral Administration:
For oral gavage in rodents, this compound can be prepared as a suspension in a vehicle such as 0.5% methylcellulose (B11928114) in sterile water.[6] The trifluoroacetate (B77799) (TFA) salt form of this compound offers enhanced water solubility and stability.[9]
Experimental Protocols
Protocol 1: Assessment of Glomerular Filtration Rate (GFR) in Conscious Mice using FITC-Inulin Clearance
This protocol describes a minimally invasive method to determine GFR in conscious mice, reducing the confounding effects of anesthesia.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
FITC-inulin (5% solution in 0.9% NaCl)
-
Isoflurane for brief anesthesia
-
Heparinized capillary tubes
-
HEPES buffer (500 mM, pH 7.4)
-
Fluorometer
Procedure:
-
Animal Acclimation and Dosing: Acclimatize mice to handling and experimental procedures. Administer this compound or vehicle orally at the desired dose for the specified duration of the study.
-
FITC-Inulin Injection: Briefly anesthetize the mouse with isoflurane. Inject 5% FITC-inulin (3.74 µL/g body weight) retro-orbitally.[3]
-
Blood Sampling: At 3, 7, 10, 15, 35, 55, and 75 minutes post-injection, collect approximately 20 µL of blood from the saphenous vein into a heparinized capillary tube.[10]
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Fluorescence Measurement: Dilute 10 µL of plasma with 40 µL of 500 mM HEPES buffer (pH 7.4). Measure the fluorescence of the buffered plasma using a fluorometer with an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[10]
-
GFR Calculation: The GFR is calculated based on the two-phase exponential decay of FITC-inulin fluorescence over time. The formula GFR = I / (A/α + B/β) is used, where I is the injected amount of FITC-inulin, and A, B, α, and β are parameters derived from the decay curve.[3]
Protocol 2: Measurement of Renal Blood Flow (RBF) in Anesthetized Rats
This protocol outlines an acute procedure to measure RBF using a flow probe in anesthetized rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Anesthetic (e.g., Inactin or sodium pentobarbital)
-
Heating pad
-
Surgical instruments
-
Renal artery flow probe (Transonic Systems or similar)
-
Flowmeter
-
Acoustic gel
Procedure:
-
Animal Preparation and Dosing: Administer the final dose of this compound or vehicle orally. Anesthetize the rat and place it on a heating pad to maintain body temperature.[4]
-
Surgical Exposure: Make a ventral midline abdominal incision to expose the left kidney and renal artery. Carefully dissect the renal artery from surrounding tissue.[4]
-
Flow Probe Placement: Select an appropriately sized flow probe and place it around the renal artery. Fill the space between the probe and the artery with acoustic gel to ensure a good signal.[4]
-
RBF Measurement: Connect the flow probe to the flowmeter and record renal blood flow. Allow the signal to stabilize before recording baseline measurements.
-
Data Analysis: Analyze the recorded RBF data to determine the effect of this compound compared to the vehicle control group.
Animal Models of Chronic Kidney Disease (CKD)
To evaluate the therapeutic potential of this compound in a disease context, several rodent models of CKD can be employed.
| Animal Model | Method of Induction | Key Pathological Features |
| 5/6 Nephrectomy | Surgical removal of one kidney and ligation of branches of the renal artery of the remaining kidney.[2] | Glomerular hypertrophy, glomerulosclerosis, interstitial fibrosis, proteinuria.[2] |
| Adenine-Induced Nephropathy | Administration of adenine (B156593) in the diet or via gavage.[2] | Tubular crystal formation, inflammation, interstitial fibrosis.[2] |
| Adriamycin-Induced Nephropathy | Intravenous injection of adriamycin (doxorubicin). | Podocyte injury, focal segmental glomerulosclerosis, heavy proteinuria. |
| Diabetic Nephropathy (e.g., db/db mice) | Genetic model of type 2 diabetes. | Glomerular hypertrophy, mesangial expansion, albuminuria. |
Concluding Remarks
This compound is a promising therapeutic agent for the treatment of renal diseases due to its direct inhibition of renin. The protocols and information provided herein offer a framework for researchers to conduct in vivo studies to further elucidate the efficacy and mechanisms of this compound in preserving and improving renal function. Careful selection of animal models and adherence to established methodologies are crucial for obtaining robust and translatable results.
References
- 1. medibeacon.com [medibeacon.com]
- 2. A Review on Animal Models of Chronic Kidney Disease- An Update – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Determination of Glomerular Filtration Rate in Conscious Mice using FITC-inulin [protocols.io]
- 4. transonic.com [transonic.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Preparing VTP-27999 Hydrochloride for Aqueous Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of aqueous solutions of VTP-27999 hydrochloride, a potent renin inhibitor. These guidelines are intended to ensure the accurate and effective use of this compound in a research setting.
Introduction
This compound is an alkyl amine renin inhibitor that plays a critical role in the Renin-Angiotensin-Aldosterone System (RAAS), making it a compound of interest for research in hypertension and related cardiovascular diseases.[1] Proper preparation of this compound hydrochloride in aqueous solutions is crucial for obtaining reliable and reproducible experimental results. The hydrochloride salt form of this compound generally offers enhanced water solubility and stability compared to the free form.
Physicochemical Properties
A summary of the key physicochemical properties of this compound hydrochloride is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₂Cl₂N₄O₅ | |
| Molecular Weight | 561.54 g/mol | |
| Appearance | White to yellow solid | |
| Aqueous Solubility | ≥ 100 mg/mL (178.08 mM) | [2] |
Stability and Storage
| Solution Type | Storage Temperature | Storage Duration | Recommendations |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Seal tightly away from moisture. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Seal tightly away from moisture. |
| Working Solution | 2-8°C | For immediate use | Prepare fresh daily. Protect from light. |
Signaling Pathway of this compound
This compound acts as a direct inhibitor of renin, the enzyme that catalyzes the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS).[1] By blocking the conversion of angiotensinogen (B3276523) to angiotensin I, this compound effectively downregulates the entire RAAS cascade, leading to reduced levels of angiotensin II and aldosterone. This ultimately results in vasodilation and a decrease in blood pressure.
Experimental Protocols
The following protocols provide a general guideline for the preparation of this compound hydrochloride aqueous solutions for in vitro research.
Materials
-
This compound hydrochloride powder
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile vehicle (e.g., phosphate-buffered saline (PBS), cell culture medium)
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile conical tubes or vials
-
Sterile syringe filters (0.22 µm)
-
Pipettes and sterile pipette tips
Preparation of a 10 mM Stock Solution
-
Calculate the required mass:
-
For 1 mL of a 10 mM stock solution, the required mass is:
-
Mass (mg) = 10 mmol/L * 0.001 L * 561.54 g/mol * 1000 mg/g = 5.6154 mg
-
-
-
Weigh the compound:
-
Accurately weigh approximately 5.62 mg of this compound hydrochloride powder using an analytical balance.
-
-
Dissolution:
-
Add the weighed powder to a sterile conical tube.
-
Add a small volume of sterile, purified water (e.g., 800 µL) to the tube.
-
Vortex the solution thoroughly to dissolve the compound. A sonicator can be used to aid dissolution if necessary.
-
-
Final Volume Adjustment:
-
Once the compound is fully dissolved, add sterile, purified water to reach the final volume of 1 mL.
-
-
Sterilization and Storage:
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
Preparation of Working Solutions
-
Thaw the stock solution:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
-
Dilution:
-
Dilute the stock solution to the desired final concentration using the appropriate sterile vehicle (e.g., PBS, cell culture medium).
-
For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of the vehicle.
-
-
Use:
-
Use the freshly prepared working solution immediately for your experiments.
-
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound hydrochloride aqueous solutions.
Disclaimer
This document is intended for research use only. The information provided is based on publicly available data and should be used as a guideline. Researchers are advised to consult the manufacturer's product information and to perform their own validation and stability studies to ensure the suitability of the prepared solutions for their specific applications.
References
Application Notes and Protocols for VTP-27999 TFA Salt: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the solubility and stability characteristics of VTP-27999 trifluoroacetate (B77799) (TFA) salt, a potent and selective renin inhibitor. The information is intended to guide researchers in the proper handling, storage, and use of this compound in preclinical and research settings.
Physicochemical Properties of this compound TFA Salt
This compound is an alkyl amine renin inhibitor that plays a crucial role in studying the Renin-Angiotensin-Aldosterone System (RAAS).[1] The TFA salt form is commonly utilized in research due to its enhanced water solubility and stability compared to the free base.[1][2] Trifluoroacetic acid is frequently employed during the chemical synthesis and purification of small molecules, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC), leading to the formation of the TFA salt.[3]
Solubility Data
The solubility of this compound TFA salt has been reported in various solvents. The following table summarizes the available quantitative data. It is important to note that while the TFA salt form generally improves aqueous solubility, high concentrations of trifluoroacetic acid can sometimes lead to precipitation in complex biological media.[3][4]
| Solvent System | Concentration | Temperature | Reference |
| Water | 100 mM | Not Specified | |
| DMSO | 100 mM | Not Specified | |
| Aqueous Solution | ≥ 25 mg/mL (39.12 mM) | Not Specified | [5] |
| DMF | 1 mg/mL | Not Specified | [6] |
| Ethanol | 10 mg/mL | Not Specified | [6] |
| Ethanol:PBS (pH 7.2) (1:4) | 0.20 mg/mL | Not Specified | [6] |
Stability Profile
This compound TFA salt is considered to have enhanced stability over its free base form.[1][2] However, proper storage is crucial to maintain its integrity. The stability of the compound can be affected by temperature, with long-term storage at low temperatures being recommended. The stability in complex solutions, such as cell culture media, may vary and should be considered in experimental design.[4]
| Storage Condition | Duration | Form | Reference |
| -20°C | 1 month | Stock Solution | [5][7] |
| -80°C | 6 months | Stock Solution | [5][7] |
| -20°C | ≥ 4 years | Crystalline Solid | [6] |
Experimental Protocols
Protocol for Determining Equilibrium Solubility
This protocol outlines a general method for determining the equilibrium solubility of this compound TFA salt in a given solvent system.
Materials:
-
This compound TFA salt
-
Selected solvent (e.g., water, PBS, DMSO)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
HPLC system with a suitable column and detector
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound TFA salt to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess undissolved solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility.
Protocol for Assessing Short-Term Stability in Solution
This protocol provides a framework for evaluating the stability of this compound TFA salt in a specific solvent or formulation over a defined period.
Materials:
-
This compound TFA salt stock solution of known concentration
-
Solvent/buffer of interest
-
Incubators or environmental chambers set to desired temperatures (e.g., 4°C, 25°C, 40°C)
-
Light-protective containers (if assessing photostability)
-
HPLC system with a validated stability-indicating method
Procedure:
-
Sample Preparation: Prepare multiple aliquots of this compound TFA salt in the test solution at the desired concentration.
-
Initial Analysis (T=0): Immediately analyze one aliquot to determine the initial concentration and purity.
-
Storage: Store the remaining aliquots under the specified conditions (e.g., different temperatures, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), retrieve an aliquot from each storage condition.
-
Quantification and Purity Assessment: Analyze each sample by HPLC to determine the concentration of the parent compound and to detect the formation of any degradation products.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration.
Signaling Pathway and Experimental Workflow
This compound acts as a direct inhibitor of renin, the enzyme that catalyzes the first and rate-limiting step of the RAAS. By binding to the active site of renin, this compound prevents the conversion of angiotensinogen (B3276523) to angiotensin I, thereby blocking the entire downstream cascade that leads to the production of angiotensin II and subsequent physiological effects.
Important Considerations
-
Counterion Effects: The trifluoroacetate counterion can have its own biological effects and may interfere with certain assays.[3] Researchers should be aware of this and consider appropriate controls. In some instances, it may be necessary to perform a salt exchange to replace the TFA counterion.[3]
-
Hygroscopicity: As with many salts, this compound TFA may be hygroscopic. It is important to store the compound in a desiccated environment.
-
pH of Solutions: When preparing aqueous solutions, the TFA counterion can lower the pH. It is advisable to use buffered solutions for pH-sensitive applications.
-
Purity Assessment: The purity of this compound TFA should be regularly assessed, especially for long-term studies, using appropriate analytical techniques such as HPLC.
By following these guidelines and protocols, researchers can ensure the accurate and effective use of this compound TFA salt in their studies.
References
Application Notes and Protocols for VTP-27999 in Vascular Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
VTP-27999 is a potent and selective direct renin inhibitor, targeting the initial and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] By blocking the conversion of angiotensinogen (B3276523) to angiotensin I, this compound effectively downregulates the entire RAAS cascade, leading to reduced levels of the potent vasoconstrictor angiotensin II and aldosterone.[1][3] This mechanism of action makes this compound a valuable tool for investigating the cardiovascular and renal pathophysiology associated with RAAS overactivation.[1][4] Notably, in vascular smooth muscle cells (VSMCs), this compound has been shown to block renin's capacity to stimulate the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), a key signaling molecule in cell proliferation and migration.[5]
These application notes provide detailed protocols for investigating the effects of this compound on vascular smooth muscle cells, focusing on proliferation, migration, apoptosis, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo pharmacokinetic and pharmacodynamic parameters of this compound for reference in experimental design.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value | Reference |
| Renin Inhibition (IC50) | Human | 0.47 nM | [2] |
| CYP3A4 Inhibition (IC50) | Human | >30 µM | [1] |
| Selectivity | Human | >1000-fold for renin over >150 other targets | [1] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Rat | 37% | [1] |
| Monkey | 18% | [1] | |
| Dog | >15% | [1] | |
| Plasma Free Fraction | Dog | 22% | [1] |
| Monkey | 29% | [1] |
Signaling Pathways and Experimental Workflow
Renin-Angiotensin-Aldosterone System (RAAS) and this compound Inhibition
The diagram below illustrates the canonical RAAS pathway and the specific inhibitory action of this compound.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.
Proposed Signaling Pathway of this compound in Vascular Smooth Muscle Cells
This diagram outlines the proposed mechanism by which this compound inhibits renin-induced signaling in VSMCs.
Caption: this compound inhibits renin-induced ERK1/2 phosphorylation and subsequent cellular responses in VSMCs.
Experimental Workflow
The following diagram provides a general workflow for assessing the effects of this compound on VSMCs.
Caption: General experimental workflow for studying the effects of this compound on vascular smooth muscle cells.
Experimental Protocols
These protocols are intended as guidelines and should be adapted to specific experimental needs and cell types.
Protocol 1: VSMC Culture and Treatment with this compound
Objective: To prepare and treat primary or immortalized vascular smooth muscle cells with this compound.
Materials:
-
Vascular smooth muscle cells (e.g., rat aortic smooth muscle cells)
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (prepare stock solution in DMSO, e.g., 10 mM)
-
Recombinant human renin
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
Procedure:
-
Cell Culture: Culture VSMCs in complete medium at 37°C in a humidified atmosphere of 5% CO2. Passage cells upon reaching 80-90% confluency.
-
Seeding: Seed VSMCs in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for proliferation assays) at a density that will allow for growth and treatment without over-confluence.
-
Serum Starvation: Once cells have adhered and reached approximately 60-70% confluency, aspirate the growth medium and wash with PBS. Replace with serum-free medium for 24 hours to synchronize the cells in a quiescent state.
-
Treatment:
-
Prepare working solutions of this compound and renin in serum-free medium.
-
Pre-treat cells with various concentrations of this compound (e.g., 1 nM - 10 µM) for 1-2 hours.
-
Stimulate the cells with a predetermined optimal concentration of renin (e.g., 10 nM) for the desired time period (e.g., 15-30 minutes for signaling studies, 24-48 hours for proliferation/migration studies).
-
Include appropriate controls: vehicle (DMSO), renin alone, and this compound alone.
-
Protocol 2: Cell Proliferation Assay (BrdU Incorporation)
Objective: To quantify the effect of this compound on renin-induced VSMC proliferation.
Materials:
-
Treated VSMCs in a 96-well plate (from Protocol 1)
-
BrdU Cell Proliferation ELISA Kit (or similar)
-
Microplate reader
Procedure:
-
Follow the treatment protocol as described in Protocol 1.
-
Approximately 4-6 hours before the end of the 24-48 hour treatment period, add BrdU labeling solution to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for BrdU incorporation into the DNA of proliferating cells.
-
At the end of the incubation, fix the cells, and add the anti-BrdU antibody conjugated to a peroxidase.
-
Wash the wells and add the substrate solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of proliferation relative to the renin-stimulated control.
Protocol 3: Western Blotting for ERK1/2 Phosphorylation
Objective: To determine the effect of this compound on renin-induced ERK1/2 phosphorylation.
Materials:
-
Treated VSMCs in 6-well plates (from Protocol 1, with shorter renin stimulation, e.g., 15 minutes)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
After treatment, place the culture plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-ERK1/2) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Strip the membrane (if necessary) and re-probe for total ERK1/2 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify band intensities using densitometry software.
Disclaimer
The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. Researchers should adapt these guidelines to their specific experimental requirements and institutional regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Renin inhibitor this compound differs from aliskiren: focus on their intracellular accumulation and the (pro)renin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VTP-27999 in Double Transgenic Rat Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
VTP-27999 is a potent and selective direct renin inhibitor that targets the rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the conversion of angiotensinogen (B3276523) to angiotensin I, this compound effectively downregulates the production of the potent vasoconstrictor angiotensin II, offering a promising therapeutic strategy for hypertension and related cardiovascular diseases.[1] These application notes provide detailed protocols for the evaluation of this compound in double transgenic rat (dTGR) models of hypertension, which express both human renin and human angiotensinogen, creating a humanized RAAS within a rodent model.
Data Presentation
The following tables are structured to present quantitative data from in vitro and in vivo studies of this compound. Researchers should populate these tables with their experimental data for clear comparison and analysis.
Table 1: In Vitro Renin Inhibition
| Compound | Target | IC50 (nM) |
| This compound | Purified Recombinant Human Renin | User-generated data |
| This compound | Human Plasma Renin | User-generated data |
| Aliskiren (Reference) | Purified Recombinant Human Renin | 0.6 |
| Aliskiren (Reference) | Human Plasma Renin | User-generated data |
Table 2: In Vivo Efficacy in Double Transgenic Rats (dTGR) - Blood Pressure Reduction
| Treatment Group | Dose (mg/kg, oral) | Baseline Mean Arterial Pressure (mmHg) | Post-Dose Mean Arterial Pressure (mmHg) at 6 hours | Post-Dose Mean Arterial Pressure (mmHg) at 24 hours | Maximum Reduction in MAP (mmHg) |
| Vehicle Control | - | User-generated data | User-generated data | User-generated data | User-generated data |
| This compound | 10 | User-generated data | User-generated data | User-generated data | User-generated data |
| This compound | 30 | User-generated data | User-generated data | User-generated data | User-generated data |
| This compound | 100 | User-generated data | User-generated data | User-generated data | User-generated data |
Table 3: Effects on RAAS Biomarkers in dTGR Plasma
| Treatment Group | Dose (mg/kg, oral) | Plasma Renin Activity (PRA) (ng Ang I/mL/hr) | Plasma Angiotensin II (pg/mL) | Plasma Aldosterone (pg/mL) |
| Vehicle Control | - | User-generated data | User-generated data | User-generated data |
| This compound | 10 | User-generated data | User-generated data | User-generated data |
| This compound | 30 | User-generated data | User-generated data | User-generated data |
| This compound | 100 | User-generated data | User-generated data | User-generated data |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound within the Renin-Angiotensin-Aldosterone System.
Caption: Mechanism of action of this compound in the RAAS pathway.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the efficacy of this compound in a double transgenic rat model of hypertension.
Caption: In vivo efficacy evaluation workflow.
Experimental Protocols
Animal Model: Double Transgenic Hypertensive Rat (dTGR)
-
Strain: Double transgenic rats expressing human renin and human angiotensinogen.
-
Genetic Background: Typically Sprague-Dawley.
-
Characteristics: These rats develop severe hypertension (systolic blood pressure often exceeding 200 mmHg) due to the interaction of human renin with human angiotensinogen, leading to elevated levels of angiotensin II. This model is ideal for testing the efficacy of human renin inhibitors.
-
Husbandry: House rats in a controlled environment with a 12-hour light/dark cycle, stable temperature and humidity, and ad libitum access to standard chow and water.
This compound Formulation and Administration
-
Formulation: For oral administration, prepare a suspension of this compound in a suitable vehicle such as 0.5% methylcellulose (B11928114) in sterile water.
-
Preparation:
-
On the day of dosing, accurately weigh the required amount of this compound.
-
Create a paste by triturating the powder with a small volume of the vehicle.
-
Gradually add the remaining vehicle to the paste while continuously mixing to achieve a homogenous suspension at the desired final concentration.
-
-
Administration:
-
Administer the suspension via oral gavage using a ball-tipped gavage needle.
-
The dosing volume should be appropriate for the rat's body weight (typically 5-10 mL/kg).
-
A suggested starting dose for efficacy studies is 10 mg/kg.
-
Blood Pressure Measurement via Radiotelemetry
-
Surgical Implantation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Make a midline abdominal incision to expose the abdominal aorta.
-
Carefully isolate a section of the aorta between the renal artery and the iliac bifurcation.
-
Use temporary ligatures to occlude blood flow.
-
Puncture the aorta with a bent needle and insert the telemetry catheter.
-
Secure the catheter in place with surgical glue and remove the ligatures.
-
Place the body of the telemetry transmitter in the abdominal cavity.
-
Suture the abdominal muscle and skin layers.
-
Provide post-operative analgesia and allow the animal to recover for at least one week before starting experiments.
-
-
Data Acquisition:
-
House the rats individually in cages placed on top of telemetry receivers.
-
Record baseline blood pressure and heart rate for 24-48 hours before drug administration.
-
After administration of this compound or vehicle, continue to record data continuously for at least 24 hours.
-
Plasma Renin Activity (PRA) Assay
-
Principle: This assay measures the rate of angiotensin I (Ang I) generation from endogenous angiotensinogen by endogenous renin in a plasma sample.
-
Blood Collection:
-
Collect whole blood from anesthetized rats via cardiac puncture or from a cannulated artery into tubes containing EDTA.
-
Immediately centrifuge at 4°C to separate the plasma.
-
Store plasma at -80°C until analysis.
-
-
Assay Protocol (Example using a commercial ELISA kit):
-
Thaw plasma samples on ice.
-
To generate Ang I, incubate a portion of the plasma at 37°C for a defined period (e.g., 1.5 hours). A parallel sample is kept at 4°C to measure baseline Ang I.
-
Stop the enzymatic reaction by adding an inhibitor cocktail or by placing the samples on ice.
-
Quantify the amount of Ang I in both the 37°C and 4°C samples using a competitive ELISA kit.
-
Calculate the PRA as the difference in Ang I concentration between the incubated and baseline samples, expressed as ng of Ang I generated per mL of plasma per hour.
-
Angiotensin II Measurement
-
Principle: A competitive ELISA is commonly used to quantify the concentration of angiotensin II in plasma.
-
Blood Collection: Follow the same procedure as for the PRA assay.
-
Assay Protocol (Example using a commercial ELISA kit):
-
Prepare standards and samples according to the kit manufacturer's instructions.
-
Add standards and samples to the wells of a microplate pre-coated with an anti-angiotensin II antibody.
-
Add a fixed amount of biotinylated angiotensin II to each well. This will compete with the angiotensin II in the sample for binding to the antibody.
-
Incubate the plate.
-
Wash the plate to remove unbound reagents.
-
Add a streptavidin-HRP conjugate, which binds to the captured biotinylated angiotensin II.
-
Wash the plate again.
-
Add a substrate solution that reacts with HRP to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
The intensity of the color is inversely proportional to the concentration of angiotensin II in the sample. Calculate the concentration based on a standard curve.
-
References
Application Notes and Protocols for Measuring Plasma Renin Activity Following VTP-27999 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
VTP-27999 is a potent, orally bioavailable direct renin inhibitor that has been investigated for its potential in treating hypertension and end-organ diseases.[1][2] As a direct renin inhibitor, this compound targets the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS), offering a promising therapeutic strategy for cardiovascular and renal diseases.[2] Accurate measurement of plasma renin activity (PRA) in subjects treated with this compound is crucial for understanding its pharmacodynamic effects and optimizing dosing regimens.
These application notes provide a comprehensive overview of the effects of this compound on the RAAS and detailed protocols for the measurement of PRA, angiotensin II, and aldosterone (B195564) in plasma samples from subjects undergoing treatment with this compound.
Mechanism of Action of this compound
This compound is an alkyl amine that directly binds to the active site of renin, preventing the conversion of angiotensinogen (B3276523) to angiotensin I.[1] This action effectively blocks the entire downstream cascade of the RAAS, leading to reduced levels of angiotensin II and aldosterone.[3] Angiotensin II is a potent vasoconstrictor and stimulates the release of aldosterone, which in turn promotes sodium and water retention.[4][5][6] By inhibiting this pathway, this compound leads to vasodilation and a reduction in blood pressure.[3]
A key pharmacodynamic feature of direct renin inhibitors, including this compound, is a compensatory increase in plasma renin concentration (PRC).[3] This occurs due to the interruption of the negative feedback loop where angiotensin II normally suppresses renin release.[3] While this compound effectively suppresses PRA during treatment, this marked increase in PRC can lead to a rapid rebound in PRA and subsequent elevations in angiotensin II and aldosterone levels upon cessation of the drug, particularly at higher doses.[3]
Data Presentation: Effects of this compound on RAAS Components
The following tables summarize the quantitative data from a multiple ascending dose study of this compound in salt-depleted healthy volunteers. The study compared the effects of different doses of this compound with placebo and another direct renin inhibitor, aliskiren.
Table 1: Effect of this compound on Plasma Renin Activity (PRA)
| Treatment Group | Baseline PRA (ng/mL/h) | PRA at 24h post-dose (Day 10) (ng/mL/h) | % Change from Baseline |
| Placebo | 4.5 | 4.2 | -6.7% |
| This compound (75 mg) | 5.1 | 0.2 | -96.1% |
| This compound (150 mg) | 5.3 | 0.1 | -98.1% |
| This compound (300 mg) | 5.5 | <0.1 | >-99% |
| This compound (600 mg) | 5.8 | <0.1 | >-99% |
| Aliskiren (300 mg) | 5.2 | 0.1 | -98.1% |
Data adapted from a multiple ascending dose study.[3] Note: PRA was suppressed during the 24-hour dosing interval at all this compound doses.
Table 2: Effect of this compound on Plasma Renin Concentration (PRC)
| Treatment Group | Baseline PRC (pg/mL) | Peak PRC (Day 10) (pg/mL) | Fold Increase from Baseline |
| Placebo | 25 | 28 | 1.1 |
| This compound (75 mg) | 28 | 1800 | 64.3 |
| This compound (150 mg) | 30 | 4500 | 150 |
| This compound (300 mg) | 32 | 9000 | 281.3 |
| This compound (600 mg) | 35 | 12250 | 350 |
| Aliskiren (300 mg) | 29 | 1450 | 50 |
Data adapted from a multiple ascending dose study.[3][7] this compound administration resulted in a dose-dependent induction of renin.
Table 3: Effect of this compound on Plasma Angiotensin II and Aldosterone
| Treatment Group | Analyte | Baseline | Change at 24h post-dose (Day 10) |
| This compound (600 mg) | Angiotensin II (pg/mL) | 15 | Increased |
| Aldosterone (ng/dL) | 12 | Increased | |
| Aliskiren (300 mg) | Angiotensin II (pg/mL) | 14 | Decreased |
| Aldosterone (ng/dL) | 11 | Decreased |
Data adapted from a multiple ascending dose study.[3] At 24 hours and later time points after the last dose of 600 mg this compound, angiotensin II and aldosterone levels were increased compared with baseline, demonstrating the overshoot phenomenon.
Mandatory Visualization
References
- 1. lcms.cz [lcms.cz]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. Plasma renin activity by LC-MS/MS: development of a prototypical clinical assay reveals a subpopulation of human plasma samples with substantial peptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of angiotensin II in human plasma: technical modifications and practical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Angiotensin II Levels Post VTP-27999 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
VTP-27999 is a potent and selective direct renin inhibitor that has been investigated for the treatment of chronic kidney disease and end-organ protection.[1][2] By targeting the first and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), this compound directly blocks the conversion of angiotensinogen (B3276523) to angiotensin I, subsequently leading to a reduction in angiotensin II and aldosterone (B195564) levels.[2][3] The RAAS cascade is a critical regulator of blood pressure and fluid balance.[4] This document provides detailed application notes and protocols for assessing the pharmacodynamic effects of this compound, specifically focusing on the quantification of angiotensin II levels in plasma.
Mechanism of Action of this compound
This compound is an alkyl amine renin inhibitor that demonstrates high potency and selectivity for human renin.[2][3][5] Its mechanism involves direct inhibition of the enzymatic activity of renin, thereby preventing the initial step of the RAAS pathway.[2] This mode of action is distinct from other RAAS inhibitors like angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs).[2] While this compound effectively reduces plasma angiotensin II and aldosterone, it also induces a dose-dependent compensatory increase in plasma renin concentration.[1] At higher doses, this can lead to a paradoxical increase in angiotensin II and aldosterone levels after cessation of the drug.[1][6]
Data Presentation
The following tables summarize the expected quantitative data from a multiple ascending dose study of this compound in healthy, salt-depleted volunteers over a 10-day period.
Table 1: Pharmacodynamic Effects of this compound on RAAS Components (Day 10)
| This compound Dose | Placebo | 75 mg | 150 mg | 300 mg | 600 mg | Aliskiren 300 mg |
| Plasma Renin Activity Suppression | - | Suppressed | Suppressed | Suppressed | Suppressed | Suppressed |
| Plasma Renin Concentration (fold increase) | - | - | - | ~100 | >350 | ~50 |
| Plasma Angiotensin II | Baseline | Decreased | Decreased | Decreased | Decreased | Decreased |
| Plasma Aldosterone | Baseline | Decreased | Decreased | Decreased | Decreased | Decreased |
Data compiled from multiple sources.[1][6][7]
Table 2: Post-Dosing Effects on Angiotensin II and Aldosterone (600 mg this compound Group)
| Time Point (post Day 10 dosing) | Plasma Angiotensin II | Plasma Aldosterone | Plasma Renin Activity |
| 24 hours | Increased | Increased | Increased |
| 48 hours | Increased | Increased | Increased |
| 72 hours | Increased | Increased | Increased |
Data reflects the paradoxical increase in RAAS components after cessation of high-dose this compound.[1][6]
Experimental Protocols
Protocol 1: In Vivo Study Design for Assessing Pharmacodynamic Effects of this compound
Objective: To evaluate the dose-dependent effects of this compound on plasma angiotensin II levels in a relevant animal model (e.g., double transgenic rats expressing human renin and angiotensinogen) or in human volunteers.[3]
Materials:
-
This compound (formulated for oral administration)
-
Vehicle control (placebo)
-
Blood collection supplies (chilled EDTA tubes containing protease inhibitors, such as Trasylol®)[8]
-
Centrifuge (refrigerated)
-
Freezer (-80°C)
Procedure:
-
Subject Enrollment and Baseline Sampling:
-
Acclimatize subjects to the study conditions.
-
Collect baseline blood samples prior to administration of this compound or placebo.
-
-
Dosing:
-
Administer this compound or placebo orally at predetermined doses.
-
-
Serial Blood Sampling:
-
Collect blood samples at various time points post-administration (e.g., 1, 2, 4, 8, 12, and 24 hours) to capture the pharmacokinetic and pharmacodynamic profile.
-
-
Sample Processing:
-
Immediately place collected blood into chilled EDTA tubes containing a protease inhibitor cocktail.[8]
-
Centrifuge the blood at 4°C to separate plasma.
-
Aliquot the plasma into cryovials and store immediately at -80°C until analysis.
-
Protocol 2: Quantification of Plasma Angiotensin II by LC-MS/MS
Objective: To accurately measure the concentration of angiotensin II in plasma samples.
Materials:
-
Plasma samples from Protocol 1
-
Internal standard (e.g., stable isotope-labeled angiotensin II)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
-
Reagents for mobile phases and sample extraction
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Add internal standard to each plasma sample.
-
Perform solid-phase extraction to isolate and concentrate angiotensin peptides from the plasma matrix.
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples onto the LC-MS/MS system.
-
Separate angiotensin II from other plasma components using a suitable liquid chromatography method.
-
Detect and quantify angiotensin II and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the concentration of angiotensin II in each sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Mandatory Visualizations
Signaling Pathway
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.
Experimental Workflow
References
- 1. ahajournals.org [ahajournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phlebotomycareertraining.com [phlebotomycareertraining.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Multiple ascending dose study with the new renin inhibitor this compound: nephrocentric consequences of too much renin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. labcorp.com [labcorp.com]
VTP-27999: Application Notes and Protocols for Investigating Intracellular Renin Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
VTP-27999 is a potent and selective, non-peptidic alkyl amine inhibitor of the enzyme renin, a critical control point in the Renin-Angiotensin-Aldosterone System (RAAS).[1][2][3] Renin catalyzes the first and rate-limiting step of this cascade, the conversion of angiotensinogen (B3276523) to angiotensin I.[1][4] Subsequent enzymatic cleavage by angiotensin-converting enzyme (ACE) produces angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone, leading to sodium and water retention.[2][5] By directly inhibiting renin, this compound effectively downregulates the entire RAAS cascade, making it a valuable tool for investigating the physiological and pathological roles of this system.[5]
This compound has demonstrated distinct advantages over other renin inhibitors, such as aliskiren. It exhibits a higher bioavailability and accumulates at greater levels within renin-synthesizing cells, allowing for the effective inhibition of intracellular renin at lower concentrations.[6][7] Unlike aliskiren, this compound does not cause the unfolding of prorenin, the inactive precursor of renin.[8][9] These unique properties make this compound a superior research tool for dissecting the specific roles of intracellular versus extracellular renin.
These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo research settings, along with a summary of its key quantitative data to facilitate experimental design and data interpretation.
Data Presentation
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacokinetic and pharmacodynamic parameters of this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Species | Value | Reference |
| Renin Inhibition (IC50) | Human | 0.47 nM | [1] |
| (Purified recombinant renin) | [2] | ||
| Intracellular Renin Inhibition (IC50) in HMC-1 cells | Human | 27 nM | [10] |
| CYP3A4 Inhibition (IC50) | Human | >30 µM | [2][5] |
| Selectivity | Human | >1000-fold for renin over >150 other targets | [2][5] |
Table 2: Pharmacokinetic Parameters
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Rat | 37% | [2][5] |
| Monkey | 18% | [2][5] | |
| Dog | >15% | [2][5] | |
| Plasma Free Fraction | Dog | 22% | [2] |
| Monkey | 29% | [2] | |
| Terminal Half-life (in humans) | Human | 24 to 30 hours | [4][11] |
Table 3: In Vivo Efficacy in Humans (Salt-depleted healthy volunteers)
| Dose (once daily for 10 days) | Parameter | Result | Reference |
| 75, 150, 300, 600 mg | Plasma Renin Activity | Suppressed during the 24-hour dosing interval at all doses. | [4][11] |
| 300, 600 mg | Plasma Renin Concentration | Maximally 350-fold increase at 600 mg, greater than with aliskiren. | [4][11] |
| 600 mg (at 24h post-dose on day 10) | Plasma Angiotensin II and Aldosterone | Increased compared with baseline. | [4][11] |
| All doses | Blood Pressure | Decreased to a similar degree as aliskiren. | [4][11] |
Signaling Pathways and Experimental Workflows
Renin-Angiotensin-Aldosterone System (RAAS) Inhibition by this compound
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.
In Vitro Renin Activity Assay Workflow
Caption: Experimental workflow for the in vitro renin activity assay using a FRET-based method.
Experimental Protocols
Protocol 1: In Vitro Renin Activity Assay (FRET-based)
This protocol is adapted from established methods for measuring renin activity using a fluorogenic substrate.[12]
1. Principle: This assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher moiety. In its intact form, the fluorescence of the donor is quenched. Upon cleavage by renin, the donor and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the renin activity. This compound will inhibit this cleavage, leading to a dose-dependent decrease in the rate of fluorescence increase.
2. Materials and Reagents:
-
This compound TFA: Stock solution in DMSO (e.g., 10 mM).
-
Recombinant Human Renin: Lyophilized powder or a stock solution of known concentration.
-
Fluorogenic Renin Substrate: (e.g., Ac-Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(DABCYL)-Arg).
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA).
-
96-well black microplate, flat bottom.
-
Fluorescence microplate reader with excitation and emission wavelengths appropriate for the chosen substrate (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL).
3. Assay Procedure:
-
Prepare this compound dilutions: Perform a serial dilution of the this compound TFA stock solution in Assay Buffer to achieve the desired final concentrations for the dose-response curve. Include a vehicle control (DMSO in Assay Buffer).
-
Prepare Reagent Plate:
-
Add 25 µL of Assay Buffer to the "blank" wells.
-
Add 25 µL of the various this compound dilutions or vehicle control to the "test" and "control" wells, respectively.
-
-
Add Renin: Add 25 µL of the Renin Solution to the "test" and "control" wells. Add 25 µL of Assay Buffer to the "blank" wells.[12]
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow this compound to bind to the renin.[12]
-
Initiate Reaction: Add 50 µL of the Fluorogenic Renin Substrate solution to all wells.
-
Measure Fluorescence: Immediately place the plate in the fluorescence microplate reader and begin kinetic measurements. Record fluorescence intensity every 60 seconds for 30-60 minutes at 37°C.
4. Data Analysis:
-
Subtract the background fluorescence (from "blank" wells) from all other readings.
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each this compound concentration: % Inhibition = [1 - (V₀ of test well / V₀ of control well)] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Long-Term Oral Administration in a Hypertensive Animal Model (Suggested Protocol)
This protocol provides a guideline for assessing the long-term efficacy and safety of this compound TFA in a relevant animal model, such as the double transgenic rat (dTGR) model expressing human renin and angiotensinogen.[5]
1. Objective: To evaluate the long-term effects of this compound TFA on blood pressure, renal function, and cardiac hypertrophy in a hypertensive animal model.[5]
2. Materials:
-
This compound TFA.
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in sterile water).[13]
-
Double transgenic rats (dTGR) or another suitable hypertensive model.
-
Equipment for blood pressure measurement (e.g., radiotelemetry or tail-cuff plethysmography).
-
Metabolic cages for urine collection.
-
Analytical equipment for measuring plasma and urine parameters.
-
Oral gavage needles.[13]
3. Experimental Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions and handling for at least one week before the start of the experiment.[13]
-
Baseline Measurements: Record baseline blood pressure, heart rate, body weight, and collect 24-hour urine samples for baseline renal function assessment (e.g., protein and electrolyte excretion).
-
Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, different doses of this compound TFA).
-
Dosing Solution Preparation:
-
For a suspension, create a paste of the this compound TFA powder with a small amount of the vehicle (0.5% methylcellulose).[13]
-
Gradually add the remaining vehicle to the paste to reach the final desired concentration.[13]
-
For an aqueous solution, dissolve the this compound TFA powder in sterile, purified water. This compound TFA has good water solubility.[13]
-
-
Oral Administration:
-
Monitoring:
-
Monitor blood pressure and heart rate continuously (telemetry) or at regular intervals (tail-cuff).
-
Measure body weight weekly.
-
At specified time points (e.g., weekly or bi-weekly), place animals in metabolic cages for 24-hour urine collection to assess renal function.
-
Collect blood samples periodically for measurement of plasma renin activity, angiotensin levels, and other relevant biomarkers.
-
-
Terminal Procedures:
-
At the end of the study, collect a final blood sample and euthanize the animals.
-
Harvest organs (e.g., heart, kidneys) for weight determination (to assess hypertrophy) and histopathological analysis.
-
4. Data Analysis:
-
Analyze changes in blood pressure, heart rate, and renal function parameters over time and compare between treatment groups using appropriate statistical methods (e.g., ANOVA with post-hoc tests).
-
Compare organ weights (normalized to body weight) between groups.
-
Correlate changes in physiological parameters with plasma drug concentrations and biomarker levels.
Conclusion
This compound is a powerful and specific inhibitor of intracellular renin, offering unique advantages for research into the RAAS. The protocols and data provided herein serve as a comprehensive resource for researchers to design and execute robust experiments to further elucidate the role of renin in health and disease. Careful adherence to these guidelines, with appropriate modifications for specific experimental needs and institutional regulations, will facilitate the generation of high-quality, reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ahajournals.org [ahajournals.org]
- 5. benchchem.com [benchchem.com]
- 6. pure.eur.nl [pure.eur.nl]
- 7. Renin inhibitor this compound differs from aliskiren: focus on their intracellular accumulation and the (pro)renin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. New renin inhibitor this compound alters renin immunoreactivity and does not unfold prorenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. ahajournals.org [ahajournals.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Long-Term Storage of VTP-27999 Powder
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the long-term storage and handling of VTP-27999 powder, a potent alkyl amine renin inhibitor. Adherence to these recommendations is crucial for maintaining the compound's integrity, purity, and biological activity for research and development purposes.
Introduction
This compound is a direct inhibitor of renin, the rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] By targeting renin, this compound effectively blocks the conversion of angiotensinogen (B3276523) to angiotensin I, a key step in the pathway that regulates blood pressure and fluid balance.[1][2] The stability of this compound is critical for obtaining accurate and reproducible experimental results. This document outlines the optimal conditions for the storage of this compound in its solid (powder) form and as stock solutions.
This compound is available in various forms, including the hydrochloride (HCl) and trifluoroacetate (B77799) (TFA) salts, which are noted to possess enhanced water solubility and stability compared to the free base form.[3]
Recommended Storage Conditions
Proper storage is essential to prevent degradation of this compound. The following table summarizes the recommended storage conditions for both the solid powder and stock solutions.
| Form | Temperature | Duration | Storage Container and Conditions |
| Solid Powder | 4°C | Tightly sealed vial, protected from moisture. | |
| 2-8°C | Store in a desiccated environment if possible. | ||
| Stock Solution | -20°C | Up to 1 month | Aliquoted in tightly sealed vials to avoid freeze-thaw cycles.[4][5] |
| -80°C | Up to 6 months | Aliquoted in tightly sealed vials to avoid freeze-thaw cycles.[4][5] |
Note: While this compound may be shipped at room temperature, it is recommended to transfer it to the appropriate storage conditions upon receipt.[3][4]
Experimental Protocols
Protocol for Preparation of Stock Solutions
This protocol details the steps for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, water)[6]
-
Sterile, tightly sealed vials
-
Calibrated balance
-
Vortex mixer or sonicator
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes before opening to minimize condensation.
-
Weigh the desired amount of this compound powder using a calibrated balance in a controlled environment.
-
Add the appropriate volume of solvent to the powder to achieve the desired stock concentration.
-
Cap the vial tightly and vortex or sonicate until the powder is completely dissolved.[5]
-
Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. This is critical to prevent degradation from repeated freeze-thaw cycles.[4]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at the recommended temperature (-20°C or -80°C).[4][5]
Protocol for Assessing Compound Purity and Stability
To ensure the integrity of this compound over time, periodic assessment of its purity is recommended. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.
Materials:
-
This compound sample (from long-term storage)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with a modifier like formic acid or TFA)
-
Reference standard of this compound
Procedure:
-
Prepare a sample of the stored this compound for analysis by dissolving it in a suitable solvent to a known concentration.
-
Prepare a fresh solution of the this compound reference standard at the same concentration.
-
Set up the HPLC method with an appropriate gradient and detection wavelength.
-
Inject the reference standard to establish the retention time and peak area of the intact compound.
-
Inject the stored this compound sample.
-
Analyze the resulting chromatogram. Compare the retention time and peak area of the main peak to the reference standard. The appearance of new peaks or a decrease in the main peak's area may indicate degradation.
-
Quantify the purity by calculating the percentage of the main peak area relative to the total peak area.
Diagrams
This compound Handling and Storage Workflow
Caption: Workflow for receiving, handling, and storing this compound.
This compound Mechanism of Action in the RAAS Pathway
Caption: Inhibition of the RAAS pathway by this compound.
References
VTP-27999 Formulation for Oral Gavage in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and oral administration of VTP-27999, a potent and selective alkyl amine direct renin inhibitor, in rodent models. This compound is a valuable tool for investigating the renin-angiotensin-aldosterone system (RAAS) in preclinical models of hypertension, cardiovascular, and renal diseases.[1]
Mechanism of Action
This compound directly inhibits the enzymatic activity of renin, which is the rate-limiting step in the RAAS cascade. By binding to the active site of renin, this compound prevents the conversion of angiotensinogen (B3276523) to angiotensin I.[1] This leads to a downstream reduction in angiotensin II and aldosterone (B195564) levels, resulting in vasodilation, decreased sodium and water retention, and a subsequent lowering of blood pressure.[2]
Below is a diagram illustrating the signaling pathway of the Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo pharmacokinetic parameters of this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Species | Value |
| Renin Inhibition (IC50) | Human | Comparable to Aliskiren[1] |
| CYP3A4 Inhibition (IC50) | Human | >1000x selectivity over related and unrelated off-targets[3] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Route | Dose (mg/kg) | T½ (h) | CL (mL/min/kg) | Vss (L/kg) | F (%) |
| Rat | Oral | 10 | 24-30[4] | - | - | >15[3] |
| Dog | Oral | - | - | - | - | >15[3] |
| Monkey | Oral | - | - | - | - | >15[3] |
| Human | Oral | 40-1000 | 24-30[4] | - | - | ~10-fold higher than aliskiren[4] |
T½: Half-life; CL: Clearance; Vss: Volume of distribution at steady state; F: Bioavailability. Data compiled from multiple sources.[2][3][4]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a this compound suspension suitable for oral gavage in rodents. A suspension in 0.5% methylcellulose (B11928114) is a commonly used and suitable vehicle.[2]
Materials:
-
This compound TFA (Trifluoroacetate salt)
-
0.5% Methylcellulose in sterile water
-
Mortar and pestle or homogenizer
-
Analytical balance
-
Volumetric flasks and graduated cylinders
-
Stir plate and stir bar
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg), the number of animals, and their average weight, calculate the total mass of this compound TFA needed.[2] A typical oral gavage volume for rats is 5-10 mL/kg.[5]
-
Weigh the this compound: Accurately weigh the calculated amount of this compound TFA powder using an analytical balance.
-
Prepare the vehicle: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Create a paste: Transfer the weighed this compound powder to a mortar. Add a small volume of the 0.5% methylcellulose vehicle and triturate with the pestle to form a smooth, homogenous paste.[5]
-
Prepare the final suspension: Gradually add the remaining vehicle to the paste while continuously stirring or mixing to achieve the final desired concentration.[5] Ensure the suspension is homogenous. A stir plate can be used for this purpose.
-
Storage: Prepare the dosing solution fresh on the day of dosing.[2] If short-term storage is necessary, store at 4°C and ensure it is thoroughly re-suspended before administration.
Protocol 2: Oral Gavage Administration in Rodents
This protocol outlines the procedure for administering the prepared this compound suspension to rodents via oral gavage.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge, stainless steel, ball-tipped for rats)[2]
-
Syringes (1-3 mL)[5]
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Animal Acclimation: House the animals in a controlled environment for at least one week prior to the experiment to allow for acclimatization.[2] Handle the animals daily to acclimate them to the experimental procedures.[2]
-
Dose Calculation: Weigh each animal on the day of dosing to calculate the precise volume of the dosing solution to be administered.[2]
-
Syringe Preparation: Draw the calculated volume of the this compound suspension into a syringe fitted with an oral gavage needle.[5] Ensure there are no air bubbles.
-
Animal Restraint: Gently but firmly restrain the animal in an upright position.[2]
-
Gavage Needle Insertion: Introduce the gavage needle into the mouth and advance it gently over the tongue into the esophagus.[2] The animal should swallow as the needle is advanced.[2] Do not force the needle.
-
Administration: Once the needle is correctly positioned in the esophagus, administer the solution slowly and steadily.[5]
-
Needle Withdrawal: Carefully withdraw the gavage needle.
-
Monitoring: After administration, monitor the animal for any signs of distress, such as choking or difficulty breathing.[5] Return the animal to its cage.
The following diagram illustrates the experimental workflow for evaluating the in vivo efficacy of this compound.
Safety Precautions
-
Follow all institutional and national guidelines for the care and use of laboratory animals.
-
Oral gavage should be performed by trained personnel to minimize stress and potential injury to the animals.
-
Careful monitoring of renal function and serum electrolytes is advised during long-term studies.[1]
Disclaimer: This document is intended for research purposes only. The provided protocols are guidelines and should be adapted to specific experimental needs and institutional regulations.
References
Troubleshooting & Optimization
VTP-27999 Interference in Renin Immunoassays: A Technical Support Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results in renin immunoassays when working with the direct renin inhibitor, VTP-27999. The information is presented in a question-and-answer format to directly address specific issues.
Troubleshooting Guide
Issue: Observed renin concentrations are unexpectedly high in samples treated with this compound.
This is a known interference issue. This compound has been shown to artificially increase the immunoreactivity of renin in many common immunoassay platforms.[1][2][3] This can lead to a significant overestimation of the actual renin concentration.
Troubleshooting Steps:
-
Confirm the Interference: The interference is dependent on the concentration of this compound. An in vitro study demonstrated that this compound concentrations of ≥10 nmol/L can increase the detected amount of immunoreactive renin by ≥30%.[2][3]
-
Competitive Displacement: The this compound-induced increase in renin immunoreactivity can be competitively prevented by the addition of another renin inhibitor, aliskiren (B1664508).[1][2][3] This is because both compounds compete for the same active site on the renin molecule.
-
Consider Alternative Assays: If possible, utilize an assay that is not based on antibody recognition of the renin active site, or one that has been specifically validated for use with this compound.
Quantitative Data Summary
The following table summarizes the reported quantitative impact of this compound on renin immunoreactivity.
| This compound Concentration | Observed Increase in Renin Immunoreactivity | Reference |
| ≥10 nmol/L | ≥30% | [2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound interference in renin immunoassays?
A1: this compound binds to the active site of renin and induces a conformational change. This change increases the affinity of the active site-directed antibodies used in many immunoassays, leading to a stronger signal and an artificially inflated measurement of renin concentration.[1][2][3]
Q2: Does this compound affect prorenin measurement?
A2: this compound does not cause the unfolding of prorenin into a renin-like conformation, a phenomenon observed with the renin inhibitor aliskiren.[1][2][3] However, it does interfere with the indirect measurement of prorenin. The standard method of adding excess aliskiren to unfold prorenin for measurement is unreliable in the presence of this compound. This is because aliskiren will compete with this compound, which can decrease the immunoreactivity, while simultaneously unfolding prorenin, which increases it.[2] For accurate prorenin determination in the presence of this compound, a direct prorenin assay is recommended.[2]
Q3: How does this compound differ from aliskiren in its effect on renin immunoassays?
A3: Both are direct renin inhibitors, but their effects on immunoassays differ significantly. This compound increases the immunoreactivity of active renin without affecting prorenin's conformation.[1][2][3] In contrast, aliskiren can induce a conformational change in prorenin, allowing it to be detected as active renin in some assays.[1][2][3]
Q4: What is the in vivo effect of this compound on plasma renin concentration?
A4: Administration of this compound results in a dose-dependent increase in the actual plasma renin concentration.[4] This is a physiological response to the inhibition of the renin-angiotensin system, where the body compensates by producing more renin. It is crucial to distinguish this physiological increase from the in vitro immunoassay interference.
Experimental Protocols
Protocol 1: In Vitro Confirmation of this compound Interference
Objective: To determine the extent of this compound interference in a specific renin immunoassay.
Materials:
-
Recombinant human renin
-
This compound stock solution (in a suitable solvent like DMSO)
-
Renin immunoassay kit (e.g., ELISA, RIA)
-
Assay buffer
-
Microplate reader
Methodology:
-
Prepare a series of dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 0, 1, 10, 100, 1000 nmol/L).
-
Prepare a constant concentration of recombinant human renin in assay buffer.
-
In a microplate, add the renin solution to wells containing the different concentrations of this compound.
-
Incubate the plate according to the immunoassay kit manufacturer's instructions.
-
Proceed with the remaining steps of the renin immunoassay as per the kit protocol.
-
Measure the signal (e.g., absorbance, fluorescence) and calculate the renin concentration for each this compound concentration.
-
Plot the apparent renin concentration against the this compound concentration to visualize the interference.
Protocol 2: Competitive Displacement with Aliskiren
Objective: To demonstrate that the observed interference is due to binding at the renin active site.
Materials:
-
Recombinant human renin
-
This compound solution (at a concentration known to cause interference, e.g., 100 nmol/L)
-
Aliskiren stock solution
-
Renin immunoassay kit
-
Assay buffer
-
Microplate reader
Methodology:
-
Prepare a series of dilutions of aliskiren in assay buffer.
-
Prepare a constant concentration of recombinant human renin and a constant concentration of this compound in assay buffer.
-
In a microplate, add the renin and this compound solution to wells containing the different concentrations of aliskiren.
-
Incubate the plate as per the immunoassay protocol.
-
Complete the immunoassay according to the kit instructions.
-
Measure the signal and calculate the apparent renin concentration.
-
Plot the apparent renin concentration against the aliskiren concentration to observe the competitive displacement of this compound.
Visualizations
Caption: The Renin-Angiotensin System and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting this compound interference in renin immunoassays.
References
Technical Support Center: Overcoming VTP-27999-Induced Renin Immunoreactivity Changes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the direct renin inhibitor, VTP-27999. Our focus is to help you navigate and overcome the unique challenges this compound presents in the accurate measurement and interpretation of renin immunoreactivity.
FAQs: Understanding this compound and its Effects on Renin
Q1: What is this compound and how does it differ from other renin inhibitors like aliskiren (B1664508)?
A1: this compound is a potent, orally bioavailable direct renin inhibitor.[1] Unlike aliskiren, which induces a conformational change in prorenin that allows it to be detected by renin immunoassays, this compound does not unfold prorenin.[1][2] Instead, this compound binds to active renin and alters its conformation in a way that increases the affinity of certain immunoassay antibodies to their epitopes, leading to an artificially inflated measurement of renin concentration.[1][3]
Q2: Why do I see a significant increase in plasma renin concentration after in vivo administration of this compound?
A2: this compound is a highly potent inhibitor of intrarenal renin. This potent inhibition leads to a compensatory feedback mechanism that dramatically increases renin synthesis and release from the juxtaglomerular cells of the kidney.[4] Studies in healthy volunteers have shown that this compound can increase plasma renin concentration by up to 350-fold in a dose-dependent manner, an effect significantly greater than that observed with aliskiren.[4]
Q3: Can the this compound-induced increase in renin immunoreactivity be corrected in our immunoassays?
A3: Yes. The artificially increased renin immunoreactivity can be competitively prevented by pre-incubating the plasma samples with a high concentration of aliskiren (e.g., 100 µmol/L).[1] Aliskiren will displace this compound from the active site of renin, thereby preventing the conformational change that enhances antibody binding and allowing for a more accurate measurement of the true renin concentration.[1]
Q4: Does this compound affect prorenin measurement?
A4: this compound does not unfold prorenin into a renin-like conformation.[1] Therefore, in assays that specifically measure the prorenin prosegment, this compound does not cause an increase in immunoreactivity.[1] However, it's important to note that in plasma samples from this compound-treated subjects, the addition of aliskiren to measure total renin (active renin + prorenin) may yield unreliable results, as aliskiren can both decrease the this compound-induced artifact and increase the signal by unfolding prorenin.[5] A direct prorenin assay is recommended for accurate quantification in this context.
Troubleshooting Guides
Immunoassays (ELISA, RIA)
Problem: Higher than expected renin concentrations in samples from this compound-treated subjects.
| Potential Cause | Recommended Solution |
| This compound-induced immunoassay artifact: The primary cause is the increased affinity of the detection antibody for the this compound-bound renin.[1][3] This can lead to an overestimation of renin levels by approximately 30% or more.[1][2] | Competitive Displacement with Aliskiren: Pre-incubate plasma samples with a high concentration of aliskiren (100 µmol/L) to competitively displace this compound. This will abrogate the conformational change and allow for a more accurate measurement of renin.[1] |
| In vivo physiological increase in renin: this compound potently inhibits intrarenal renin, leading to a significant compensatory increase in renin synthesis and release.[4] | Dose-Response and Time-Course Analysis: Conduct thorough dose-response and time-course studies to characterize the in vivo induction of renin. Compare results with vehicle-treated control groups to differentiate between the physiological increase and the immunoassay artifact. |
| Assay variability: Standard immunoassay variability can contribute to inconsistent results. | Standardize Assay Conditions: Ensure consistent incubation times, temperatures, and washing steps. Use a consistent source and lot of antibodies and reagents. Run appropriate quality controls with each assay. |
Immunohistochemistry (IHC) and Western Blotting
Problem: Difficulty in interpreting renin staining or blotting results from this compound-treated tissues.
Disclaimer: Specific studies on this compound interference in IHC and Western blotting are limited. The following recommendations are based on the known mechanism of immunoassay interference and general best practices.
| Potential Cause | Recommended Solution |
| Potential for antibody affinity enhancement (Hypothesized): If the primary antibody used in IHC or Western blot targets an epitope whose accessibility is altered by this compound binding, it could theoretically lead to stronger-than-expected signals, similar to the immunoassay artifact. | Antibody Validation: Test multiple primary antibodies targeting different renin epitopes. Competitive Displacement Control: As a control experiment, pre-incubate a subset of tissue sections or lysates with a high concentration of aliskiren before primary antibody incubation to see if this normalizes the signal. |
| Physiological increase in renin expression: The profound in vivo induction of renin by this compound will lead to a genuine increase in renin protein levels in the juxtaglomerular cells.[4] | Semi-Quantitative Analysis: Use image analysis software to perform semi-quantitative analysis of staining intensity and the area of renin-positive cells. Correlate these findings with plasma renin concentration data. Control Tissues: Always include tissue from vehicle-treated animals as a baseline for comparison. |
| Standard IHC/Western blot issues: Suboptimal fixation, antigen retrieval, antibody dilution, or transfer conditions can all lead to poor results. | Optimize Protocol: Follow a robust, validated protocol for renin IHC or Western blotting (see Experimental Protocols section). Systematically optimize each step, including fixation time, antigen retrieval method, antibody concentrations, and incubation times. |
Quantitative Data Summary
The following tables summarize the comparative effects of this compound and aliskiren on key parameters of the renin-angiotensin system.
Table 1: In Vitro Renin Inhibition
| Compound | Target | IC50 (nM) | Source |
| This compound | Purified Recombinant Human Renin | 0.47 | [6] |
| Aliskiren | Human Renin | 0.6 | [6] |
Table 2: In Vivo Effects on Renin and Renal Hemodynamics in Healthy, Salt-Depleted Human Volunteers
| Treatment | Dose | Change in Plasma Renin Concentration | Change in Renal Plasma Flow (RPF) | Change in Glomerular Filtration Rate (GFR) | Source |
| This compound | 75 mg | Dose-dependently increased | Dose-dependently increased | Dose-dependently increased | [4] |
| This compound | 150 mg | Dose-dependently increased | Similar to 300 mg Aliskiren | Similar to 300 mg Aliskiren | [4] |
| This compound | 300 mg | Maximally 350-fold increase | +18 ± 4% (Maximal effect) | +20 ± 4% (Maximal effect) | [3][4] |
| This compound | 600 mg | Maximally 350-fold increase | Equivalent to 300 mg | Equivalent to 300 mg | [3][4] |
| Aliskiren | 300 mg | Significantly less than this compound | +13 ± 5% | +8 ± 6% | [4] |
Experimental Protocols
Renin Immunoassay (ELISA) with this compound-Treated Plasma
Objective: To accurately quantify renin concentration in plasma samples from subjects or animals treated with this compound.
Materials:
-
Plasma samples collected in EDTA tubes.
-
Commercially available Human Renin ELISA kit.
-
Aliskiren (for competitive displacement).
-
Microplate reader.
Protocol:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
For each sample, prepare two aliquots:
-
Aliquot A (Corrected Measurement): Add aliskiren to a final concentration of 100 µmol/L.
-
Aliquot B (Apparent Measurement): Add vehicle control (e.g., assay buffer).
-
-
Incubate both aliquots at room temperature for 30 minutes.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the chosen renin ELISA kit.
-
Briefly, add standards and prepared plasma samples (Aliquots A and B) to the antibody-coated microplate.
-
Incubate, wash, and add the detection antibody.
-
Incubate, wash, and add the enzyme conjugate.
-
Incubate, wash, and add the substrate.
-
Stop the reaction and read the absorbance at the recommended wavelength.
-
-
Data Analysis:
-
Calculate renin concentrations based on the standard curve.
-
The result from Aliquot A represents the more accurate, corrected renin concentration.
-
The result from Aliquot B represents the apparent renin concentration, which includes the this compound-induced artifact.
-
Renin Immunohistochemistry (IHC) of Formalin-Fixed Paraffin-Embedded (FFPE) Kidney Tissue
Objective: To visualize the localization and relative expression of renin in kidney tissue from this compound-treated subjects or animals.
Materials:
-
FFPE kidney tissue sections (4-5 µm) on charged slides.
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration.
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).
-
Hydrogen peroxide (3%) for quenching endogenous peroxidase.
-
Blocking buffer (e.g., 5% normal goat serum in PBS).
-
Primary antibody against renin (use a well-validated antibody).
-
Biotinylated secondary antibody.
-
Streptavidin-HRP conjugate.
-
DAB substrate-chromogen system.
-
Hematoxylin for counterstaining.
-
Mounting medium.
Protocol:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 min).
-
Incubate in 100% ethanol (2 x 3 min), 95% ethanol (1 x 3 min), and 70% ethanol (1 x 3 min).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating slides in citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Quench endogenous peroxidase activity with 3% H2O2 for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with primary renin antibody (at optimized dilution) overnight at 4°C.
-
Wash with PBS.
-
Incubate with biotinylated secondary antibody for 1 hour.
-
Wash with PBS.
-
Incubate with streptavidin-HRP for 30 minutes.
-
Wash with PBS.
-
Develop with DAB substrate until desired stain intensity is reached.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and xylene.
-
Mount with permanent mounting medium.
-
Renin Western Blotting of Kidney Tissue Lysates
Objective: To detect and quantify changes in renin protein expression in kidney tissue from this compound-treated subjects or animals.
Materials:
-
Kidney tissue.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against renin.
-
HRP-conjugated secondary antibody.
-
ECL substrate.
-
Imaging system.
Protocol:
-
Protein Extraction:
-
Homogenize kidney tissue in ice-cold RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary renin antibody (at optimized dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis to quantify band intensities, normalizing to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.
Caption: Workflow for correcting this compound interference in a renin ELISA.
References
- 1. repub.eur.nl [repub.eur.nl]
- 2. researchgate.net [researchgate.net]
- 3. New renin inhibitor this compound alters renin immunoreactivity and does not unfold prorenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maximum renal responses to renin inhibition in healthy study participants: this compound versus aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing VTP-27999 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing VTP-27999, a potent and selective renin inhibitor, in in vitro experiments. Here you will find detailed protocols, troubleshooting advice, and frequently asked questions to ensure the successful optimization of this compound concentration for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of human renin, the rate-limiting enzyme in the Renin-Angiotensin System (RAS).[1] By directly inhibiting renin, this compound blocks the conversion of angiotensinogen (B3276523) to angiotensin I, thereby preventing the downstream production of angiotensin II, a key peptide involved in vasoconstriction and blood pressure regulation.[1]
Q2: What is the reported biochemical potency of this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of approximately 0.47 nM in a purified human renin buffer assay.[1] It is important to note that the effective concentration in a cell-based assay will likely be higher due to factors such as cell permeability and protein binding.
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. The salt forms, such as this compound Hydrochloride and this compound TFA, generally exhibit enhanced water solubility.
Q4: Which cell lines are suitable for in vitro experiments with this compound?
A4: A suitable cell line for studying the effects of this compound should express the necessary components of the Renin-Angiotensin System (RAS), including renin, angiotensinogen, and angiotensin-converting enzyme (ACE). The human placental cell line CRL-7548 has been shown to express all components of the classic RAS and can be a useful in vitro model. Other potential cell lines include those derived from kidney (e.g., juxtaglomerular cells), adrenal glands, or cardiovascular tissues.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Biochemical Potency of this compound
| Parameter | Value | Assay Condition |
| IC50 | 0.47 nM | Purified recombinant human renin in buffer |
Table 2: Solubility and Storage Recommendations
| Parameter | Recommendation |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) |
| Stock Solution Concentration | 1-10 mM |
| Storage Temperature | -20°C or -80°C (aliquoted) |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
This protocol outlines the steps to determine the optimal, non-toxic concentration range of this compound for your cell-based assays.
1. Cell Seeding:
- Seed your chosen cell line (e.g., CRL-7548) in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
- Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
2. Preparation of this compound Dilutions:
- Prepare a serial dilution of your this compound stock solution in your cell culture medium. A broad range of concentrations is recommended for the initial experiment (e.g., 0.1 nM to 100 µM).
- Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).
3. Cell Treatment:
- Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
- Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no treatment" control.
4. Incubation:
- Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
5. Cell Viability/Cytotoxicity Assay:
- Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) or a cytotoxicity assay (e.g., LDH release assay) to determine the effect of this compound on cell health.
6. Data Analysis:
- Plot the cell viability or cytotoxicity data against the log of the this compound concentration.
- Determine the EC50 (half-maximal effective concentration for the desired biological effect) and the CC50 (half-maximal cytotoxic concentration). The optimal concentration for your experiments will be below the CC50 and within the range that elicits the desired biological response.
Protocol 2: Measuring Angiotensin II Levels in Cell Culture Supernatant by ELISA
This protocol is for quantifying the inhibitory effect of this compound on the production of angiotensin II.
1. Cell Culture and Treatment:
- Culture your cells and treat them with the optimized concentration of this compound (determined from Protocol 1) for the desired time period. Include appropriate controls.
2. Supernatant Collection:
- After incubation, carefully collect the cell culture supernatant from each well.
- Centrifuge the supernatant at 1,000 x g for 20 minutes at 4°C to remove any cells or debris.[2]
3. ELISA Procedure:
- Use a commercially available Angiotensin II ELISA kit. Follow the manufacturer's instructions carefully for the preparation of standards, samples, and reagents.[1][2][3][4]
- Typically, the procedure involves adding your samples and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate for color development.[1][3][4]
4. Data Analysis:
- Measure the absorbance at the recommended wavelength using a microplate reader.
- Generate a standard curve and calculate the concentration of Angiotensin II in your samples. A decrease in Angiotensin II levels in the this compound-treated samples compared to the control indicates successful renin inhibition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | - Concentration is too low.- Compound instability.- Insensitive cell line or assay. | - Test a higher concentration range.- Prepare fresh dilutions for each experiment and handle the compound according to storage recommendations.- Verify that your cell line expresses renin and other RAS components. Use a positive control for renin inhibition if available. |
| High cell death across all concentrations | - Compound-induced cytotoxicity.- Solvent (DMSO) toxicity. | - Perform a cytotoxicity assay to determine the toxic concentration range.- Ensure the final DMSO concentration is ≤ 0.1%. Run a vehicle-only control to assess its effect. |
| Inconsistent results between experiments | - Inconsistent cell culture conditions.- Variability in compound preparation. | - Standardize cell passage number, confluency, and media composition.- Prepare fresh dilutions from a stable stock solution for each experiment. Ensure accurate pipetting. |
| High background in ELISA | - Incomplete washing.- Non-specific antibody binding. | - Ensure thorough washing steps as per the ELISA kit protocol.- Use the recommended blocking buffers and incubation times. |
Visualizations
References
VTP-27999 dose-response curve determination
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the dose-response curve determination of VTP-27999, a potent and selective direct renin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an alkyl amine renin inhibitor.[1][2] Its primary mechanism of action is the direct inhibition of renin, the enzyme that catalyzes the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS).[2][3][4] By blocking the conversion of angiotensinogen (B3276523) to angiotensin I, this compound effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor, and aldosterone (B195564), which promotes salt and water retention.[2][5][6] This leads to vasodilation, reduced sodium and water retention, and a decrease in blood pressure.[5]
Q2: What is the in vitro potency of this compound?
A2: this compound is a highly potent inhibitor of human renin. In vitro studies have determined its half-maximal inhibitory concentration (IC50) to be approximately 0.3 nM when using purified recombinant human renin in a buffer solution.[4] Another source reports an IC50 of 0.47 nM.[2][7] It is important to note that a 3-fold loss in potency was observed in the presence of human plasma.[4]
Q3: How selective is this compound for renin?
A3: this compound has demonstrated a high degree of selectivity for renin. Preclinical studies have shown over 1,000-fold selectivity for renin against a panel of more than 150 other receptors, ion channels, and enzymes.[5][7] Specifically, it showed less than 10% inhibition of β-secretase, Cathepsin D, and Cathepsin E at a concentration of 10 µM.[7]
Q4: What are the key pharmacokinetic parameters of this compound?
A4: The pharmacokinetic profile of this compound has been evaluated in several species. Key parameters are summarized in the table below. The trifluoroacetate (B77799) (TFA) salt form (this compound TFA) is often used in research due to its enhanced water solubility and stability.[3][4]
Troubleshooting Guides
Problem 1: High variability in in vitro IC50 determination.
-
Possible Cause 1: Reagent Quality. The purity and activity of the recombinant human renin and the synthetic substrate are critical.
-
Troubleshooting Step: Ensure that the enzyme is from a reputable supplier and has been stored correctly. Validate the activity of the renin stock before initiating dose-response experiments. Use a fresh, validated batch of the fluorogenic substrate.
-
-
Possible Cause 2: Assay Conditions. Inconsistent incubation times, temperature fluctuations, or variations in buffer composition can lead to variability.
-
Possible Cause 3: DMSO Concentration. High concentrations of DMSO, the solvent for this compound, can inhibit enzyme activity.
-
Troubleshooting Step: Keep the final DMSO concentration in the assay wells low and consistent across all concentrations of the inhibitor and in the control wells.[4]
-
Problem 2: Lower than expected in vivo efficacy in animal models.
-
Possible Cause 1: Incorrect Dosing Preparation. Improper dissolution or suspension of this compound TFA can lead to inaccurate dosing.
-
Possible Cause 2: Animal Model Selection. The choice of animal model is crucial for observing the antihypertensive effects.
-
Possible Cause 3: Acclimatization and Handling Stress. Stress can significantly impact blood pressure readings.
Quantitative Data
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value | Reference |
| Renin Inhibition (IC50) | Human | 0.47 nM | [7] |
| Renin Inhibition (IC50) | Human | 0.3 nM (purified recombinant human renin in buffer) | [4] |
| CYP3A4 Inhibition (IC50) | Human | >30 µM | [5] |
| Selectivity | Human | >1000-fold for renin over >150 other targets | [5][7] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Rat | 37% | [5] |
| Oral Bioavailability | Monkey | 18% | [5] |
| Oral Bioavailability | Dog | >15% | [5] |
| Plasma Free Fraction | Dog | 22% | [5] |
| Plasma Free Fraction | Monkey | 29% | [5] |
| Terminal Half-life (in humans) | Human | 24 to 30 hours | [9][10] |
Table 3: In Vivo Efficacy of this compound in Double Transgenic Rats (dTGR)
| Dose (Oral) | Parameter | Result | Reference |
| 10 mg/kg | Mean Arterial Pressure (MAP) | Greater reduction at 24h compared to a reference compound. | [5][6] |
Table 4: Human Clinical Trial Data (Multiple Ascending Doses in Healthy, Salt-Depleted Volunteers)
| This compound Dose (once daily for 10 days) | Key Findings | Reference |
| 75, 150, 300, 600 mg | Dose-dependent increases in renal plasma flow (RPF). | [11] |
| 300 mg and 600 mg | Significant increases in plasma renin concentration (up to 350-fold at 600 mg). | [9][10] |
| All doses | Sustained suppression of plasma renin activity over the 24-hour dosing interval. | [9][10] |
| 300 mg and 600 mg | Increased urinary aldosterone excretion on day 10 compared to baseline. | [10] |
Experimental Protocols
Protocol 1: In Vitro Renin Inhibition Assay (IC50 Determination)
This protocol is based on a fluorescence resonance energy transfer (FRET) assay.[4]
-
Principle: A synthetic peptide substrate with a fluorescent donor and a quencher is used. Cleavage of the substrate by renin separates the donor and quencher, leading to an increase in fluorescence that is proportional to renin activity.[4]
-
Reagent Preparation:
-
Prepare a stock solution of this compound TFA in DMSO (e.g., 10 mM).
-
Create serial dilutions of the this compound TFA stock solution to generate a range of concentrations for testing.
-
Prepare solutions of recombinant human renin and the fluorogenic substrate in an appropriate assay buffer.
-
-
Assay Procedure (in a 96-well microplate):
-
Add the assay buffer to all wells.
-
Add the different concentrations of this compound TFA to the respective test wells. Add assay buffer with the same percentage of DMSO to the control (100% activity) and blank (no enzyme) wells.[4]
-
Add the renin solution to the test and control wells. Add assay buffer to the blank wells.[4]
-
Pre-incubate the plate for 15 minutes at 37°C to allow this compound TFA to bind to the renin.[4]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
-
Data Measurement and Analysis:
-
Measure the fluorescence intensity of each well over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Subtract the background fluorescence (from blank wells) from the readings of the other wells.
-
Calculate the rate of substrate cleavage.
-
Plot the percentage of inhibition (relative to the control) against the logarithm of the inhibitor concentration.[7][8]
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7][8]
-
Protocol 2: In Vivo Blood Pressure Measurement in a Hypertensive Animal Model
This protocol describes the general methodology for assessing the antihypertensive effects of this compound.[8]
-
Animal Model: Use a suitable hypertensive model such as double transgenic rats (dTGR) expressing human renin and angiotensinogen or spontaneously hypertensive rats (SHRs).[5][8]
-
Surgical Implantation of Radiotelemetry Device (for continuous monitoring):
-
Anesthetize the animal.
-
Surgically implant a radiotelemetry transmitter with its catheter inserted into the abdominal aorta for direct and continuous blood pressure measurement.
-
Allow the animal to recover for at least one week post-surgery.
-
-
Experimental Procedure:
-
Record baseline blood pressure and heart rate for 24-48 hours before drug administration.
-
Prepare the this compound TFA dosing solution as described in the troubleshooting guide.
-
Administer the calculated dose of this compound TFA or vehicle (control) to the animals via oral gavage.[3]
-
Continuously monitor blood pressure and heart rate for a defined period post-administration (e.g., 24 hours or longer).
-
-
Data Analysis:
-
Calculate the change in mean arterial pressure (MAP) from baseline at various time points after dosing.
-
Compare the blood pressure reduction in the this compound TFA-treated group to the vehicle-treated group.
-
Visualizations
Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.
Caption: Workflow for in vitro IC50 determination of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Multiple ascending dose study with the new renin inhibitor this compound: nephrocentric consequences of too much renin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
addressing poor solubility of VTP-27999 in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the solubility of VTP-27999 in experimental buffers.
Troubleshooting Guide
Issue: Precipitate formation when dissolving this compound in aqueous buffer.
This is a common issue for many small molecule inhibitors. The following steps provide a systematic approach to troubleshoot and resolve poor solubility.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
For preparing a concentrated stock solution, it is recommended to use a water-miscible organic solvent. Based on available data for the salt forms of this compound, Dimethyl sulfoxide (B87167) (DMSO) and Ethanol are suitable choices.[1] It is advisable to prepare a high concentration stock (e.g., 10-50 mM) to minimize the amount of organic solvent in the final aqueous experimental buffer.
Solubility of this compound Salt Forms in Common Solvents
| Compound Form | Solvent | Solubility |
| This compound HCl | Water | ≥ 3.57 mg/mL |
| DMSO | ≥ 33.33 mg/mL | |
| Ethanol | ≥ 2.78 mg/mL | |
| This compound TFA | Water | Insoluble |
| DMSO | ≥ 41.67 mg/mL | |
| Ethanol | ≥ 50 mg/mL |
Data presented here is compiled from publicly available information. Solubility may vary based on the specific lot and purity of the compound.
Q2: I am still seeing precipitation after diluting my DMSO stock into my aqueous buffer. What should I do?
If precipitation occurs upon dilution, consider the following strategies:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous buffer may be above its solubility limit. Try a lower final concentration.
-
Modify the Buffer pH: this compound is an alkyl amine.[2] The solubility of amine-containing compounds can often be increased by lowering the pH of the buffer. Try adjusting the buffer pH to a more acidic value (e.g., pH 6.0-7.0) and observe if the compound dissolves more readily.
-
Incorporate Co-solvents: The addition of a small percentage of a water-miscible organic solvent to your final buffer can enhance solubility.[3] Options include DMSO, ethanol, or polyethylene (B3416737) glycol (PEG). It is crucial to ensure the final concentration of the co-solvent is compatible with your experimental system.
-
Use Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 20 or Triton™ X-100, can aid in solubilizing hydrophobic compounds.[4] A typical starting concentration is 0.01-0.1%.
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5] Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
Q3: What is the mechanism of action of this compound?
This compound is a potent inhibitor of renin, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[6][7][8] The RAAS plays a critical role in regulating blood pressure and fluid balance. By inhibiting renin, this compound blocks the conversion of angiotensinogen (B3276523) to angiotensin I, the first and rate-limiting step of the RAAS cascade. This leads to reduced levels of angiotensin II and aldosterone, resulting in vasodilation and a decrease in blood pressure.[9]
Renin-Angiotensin-Aldosterone System (RAAS) Pathway
Caption: The role of this compound in the Renin-Angiotensin-Aldosterone System.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (salt form, e.g., Hydrochloride)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh a small amount of this compound (e.g., 1 mg) into the tube.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound Hydrochloride is approximately 525.08 g/mol .[10]
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
-
Add the calculated volume of DMSO to the microcentrifuge tube.
-
Vortex the tube until the compound is completely dissolved. Gentle warming (37°C) or brief sonication may be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol 2: Enhancing this compound Solubility in Aqueous Buffer using HP-β-CD
-
Objective: To prepare a 100 µM working solution of this compound in a phosphate-buffered saline (PBS) solution containing hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile conical tubes
-
-
Procedure:
-
Prepare a 10% (w/v) solution of HP-β-CD in PBS.
-
Warm the HP-β-CD solution to 37°C to ensure complete dissolution.
-
In a sterile conical tube, add the required volume of the 10% HP-β-CD solution.
-
While vortexing the HP-β-CD solution, slowly add the appropriate volume of the 10 mM this compound DMSO stock to achieve the final desired concentration of 100 µM.
-
Continue to vortex for 5-10 minutes to allow for the formation of the inclusion complex.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.
-
Disclaimer: The information provided in this technical support center is intended for guidance only. Researchers should always perform small-scale pilot experiments to determine the optimal solubilization conditions for their specific experimental setup. The compatibility of any additives (co-solvents, surfactants, etc.) with the biological assay must be confirmed independently.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. researchgate.net [researchgate.net]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New renin inhibitor this compound alters renin immunoreactivity and does not unfold prorenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. This compound | CymitQuimica [cymitquimica.com]
VTP-27999 Technical Support Center: Solvent Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of VTP-27999 in various solvent systems. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to ensure the successful design and execution of experiments involving this potent renin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound and its salt forms?
A1: this compound and its salt forms (hydrochloride and TFA) exhibit different solubility profiles.
-
This compound (Free Base): Soluble in DMSO.[1]
-
This compound Hydrochloride: Soluble in water (≥ 100 mg/mL).[2][3]
-
This compound TFA: Soluble in water (10 mg/mL with ultrasonic treatment) and ethanol (B145695) (2.4 mg/mL with ultrasonic treatment).[4]
For most in vitro applications, preparing a concentrated stock solution in DMSO is a common practice.
Q2: How should I prepare and store stock solutions of this compound?
A2: To ensure the stability and integrity of this compound, follow these guidelines for stock solution preparation and storage:
-
Preparation:
-
Storage:
-
Store stock solutions in small aliquots to minimize freeze-thaw cycles.
-
For solvent-based stock solutions, recommended storage is at -20°C for up to one month or at -80°C for up to six months, sealed and protected from moisture.[3][4]
-
If water is used as the solvent for the hydrochloride salt, it is advisable to filter-sterilize the solution using a 0.22 µm filter before use.[3]
-
Q3: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What is causing this and how can I prevent it?
A3: This is a common phenomenon known as "salting out" or precipitation, which occurs when a compound dissolved in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is lower.[5]
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.1% in your aqueous solution, as most cell lines can tolerate this level without significant toxicity.[5]
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.
-
Order of Addition: Always add the DMSO stock solution to the aqueous buffer while gently vortexing, never the other way around. This ensures rapid dispersion.[5]
-
Gentle Warming: Pre-warming the aqueous buffer to 37°C may help improve the solubility of this compound.[6]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can enhance solubility. Basic compounds are generally more soluble at lower pH, while acidic compounds are more soluble at higher pH.[5]
Q4: Are the salt forms of this compound more stable than the free base?
A4: Yes, the salt forms, such as this compound Hydrochloride and this compound TFA, are generally considered to have enhanced water solubility and stability compared to the free base form.[7]
This compound Stability in Different Solvent Systems: A Representative Study
While specific, publicly available stability data for this compound across a wide range of solvents is limited, this section presents a representative summary based on the known chemical properties of similar small molecules and general stability testing principles.
Disclaimer: The following data is hypothetical and intended for illustrative purposes to guide experimental design. Actual stability should be determined empirically.
| Solvent System | Storage Condition | Timepoint | % of Initial Concentration Remaining (Hypothetical) | Observations (Hypothetical) |
| DMSO | -20°C | 1 Month | >99% | No visible precipitation or degradation. |
| 3 Months | >98% | No visible precipitation or degradation. | ||
| -80°C | 6 Months | >99% | No visible precipitation or degradation. | |
| 12 Months | >99% | No visible precipitation or degradation. | ||
| Water (for Hydrochloride Salt) | 4°C | 24 Hours | >98% | Solution remains clear. |
| 1 Week | ~95% | Slight cloudiness observed. | ||
| Room Temperature | 24 Hours | ~90% | Visible precipitation. | |
| Ethanol (for TFA Salt) | 4°C | 1 Week | >97% | Solution remains clear. |
| 1 Month | ~92% | Minor degradation products detected by HPLC. | ||
| Room Temperature | 1 Week | ~85% | Significant degradation observed. | |
| PBS (pH 7.4) with 0.1% DMSO | 37°C | 8 Hours | >95% | Stable for typical cell culture experiment duration. |
| 24 Hours | ~88% | Evidence of hydrolysis. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a stable, concentrated stock solution of this compound for use in various downstream applications.
Materials:
-
This compound (free base)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If undissolved particles remain, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Once fully dissolved, visually inspect the solution for clarity.
-
Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (≤ 1 month) or -80°C for long-term storage (≤ 6 months).
Protocol 2: Representative Forced Degradation Study of this compound
Objective: To assess the intrinsic stability of this compound under various stress conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile (B52724) or a suitable solvent)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
HPLC system with a UV detector
-
C18 HPLC column
Procedure:
-
Sample Preparation: Prepare separate solutions of this compound at a known concentration (e.g., 100 µg/mL) for each stress condition.
-
Acid Hydrolysis:
-
Add an equal volume of 0.1 N HCl to the this compound solution.
-
Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Add an equal volume of 0.1 N NaOH to the this compound solution.
-
Incubate at 60°C for specified time points.
-
Withdraw aliquots, neutralize with 0.1 N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Add an equal volume of 3% H₂O₂ to the this compound solution.
-
Incubate at room temperature, protected from light, for specified time points.
-
Dilute aliquots with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Store the this compound solution at an elevated temperature (e.g., 70°C) in a stability chamber.
-
Analyze aliquots at specified time points.
-
-
Photolytic Degradation:
-
Expose the this compound solution to a photostability chamber with a controlled light source (e.g., UV and visible light).
-
Analyze aliquots at specified time points. A dark control should be run in parallel.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.
-
Monitor the peak area of this compound and any new peaks that appear.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each stress condition.
-
Characterize the degradation products if possible (e.g., by mass spectrometry).
-
Visual Diagrams
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.
Caption: Recommended workflow for the preparation, storage, and use of this compound stock solutions.
References
preventing VTP-27999 degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of VTP-27999 to prevent its degradation in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common salt forms?
A1: this compound is a potent and selective alkyl amine renin inhibitor.[1][2] It is investigated for its potential therapeutic applications in conditions like hypertension and end-organ diseases.[2][3] To enhance water solubility and stability for in vivo and in vitro studies, it is commonly available in its trifluoroacetate (B77799) (TFA) or hydrochloride (HCl) salt forms.[1][2]
Q2: What is the mechanism of action of this compound?
A2: this compound functions by directly inhibiting renin, the enzyme that catalyzes the first and rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS).[1][4][5] By blocking the conversion of angiotensinogen (B3276523) to angiotensin I, this compound effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor, leading to a decrease in blood pressure.[6][7]
Q3: How should I store the solid form of this compound?
A3: The solid form of this compound TFA salt should be stored at 4°C, sealed, and protected from moisture.[8]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: To prevent degradation, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions.[3][8]
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month. Solutions should be stored in sealed containers, away from moisture.[3][8]
Q5: My this compound solution appears to have precipitated. What should I do?
A5: If precipitation or phase separation occurs during the preparation of a solution, gentle heating and/or sonication can be used to aid in dissolution.[8] It is always recommended to prepare fresh solutions for immediate use whenever possible.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Ensure the compound and its solutions are stored according to the recommended temperature and moisture conditions. Aliquot stock solutions to minimize freeze-thaw cycles.[3][8] |
| Incomplete dissolution of the compound. | Use ultrasonic treatment to ensure complete dissolution, especially when preparing aqueous solutions.[8] For in vivo suspensions, ensure a homogenous mixture is created.[1][4] | |
| Loss of compound activity in an aqueous solution | Potential for microbial contamination or degradation in aqueous media over time. | If using water as a solvent for a stock solution, it should be filter-sterilized using a 0.22 μm filter before use.[3][8] It is best to prepare aqueous solutions fresh and use them promptly.[8] |
| Difficulty dissolving this compound TFA in water | Reaching the solubility limit. | This compound TFA has good water solubility, up to 10 mg/mL, but may require ultrasonic assistance to fully dissolve.[1][8] |
Quantitative Data Summary
Table 1: Storage Conditions for this compound Stock Solutions
| Storage Temperature | Shelf Life | Key Considerations |
| -80°C | 6 months | Recommended for long-term storage. |
| -20°C | 1 month | Suitable for short-term storage. |
| Data sourced from MedchemExpress product information.[3][8] |
Table 2: Solubility of this compound TFA
| Solvent | Concentration | Notes |
| H₂O | 10 mg/mL (15.65 mM) | Requires ultrasonic treatment. |
| Ethanol | 2.4 mg/mL (3.76 mM) | Requires ultrasonic treatment. |
| Data sourced from MedchemExpress product information.[8] |
Experimental Protocols
Protocol 1: Preparation of this compound TFA Stock Solution for In Vitro Assays
-
Materials: this compound TFA powder, high-purity DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the this compound TFA vial to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of this compound TFA powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).[6]
-
Vortex briefly and/or sonicate to ensure complete dissolution.
-
Aliquot the stock solution into single-use, sterile tubes to avoid repeated freeze-thaw cycles.[3][8]
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3][8]
-
Protocol 2: Preparation of this compound TFA for Oral Gavage in Animal Models
-
Materials: this compound TFA powder, sterile purified water or 0.5% methylcellulose (B11928114) solution, analytical balance, appropriate oral gavage equipment.[1]
-
Procedure for Aqueous Solution:
-
Calculate the required amount of this compound TFA based on the desired dose and the animal's body weight.[1]
-
Accurately weigh the calculated amount of the compound.
-
Dissolve the powder in a small volume of sterile, purified water. This compound TFA has good water solubility.[1][8] Use sonication if needed to aid dissolution.[8]
-
Prepare the dosing solution fresh before administration.
-
-
Procedure for Suspension:
Visualizations
Caption: this compound inhibits Renin, the first step in the RAAS pathway.
Caption: A logical workflow for troubleshooting inconsistent this compound data.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
VTP-27999 Technical Support Center: Troubleshooting Unexpected Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with VTP-27999.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective alkyl amine renin inhibitor.[1] It acts by blocking the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS), which is the conversion of angiotensinogen (B3276523) to angiotensin I by renin.[1][2] This inhibition leads to a downstream reduction in angiotensin II and aldosterone (B195564) levels, resulting in vasodilation and decreased blood pressure.[3][4]
Q2: What is the difference between this compound and its TFA salt form?
The trifluoroacetate (B77799) (TFA) salt of this compound is often used in research due to its enhanced water solubility and stability, making it particularly suitable for in vivo studies.[1][4] While the biological activity resides in the this compound moiety, the salt form facilitates easier handling and administration.[5]
Q3: Are there known off-target effects for this compound?
This compound has demonstrated high selectivity for renin, with over 1000-fold selectivity against more than 150 other targets.[3][6] However, a thorough assessment of off-target effects is a critical component of preclinical characterization to identify any unforeseen side effects.[2]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency (IC50) in in vitro renin activity assays.
Possible Cause 1: Reagent Preparation and Handling.
-
Question: Are you experiencing variability in your IC50 values for this compound in your FRET-based renin activity assay?
-
Answer: Inconsistent reagent preparation can significantly impact assay results. Ensure that this compound TFA is fully dissolved. For aqueous solutions, use sterile, purified water.[1] For suspensions, create a paste with a small amount of vehicle (e.g., 0.5% methylcellulose) before gradual dilution to the final concentration.[1] Thorough vortexing is crucial to ensure a homogenous solution or suspension.[1]
Possible Cause 2: Assay Conditions.
-
Question: Is the observed IC50 higher than published values?
-
Answer: The presence of plasma proteins can affect the potency of this compound. A 3-fold loss in potency has been observed when the assay is conducted in the presence of human plasma.[4][6] The free fraction of this compound in plasma ranges from 22% to 29% in various species, which can influence its availability to inhibit renin.[6]
Issue 2: Unexpectedly high plasma renin concentration measurements.
-
Question: Why are my measured plasma renin concentrations significantly elevated after this compound administration, even though plasma renin activity is suppressed?
-
Answer: This is an expected pharmacodynamic effect. This compound administration leads to a dose-dependent compensatory feedback induction of renin, which can increase plasma renin concentration by as much as 350-fold.[7][8] Furthermore, this compound has been shown to increase the immunoreactivity of renin in some immunoassays by affecting the affinity of the detection antibody.[9][10] This can lead to an overestimation of the actual renin concentration. It is crucial to distinguish between plasma renin activity, which should be suppressed, and plasma renin concentration, which is expected to rise.
Issue 3: Paradoxical increase in Angiotensin II and Aldosterone levels.
-
Question: I'm observing a rebound or increase in angiotensin II and aldosterone levels, particularly at later time points after high doses of this compound. Is this expected?
-
Answer: Yes, this phenomenon has been observed in clinical studies, especially with higher doses (300 mg and 600 mg).[7] Excessive intrarenal renin inhibition leads to a dramatic increase in plasma renin concentration.[7] After the drug is cleared, the high levels of circulating renin can lead to a surge in angiotensin II and aldosterone production, exceeding baseline levels.[7] This suggests an upper limit to the beneficial effects of renin inhibition.
Issue 4: Variability in in vivo efficacy in animal models.
-
Question: My results for blood pressure reduction in a double transgenic rat (dTGR) model are not as significant as expected. What could be the cause?
-
Answer: Proper administration technique is critical for consistent results. For oral gavage, ensure the calculated volume is accurate for the animal's body weight and that the gavage needle is inserted correctly to avoid stress and ensure proper delivery to the esophagus.[1] Acclimatizing the animals to handling for several days before the experiment can also minimize stress-related variability.[1] The oral bioavailability of this compound has been reported to be 37% in rats, which should be considered when designing dosing regimens.[6]
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value |
| Renin Inhibition (IC50) | Human | 0.3 nM[4] |
| CYP3A4 Inhibition (IC50) | Human | >30 µM[3] |
| Selectivity | Human | >1000-fold for renin over >150 other targets[3] |
| Potency Loss in Plasma | Human | 3-fold[4][6] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Species | Value |
| Oral Bioavailability | Rat | 37%[3][6] |
| Monkey | 18%[3][6] | |
| Dog | >15%[3][6] | |
| Plasma Free Fraction | Dog | 22%[6] |
| Monkey | 29%[6] | |
| Terminal Half-life (Humans) | Human | 24 to 30 hours[7][8] |
Table 3: In Vivo Efficacy of this compound in Double Transgenic Rats (dTGR)
| Dose (Oral) | Parameter | Result |
| 10 mg/kg | Mean Arterial Pressure (MAP) | Greater reduction at 24h compared to a reference compound[6] |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Renin Activity Assay (FRET-based)
This protocol is adapted from established methods for measuring renin activity using a fluorogenic substrate.[4]
-
Principle: The assay uses a synthetic peptide substrate with a fluorescent donor and a quencher. Cleavage by renin separates the donor and quencher, leading to an increase in fluorescence.[4]
-
Reagent Preparation:
-
Prepare a stock solution of this compound TFA in an appropriate solvent (e.g., DMSO or water).
-
Prepare serial dilutions of this compound TFA in assay buffer.
-
Prepare solutions of purified recombinant human renin and the fluorogenic substrate in assay buffer.
-
-
Assay Procedure:
-
Add 25 µL of the this compound TFA dilutions or control to appropriate wells of a microplate.
-
Add 25 µL of the Renin Solution to the test and control wells. Add 25 µL of Assay Buffer to blank wells.[4]
-
Pre-incubate the plate for 15 minutes at 37°C to allow this compound to bind to renin.[4]
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate solution to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
-
Protocol 2: Oral Administration of this compound TFA in a Hypertensive Animal Model
This is a suggested guideline for long-term oral administration in a model such as the double transgenic rat (dTGR).[3]
-
Objective: To evaluate the long-term effects of this compound TFA on blood pressure, renal function, and cardiac hypertrophy.[3]
-
Materials: this compound TFA, vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water), oral gavage needles, syringes, and appropriate animal handling equipment.[1]
-
Dosing Solution Preparation:
-
Calculate the required amount of this compound TFA based on the desired dose and the number and weight of the animals.
-
If preparing a suspension, create a uniform paste of the this compound TFA powder with a small amount of the vehicle.[1]
-
Gradually add the remaining vehicle to reach the final concentration, ensuring thorough mixing.[1]
-
-
Administration:
-
Monitoring:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple ascending dose study with the new renin inhibitor this compound: nephrocentric consequences of too much renin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. New renin inhibitor this compound alters renin immunoreactivity and does not unfold prorenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
accounting for VTP-27999 off-target effects in analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when accounting for VTP-27999 off-target effects in experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective, nonpeptidic alkyl amine inhibitor of renin.[1] Renin is an aspartyl protease that catalyzes the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS), which is the conversion of angiotensinogen (B3276523) to angiotensin I.[2][3] By directly inhibiting renin, this compound blocks the entire RAAS cascade, leading to reduced levels of angiotensin II and aldosterone.[4]
Q2: How selective is this compound for renin?
A2: this compound has demonstrated high selectivity for human renin. In preclinical studies, it showed over 1,000-fold selectivity for renin compared to a broad panel of more than 150 other receptors, ion channels, and enzymes.[2][3] Furthermore, its activity against other human aspartyl proteases is minimal.[3]
Q3: Are there any known off-target effects of this compound that I should be aware of in my experiments?
A3: While this compound is highly selective, two key considerations should be taken into account during analysis:
-
Immunoassay Interference: this compound can increase the immunoreactivity of renin in certain immunoassays, potentially leading to an overestimation of renin concentration by approximately 30%.[5][6][7]
-
Differential Signaling: this compound has been shown to block renin's ability to stimulate ERK1/2 phosphorylation in vascular smooth muscle cells, an effect not observed with the renin inhibitor aliskiren (B1664508).[8] This suggests a differential interaction with signaling pathways that may be independent of the systemic RAAS blockade.
Q4: How does this compound differ from aliskiren?
A4: While both are direct renin inhibitors, they have distinct properties. This compound does not cause the conformational unfolding of prorenin, a precursor to renin, in the same way that aliskiren does.[9][10] This difference in interaction with prorenin and renin can lead to different outcomes in certain assays. Additionally, this compound has a higher bioavailability and accumulates at higher levels in renin-synthesizing cells compared to aliskiren.[9][10]
Troubleshooting Guides
Issue 1: Discrepant Renin Concentration Measurements in Immunoassays
Q: My measured renin concentration is unexpectedly high after treatment with this compound. Is this a real biological effect?
A: Not necessarily. This is a known analytical artifact. This compound can alter the conformation of renin in a way that increases the affinity of detection antibodies used in some immunoassays.[5][7][10] This leads to an apparent increase in renin immunoreactivity, which may not reflect a true increase in the number of renin molecules.[7]
Experimental Protocol: Correcting for this compound-Induced Immunoassay Interference
This protocol allows for a more accurate estimation of renin concentration when using immunoassays in the presence of this compound.
-
Sample Collection: Collect plasma or cell lysate samples treated with this compound as per your experimental design. Include a vehicle-treated control group.
-
Competitive Displacement: For each this compound-treated sample, prepare two aliquots.
-
Aliquot A (Standard Measurement): Process according to the immunoassay manufacturer's instructions.
-
Aliquot B (Competitive Displacement): Pre-incubate the sample with a high concentration of aliskiren (e.g., 100 µmol/L) before proceeding with the immunoassay protocol.[7] Aliskiren will competitively displace this compound from the renin active site without causing the same conformational change that enhances antibody binding.[5][7]
-
-
Quantification: Measure the renin concentration in all samples (vehicle control, Aliquot A, and Aliquot B) using your chosen immunoassay.
-
Data Analysis:
-
The renin concentration in Aliquot A represents the potentially overestimated value.
-
The renin concentration in Aliquot B provides a more accurate estimation of the true renin level, as the this compound-induced artifact is competitively blocked by aliskiren.[7]
-
Compare the corrected this compound values (Aliquot B) to your vehicle control to determine the actual effect of your treatment on renin levels.
-
Issue 2: Unexplained Cellular Phenotypes Potentially Related to Off-Target Signaling
Q: I am observing cellular effects (e.g., changes in proliferation, migration) that are not easily explained by RAAS inhibition alone. Could this be an off-target effect of this compound?
A: It is possible. This compound has been reported to inhibit renin-induced ERK1/2 phosphorylation, a key signaling pathway involved in cell growth and differentiation.[8] This effect appears to be distinct from that of aliskiren. To determine if your observed phenotype is due to an off-target effect, a series of validation experiments are recommended.
Experimental Protocol: Investigating Potential Off-Target Effects
This workflow is designed to help determine if an observed cellular phenotype is a direct result of renin inhibition or a potential off-target effect.
-
Confirm On-Target Renin Inhibition:
-
Validate Target Engagement in a Cellular Context:
-
Perform a "Rescue" Experiment:
-
If possible, create a version of your target protein (renin) that is resistant to this compound inhibition but retains its enzymatic activity.
-
Introduce this resistant renin mutant into your cells.
-
If the cellular phenotype caused by this compound is reversed or "rescued" by the expression of the resistant renin, it strongly suggests the phenotype is an on-target effect. If the phenotype persists, it is more likely due to an off-target interaction.
-
-
Use a Structurally Unrelated Inhibitor:
-
Treat your cells with a structurally different renin inhibitor (e.g., aliskiren).
-
If the alternative inhibitor reproduces the same cellular phenotype, it is more likely to be a result of on-target renin inhibition. If it does not, this points towards a potential off-target effect specific to the chemical structure of this compound.
-
-
Broad Off-Target Profiling (Optional):
Data Presentation
Table 1: Comparative Inhibitory Activity and Selectivity of this compound
| Parameter | This compound | Aliskiren | Reference(s) |
| IC50 (Human Renin) | 0.47 nM | ~0.6 nM | [17] |
| Selectivity vs. other Aspartyl Proteases | |||
| β-secretase (BACE1) | <10% inhibition at 10 µM | Not specified | [3] |
| Cathepsin D | <10% inhibition at 10 µM | Not specified | [3] |
| Cathepsin E | <10% inhibition at 10 µM | Not specified | [3] |
| General Off-Target Panel | >1000-fold selective over >150 targets | High specificity for renin | [2][3] |
Visualizations
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway and the inhibitory action of this compound.
References
- 1. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assayquant.com [assayquant.com]
- 3. benchchem.com [benchchem.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 6. New renin inhibitor this compound alters renin immunoreactivity and does not unfold prorenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Renin inhibitor this compound differs from aliskiren: focus on their intracellular accumulation and the (pro)renin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. abcam.com [abcam.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Proteome Dynamics Profiling for Drug Development | Biogenity [biogenity.com]
- 16. Proteomic Services [proteomics.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Variability in VTP-27999 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving VTP-27999.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective direct renin inhibitor.[1] It functions by blocking the conversion of angiotensinogen (B3276523) to angiotensin I, which is the rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS).[1][2][3] This mechanism of action is distinct from other RAAS inhibitors like angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs).[1] this compound has demonstrated high selectivity for renin, with over 1000-fold selectivity against a panel of more than 150 other receptors, ion channels, and enzymes.[1]
Q2: What are the key pharmacokinetic properties of this compound to consider in study design?
This compound is rapidly absorbed following oral administration, with maximum plasma concentrations (Cmax) reached between 1 and 4 hours.[4] It exhibits a long terminal half-life of 24 to 30 hours, which supports a once-daily dosing regimen.[4] The pharmacokinetics of this compound are dose-proportional.[4] Notably, less than 10% of the drug is excreted in the urine, indicating that hepatic metabolism is the primary route of clearance.[4] Preclinical studies have shown oral bioavailability of over 15% in multiple species.[5]
Q3: What is the recommended formulation and vehicle for this compound in animal studies?
This compound is available in salt forms, such as trifluoroacetate (B77799) (TFA) and hydrochloride (HCl), which generally offer improved water solubility and stability compared to the free base.[6][7] For oral gavage administration in rodents, a suspension of this compound in 0.5% methylcellulose (B11928114) is a suitable vehicle.[2]
Q4: What are the most common sources of variability in rodent studies and how can they be mitigated?
Variability in rodent studies can stem from several factors. Key strategies for mitigation include:
-
Biological Variation: Differences in animal genetics, age, sex, and health status can introduce variability. Using well-characterized, specific pathogen-free (SPF) animals from a reputable supplier is crucial.[8]
-
Environmental Factors: Fluctuations in temperature, humidity, light cycles, and noise can impact animal physiology and behavior.[9] Maintaining a consistent and controlled environment is essential.[9]
-
Experimental Procedures: Inconsistent animal handling, dosing techniques, and sample collection can be significant sources of variability.[10] Implementing standardized protocols and ensuring all personnel are thoroughly trained is critical.[8] Techniques like randomization and blinding should be employed to reduce bias.[10][11]
Troubleshooting Guides
Issue 1: High Variability in Blood Pressure Readings
-
Potential Cause: Stress induced by handling and measurement procedures.
-
Troubleshooting Steps:
-
Acclimatization: Ensure animals are properly acclimatized to the experimental room and any restraint devices before taking measurements.[11] Allow for a stabilization period after any stressful event like transport.[9]
-
Consistent Handling: Use a consistent and gentle handling method, such as tunnel handling, to minimize stress.[9][11] Avoid chasing or grabbing the animals.[9]
-
Standardized Measurement Protocol:
-
Operator Consistency: Whenever possible, have a single, well-trained individual perform all blood pressure measurements to eliminate inter-operator variability.[11]
-
Issue 2: Inconsistent Pharmacokinetic Profiles
-
Potential Cause: Issues with drug formulation, administration, or sample collection.
-
Troubleshooting Steps:
-
Formulation Preparation:
-
Prepare the dosing solution fresh daily to ensure stability.
-
Ensure the this compound is homogeneously suspended in the vehicle before each administration.[2]
-
-
Dosing Accuracy:
-
Calibrate all pipettes and balances regularly.
-
Ensure accurate calculation of the dose for each animal based on its most recent body weight.
-
-
Consistent Administration:
-
For oral gavage, ensure the gavage needle is inserted correctly to avoid accidental administration into the trachea.
-
Administer the dose at a consistent rate to ensure uniform absorption.
-
-
Standardized Sample Collection:
-
Collect blood samples at precisely timed intervals post-dose.
-
Use a consistent blood collection site and technique.
-
Process and store all samples under identical conditions to prevent degradation of the analyte.
-
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Humans (Single Ascending Dose Study)
| Dose Group | Cmax (ng/mL) | Tmax (hours) | AUC0-24 (ng*h/mL) | t1/2 (hours) |
| 75 mg | Data not specified | 1 - 4 | Data not specified | 24 - 30 |
| 150 mg | Data not specified | 1 - 4 | Data not specified | 24 - 30 |
| 300 mg | Data not specified | 1 - 4 | Data not specified | 24 - 30 |
| 600 mg | Data not specified | 1 - 4 | Data not specified | 24 - 30 |
Data derived from a study in salt-depleted healthy volunteers.[4] The study noted dose-proportional pharmacokinetics based on AUC0–24 and Cmax.[4]
Table 2: Comparative Profile of Renin Inhibitors
| Inhibitor | IC50 (Human Renin) | Selectivity Highlights |
| This compound TFA | 0.47 nM | >1000-fold selectivity over a panel of >150 off-targets; <10% inhibition of β-secretase, Cathepsin D, and Cathepsin E at 10 µM.[1] |
| Aliskiren | ~0.6 nM | Highly specific for renin with a favorable clinical safety profile.[1] |
| Remikiren | Potent in vitro inhibitor | Specific for renin.[1] |
| Zankiren | Potent in vitro inhibitor | A renin inhibitor.[1] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rodents
-
Animal Preparation:
-
Record the body weight of each animal before dosing.
-
Allow animals to acclimate to the procedure room for at least 30 minutes before dosing.[9]
-
-
Dosing Solution Preparation:
-
Administration:
-
Gently restrain the animal.
-
Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).
-
Insert the gavage needle smoothly along the roof of the mouth and down the esophagus.
-
Administer the suspension slowly and steadily.
-
Observe the animal for a few minutes post-dosing to ensure there are no adverse reactions.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. amuzainc.com [amuzainc.com]
- 10. Experimental design: Top four strategies for reproducible mouse research [jax.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: VTP-27999 and Prorenin Measurement
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the direct renin inhibitor, VTP-27999. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, particularly concerning its effect on prorenin and renin measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective, orally active, non-peptidic alkyl amine direct renin inhibitor.[1][2][3][4] It directly targets and blocks the enzymatic activity of renin, which is the rate-limiting step in the Renin-Angiotensin System (RAS).[1][5] By inhibiting the conversion of angiotensinogen (B3276523) to angiotensin I, this compound effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.[1][5]
Q2: How does this compound affect plasma renin activity (PRA) and plasma renin concentration (PRC)?
A2: this compound administration leads to a significant, dose-dependent decrease in plasma renin activity (PRA).[6] Conversely, it causes a substantial dose-dependent increase in plasma renin concentration (PRC).[6] This increase in PRC is a compensatory feedback mechanism in response to the inhibition of the RAS.[6]
Q3: Does this compound affect prorenin measurement?
A3: this compound's effect on prorenin measurement is a critical consideration. Unlike the renin inhibitor aliskiren (B1664508), this compound does not induce a conformational change or "unfolding" of prorenin.[7][8][9] This is a key difference, as the unfolding of prorenin by aliskiren allows it to be detected by some renin immunoassays, leading to an overestimation of active renin.[7][9] While this compound does not unfold prorenin, its presence can still interfere with certain immunoassays for renin, indirectly impacting the interpretation of prorenin and total renin levels.[7]
Q4: Why do I see an unexpectedly high renin concentration with some immunoassays when using this compound?
A4: this compound has been shown to increase the immunoreactivity of renin in some immunoassays by more than 30%.[7][9] This is not due to an actual increase in the number of renin molecules but rather an alteration of the renin molecule's conformation upon this compound binding, which increases the affinity of the detection antibodies used in the assay.[7][9] This can lead to a significant overestimation of the true plasma renin concentration.
Troubleshooting Guides
Issue 1: Discrepancy between Plasma Renin Activity (PRA) and Plasma Renin Concentration (PRC) Measurements.
-
Symptom: You observe a profound suppression of PRA, as expected with a potent renin inhibitor, but your PRC measurement from an immunoassay is unexpectedly and dramatically elevated.
-
Cause: This is a known pharmacological effect of this compound. The drug effectively blocks the enzymatic activity of renin (lowering PRA) while causing a compensatory increase in the secretion of renin from the kidneys. Furthermore, this compound enhances the immunoreactivity of renin in many standard immunoassays, leading to an artificially inflated PRC value.[7][9]
-
Solution:
-
Acknowledge the Effect: Understand that the high PRC is, in part, a measurement artifact specific to the immunoassay used.
-
Alternative Assays: If feasible, consider using an assay for the prorenin prosegment to get a more accurate picture of prorenin levels, as this part of the molecule is not directly affected by this compound's binding to the active site.[7]
-
Consistent Methodology: Use the same renin immunoassay throughout a longitudinal study to ensure that the magnitude of overestimation is at least consistent across samples.
-
Focus on Relative Changes: For pharmacodynamic studies, focus on the relative or fold-change in PRC from baseline rather than the absolute values.
-
Issue 2: Difficulty in Measuring "Total Renin" (Renin + Prorenin) in the Presence of this compound.
-
Symptom: Attempts to measure total renin by activating prorenin (e.g., with acid or trypsin) before immunoassay do not yield the expected increase in renin concentration in samples containing this compound.
-
Cause: The standard method of using a renin inhibitor like aliskiren to unfold and measure prorenin does not work with this compound because this compound does not induce this conformational change.[7][10] While this compound does bind to acid-activated prorenin, this may not be reliably reflected in all renin immunoassays.[7]
-
Solution:
-
Prorenin-Specific Assay: The most reliable method is to use a direct immunoassay that specifically targets the prosegment of prorenin. This avoids the confounding effects of this compound on the active site of renin.[7]
-
Competitive Displacement: In an in-vitro setting, the this compound-induced increase in renin immunoreactivity can be competitively prevented by aliskiren, demonstrating they compete for the same binding site.[7] This characteristic could potentially be used in specialized research assays to investigate binding dynamics.
-
Data Presentation
Table 1: Comparative Profile of Renin Inhibitors
| Feature | This compound | Aliskiren |
| IC50 (Human Renin) | 0.47 nM | ~0.6 nM[1] |
| Oral Bioavailability | ~10-fold higher than aliskiren[6] | Low (2.6%)[11] |
| Effect on Prorenin Conformation | Does not unfold prorenin[7][8][9] | Induces prorenin unfolding[7][9] |
| Effect on Renin Immunoreactivity | Increases by ≥30%[7][9] | Can lead to overestimation by measuring unfolded prorenin |
Table 2: Pharmacodynamic Effects of this compound in Healthy Volunteers (10-Day Study)
| Dose | Maximum Plasma Renin Concentration Increase (fold-change from baseline) |
| 75 mg | Not specified |
| 150 mg | Not specified |
| 300 mg | ~100-fold[12] |
| 600 mg | ~350-fold[6][12] |
| 300 mg Aliskiren (comparator) | ~50-fold[12] |
Experimental Protocols
1. Measurement of Plasma Renin Activity (PRA)
-
Principle: This assay measures the enzymatic activity of renin in plasma by quantifying the rate of angiotensin I generation from endogenous angiotensinogen.
-
Methodology:
-
Sample Collection: Collect whole blood in EDTA-containing tubes. Centrifuge at 4°C to separate plasma. Store plasma frozen at -80°C until analysis to prevent cryoactivation of prorenin.[13]
-
Angiotensin I Generation: Thaw plasma samples on ice. Incubate a known volume of plasma at 37°C for a specified period (e.g., 1-3 hours) to allow renin to cleave angiotensinogen, producing angiotensin I. A parallel sample should be kept at 4°C to serve as a blank.
-
Inhibition of Angiotensin Converting Enzyme (ACE): Add an ACE inhibitor to prevent the conversion of angiotensin I to angiotensin II.
-
Quantification of Angiotensin I: Measure the concentration of angiotensin I in both the 37°C and 4°C samples using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Calculation: Subtract the angiotensin I concentration of the 4°C sample from the 37°C sample and express the result as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/hr).
-
2. Measurement of Plasma Renin Concentration (PRC) by Immunoassay
-
Principle: This assay uses antibodies to directly quantify the concentration of renin protein in a plasma sample, irrespective of its enzymatic activity.
-
Methodology:
-
Sample Collection: Follow the same procedure as for PRA measurement.
-
Assay Procedure: Use a commercially available immunoradiometric assay (IRMA) or ELISA kit for human renin. These assays typically employ a "sandwich" format with a capture antibody coated on a solid phase and a labeled detection antibody.
-
Standard Curve: Prepare a standard curve using recombinant human renin of known concentrations.
-
Measurement: Add plasma samples and standards to the assay wells. Follow the manufacturer's instructions for incubation times and washing steps. Measure the signal (e.g., radioactivity or absorbance) and calculate the renin concentration by interpolating from the standard curve.
-
Consideration for this compound: Be aware that the presence of this compound may lead to an overestimation of the true PRC with certain antibody pairs.[7][9] Note this potential interference when interpreting the data.
-
Visualizations
Caption: The Renin-Angiotensin System (RAS) and the inhibitory action of this compound.
Caption: Recommended workflow for measuring renin and prorenin in samples with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. New renin inhibitor this compound alters renin immunoreactivity and does not unfold prorenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Renin inhibitor this compound differs from aliskiren: focus on their intracellular accumulation and the (pro)renin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. | BioWorld [bioworld.com]
- 13. ahajournals.org [ahajournals.org]
VTP-27999 half-life and dosing frequency optimization
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the pharmacokinetic properties of VTP-27999, focusing on its half-life and the optimization of its dosing frequency.
Frequently Asked Questions (FAQs)
Q1: What is the established terminal half-life of this compound in humans?
A1: In a clinical study involving salt-depleted healthy volunteers, this compound demonstrated a terminal half-life of 24 to 30 hours.[1][2] This was observed across a range of once-daily oral doses from 75 mg to 600 mg administered for 10 days.[1][2]
Q2: How was the half-life of this compound determined?
A2: The half-life was determined in a multiple ascending dose study. Healthy volunteers were administered once-daily doses of this compound. Plasma concentrations of the drug were measured at various time points after administration to characterize its absorption, distribution, and elimination phases. The terminal half-life was calculated from the elimination phase of the plasma concentration-time curve.
Q3: What is the recommended dosing frequency for this compound?
A3: The long terminal half-life of 24 to 30 hours supports a once-daily dosing regimen for this compound.[1] Clinical studies have utilized a once-daily administration schedule.[1][2][3]
Q4: How quickly does this compound reach maximum plasma concentration (Cmax)?
A4: this compound is rapidly absorbed following oral administration, with Cmax typically observed between 1 to 4 hours after dosing.[1][2]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective direct renin inhibitor.[4][5][6] It competitively binds to the active site of renin, preventing the conversion of angiotensinogen (B3276523) to angiotensin I. This is the rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS), and its inhibition leads to reduced levels of angiotensin II and aldosterone.[4][6]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Healthy, Salt-Depleted Volunteers
| Parameter | Value | Doses Studied | Study Duration | Population |
| Terminal Half-life (t½) | 24 - 30 hours[1][2] | 75, 150, 300, 600 mg[1][2] | 10 days | Healthy, Salt-Depleted Volunteers |
| Time to Cmax | 1 - 4 hours[1][2] | 75, 150, 300, 600 mg[1][2] | 10 days | Healthy, Salt-Depleted Volunteers |
| Dosing Frequency | Once Daily[1][2][3] | 75, 150, 300, 600 mg[1][2] | 10 days | Healthy, Salt-Depleted Volunteers |
| Route of Administration | Oral | 75, 150, 300, 600 mg[1][2] | 10 days | Healthy, Salt-Depleted Volunteers |
Experimental Protocols
Protocol: Determination of this compound Half-Life in a Multiple Ascending Dose Study
-
Subject Recruitment: Enroll a cohort of healthy, salt-depleted volunteers. Salt depletion is often used in studies of renin inhibitors to activate the RAAS.
-
Study Design: Employ a placebo-controlled, multiple ascending dose design. Divide subjects into cohorts, with each cohort receiving a specific once-daily oral dose of this compound (e.g., 75 mg, 150 mg, 300 mg, 600 mg) or a placebo for a defined period (e.g., 10 days).
-
Blood Sampling: Collect blood samples at pre-defined time points before and after drug administration. A typical schedule would include a pre-dose sample, followed by multiple samples over the 24-hour dosing interval (e.g., at 1, 2, 4, 6, 8, 12, and 24 hours post-dose) on day 1 and at steady state (e.g., day 10).
-
Plasma Analysis: Process the blood samples to separate plasma. Analyze the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the concentration of this compound.
-
Pharmacokinetic Analysis: Plot the plasma concentration of this compound versus time for each subject. Use pharmacokinetic software to calculate key parameters, including Cmax, Tmax, and the area under the curve (AUC). The terminal elimination rate constant (λz) is determined from the slope of the terminal log-linear portion of the plasma concentration-time curve. The terminal half-life (t½) is then calculated using the formula: t½ = ln(2) / λz.
Troubleshooting Guides
Issue: High variability in pharmacokinetic parameters among subjects.
-
Possible Cause: Differences in subject physiology, diet, or compliance with study protocols.
-
Troubleshooting Steps:
-
Ensure strict adherence to the study protocol, including dietary and fluid intake restrictions.
-
Monitor subject compliance with dosing schedules.
-
Stratify data analysis by demographic factors (e.g., age, weight, gender) to identify potential covariates.
-
Issue: Difficulty in accurately determining the terminal elimination phase.
-
Possible Cause: Insufficient sampling time points in the terminal phase or analytical assay sensitivity limitations.
-
Troubleshooting Steps:
-
Extend the blood sampling period to capture the full elimination profile, especially for a drug with a long half-life.
-
Ensure the analytical method has sufficient sensitivity to quantify the low drug concentrations expected in the terminal phase.
-
Issue: Inconsistent Cmax values.
-
Possible Cause: Variability in gastric emptying or food effects on drug absorption.
-
Troubleshooting Steps:
-
Administer the drug under standardized fasting conditions.
-
If a food effect is suspected, conduct a formal food-effect study to characterize the impact of food on absorption.
-
Visualizations
Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.
Caption: Workflow for determining the pharmacokinetic profile and half-life of this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Multiple ascending dose study with the new renin inhibitor this compound: nephrocentric consequences of too much renin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
managing gastrointestinal side effects of VTP-27999 at high doses
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for professional medical advice.
This technical support center provides guidance on monitoring and managing potential gastrointestinal (GI) side effects during preclinical and clinical research involving the renin inhibitor VTP-27999, particularly at high doses. While clinical studies have shown this compound to be well-tolerated at doses up to 600 mg, the broader class of renin inhibitors has been associated with dose-dependent GI adverse events. Therefore, proactive monitoring and a clear management strategy are crucial for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known gastrointestinal side effect profile of this compound at high doses?
A multiple ascending dose study in healthy volunteers indicated that this compound was well-tolerated with no significant safety issues at doses ranging from 75 mg to 600 mg. However, it is important to note that other direct renin inhibitors, such as aliskiren (B1664508), have been associated with an increased incidence of gastrointestinal side effects, including diarrhea, at higher doses (e.g., 600 mg per day). Given that this compound is a potent renin inhibitor, researchers should remain vigilant for potential class-specific GI effects, especially when administering high doses or in sensitive experimental systems.
Q2: What are the common gastrointestinal side effects associated with the renin inhibitor class of drugs?
Common gastrointestinal side effects reported for renin inhibitors include:
Q3: What is the mechanism of action of this compound?
This compound is a direct inhibitor of renin, a key enzyme at the top of the Renin-Angiotensin-Aldosterone System (RAAS) cascade. By blocking renin, this compound prevents the conversion of angiotensinogen (B3276523) to angiotensin I, thereby reducing the downstream production of angiotensin II, a potent vasoconstrictor. This disruption of the RAAS leads to vasodilation and a reduction in blood pressure.
Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS)
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.
Troubleshooting Guides
Issue: Diarrhea is observed in experimental subjects.
1. Initial Assessment:
-
Confirm Onset: Note the timing of diarrhea onset in relation to this compound administration. Drug-induced diarrhea often occurs shortly after starting a new medication.[2]
-
Characterize Stool: Describe the nature of the diarrhea (e.g., watery, loose, frequent). This can help differentiate between osmotic and secretory diarrhea.[3]
-
Rule Out Other Causes: Exclude other potential causes of diarrhea, such as changes in diet, infection, or other co-administered substances.
2. Management Strategies:
-
Dose Adjustment: If experimentally permissible, consider a dose reduction of this compound to see if the diarrhea resolves.
-
Hydration and Electrolyte Balance: Ensure adequate hydration of the subjects. For animal studies, this may involve providing accessible water sources or, in severe cases, subcutaneous or intravenous fluids. For human studies, oral rehydration solutions are recommended.[3]
-
Anti-diarrheal Agents (with caution): In preclinical models, the use of anti-motility agents like loperamide (B1203769) can be considered to manage symptoms and allow the experiment to proceed. However, their potential to interfere with the primary experimental outcomes should be carefully evaluated.
Issue: Nausea and/or vomiting is observed in experimental subjects.
1. Initial Assessment:
-
Monitor for Prodromal Signs: In animal models, look for signs that may indicate nausea, such as pica (eating non-food items), conditioned taste aversion, or reduced food intake.
-
Frequency and Severity: Quantify the frequency and volume of emesis to assess the severity of the side effect.
2. Management Strategies:
-
Dose Adjustment: As with diarrhea, a dose reduction of this compound may alleviate nausea and vomiting.
-
Anti-emetic Agents: The use of anti-emetic drugs that act on various receptors (e.g., dopamine, serotonin) can be considered.[4] The choice of agent should be based on the experimental model and potential for drug-drug interactions.
-
Dietary Modifications: For animal studies, providing highly palatable and easily digestible food may encourage intake.
Data on Gastrointestinal Side Effects of Renin Inhibitors
While specific quantitative data for this compound is not publicly available, the following table summarizes the incidence of diarrhea with the direct renin inhibitor aliskiren at a high dose compared to placebo, which can serve as a reference for the drug class.
| Drug/Dose | Incidence of Diarrhea | Placebo Incidence |
| Aliskiren 600 mg/day | 9.6% | 1.2% |
Experimental Protocols
Researchers investigating the potential gastrointestinal effects of this compound can adapt the following established experimental protocols.
Protocol 1: Assessment of Gastrointestinal Motility
Objective: To evaluate the effect of high-dose this compound on the rate of transit through the gastrointestinal tract.
Methodology: Charcoal Meal Transit Assay (Rodent Model)
-
Acclimatization: Acclimate animals to the experimental conditions for at least one week.
-
Fasting: Fast animals overnight (approximately 12-16 hours) with free access to water.
-
Drug Administration: Administer this compound or vehicle control orally at the desired high dose.
-
Charcoal Meal Administration: After a set time post-drug administration (e.g., 60 minutes), administer a non-absorbable marker, such as a 5-10% charcoal suspension in 5-10% gum acacia, orally.
-
Euthanasia and Measurement: At a predetermined time after the charcoal meal (e.g., 20-30 minutes), euthanize the animals by an approved method.
-
Data Collection: Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction. Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculation: Express the gastrointestinal transit as a percentage of the total length of the small intestine.
Experimental Workflow for Assessing GI Motility
Caption: A general workflow for the charcoal meal transit assay to assess gastrointestinal motility.
Protocol 2: Evaluation of Intestinal Mucosal Irritation
Objective: To assess for any direct irritant effects of high-dose this compound on the intestinal mucosa.
Methodology: Histopathological Examination (Rodent Model)
-
Drug Administration: Administer a high dose of this compound or vehicle control orally to fasted animals daily for a predetermined period (e.g., 7-14 days).
-
Observation: Monitor animals daily for clinical signs of distress, including changes in stool consistency.
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the animals and collect sections of the stomach, duodenum, jejunum, ileum, and colon.
-
Fixation and Processing: Fix the tissues in 10% neutral buffered formalin, process, and embed in paraffin (B1166041).
-
Staining and Microscopy: Section the paraffin blocks and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Histopathological Evaluation: A qualified pathologist should examine the slides for any signs of mucosal damage, such as inflammation, ulceration, villous atrophy, or changes in epithelial integrity. A semi-quantitative scoring system can be used to grade the severity of any observed lesions.
This technical support guide provides a framework for researchers to proactively manage the potential gastrointestinal side effects of this compound at high doses. By implementing careful monitoring and having a clear plan for management, the integrity of experimental data can be maintained while ensuring the welfare of the research subjects.
References
VTP-27999 Technical Support Center: Interpreting Altered Renin Levels
This guide is designed for researchers, scientists, and drug development professionals using VTP-27999. It provides detailed information, troubleshooting advice, and experimental protocols to help you accurately interpret renin level alterations in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally available, direct renin inhibitor.[1][2] Its mechanism of action involves binding directly to the active site of the enzyme renin. This action blocks the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS) cascade: the conversion of angiotensinogen (B3276523) to angiotensin I.[2][3] By inhibiting this initial step, this compound effectively prevents the downstream production of angiotensin II and aldosterone (B195564), which are key regulators of blood pressure and fluid balance.[4][5]
Q2: After treating my samples with this compound, I observed a significant increase in plasma renin concentration (PRC). Is this an expected result?
Yes, this is an expected and well-documented effect. Direct renin inhibitors like this compound block the RAAS, leading to lower levels of angiotensin II.[6] Angiotensin II normally exerts a negative feedback effect on the kidneys to suppress renin release.[6][7] When this compound lowers angiotensin II levels, this negative feedback is lost, resulting in a compensatory, dose-dependent increase in the synthesis and secretion of renin from the kidneys.[6][8] Studies have shown that this compound can increase PRC by as much as 350-fold.[8][9]
Q3: If renin concentration (PRC) increases, why does plasma renin activity (PRA) decrease?
This is the key distinction when working with direct renin inhibitors.
-
Plasma Renin Concentration (PRC) is a measure of the total amount of renin protein in the plasma, which, as explained above, increases due to the compensatory feedback mechanism.[8]
-
Plasma Renin Activity (PRA) measures the enzymatic function of renin—its ability to convert angiotensinogen to angiotensin I.[10][11]
This compound is a direct inhibitor that binds to the renin active site.[3] Therefore, even though the concentration of the renin protein (PRC) is very high, its enzymatic activity (PRA) is blocked by the drug. This results in a marked suppression of PRA during the drug's dosing interval.[8]
Q4: The increase I see in immunoreactive renin concentration seems disproportionately high. Could there be an analytical issue?
This is a critical consideration unique to this compound. In addition to the physiological increase in PRC, this compound has been shown to cause an analytical artifact in renin immunoassays. The binding of this compound to renin alters the protein's conformation in a way that increases the affinity of the detection antibodies used in the assay.[12][13] This can lead to an apparent increase in renin immunoreactivity of 30% or more, beyond the actual physiological rise.[12][13] Therefore, the measured PRC in this compound-treated samples is a combination of a true biological feedback response and an assay-specific enhancement of the signal.
Q5: In my high-dose, multi-day experiment, I observed that PRA, angiotensin II, and aldosterone levels began to rise 24-72 hours after the last dose. Why would this rebound occur?
This paradoxical effect can occur at high doses of this compound (e.g., 300 mg and 600 mg in human studies).[8] The potent intrarenal inhibition by this compound leads to a massive stimulation of renin synthesis and release.[8] At later time points after the final dose, as the systemic concentration of this compound begins to wane, the overwhelmingly high concentration of circulating renin can overcome the available inhibitor.[8] This results in a significant "rebound" increase in PRA, leading to subsequent rises in angiotensin II and aldosterone levels above baseline.[8]
Q6: How does this compound treatment affect the measurement of prorenin?
The effect of this compound on prorenin measurement is different from that of other renin inhibitors like aliskiren (B1664508). Aliskiren can induce a conformational change in prorenin, allowing it to be detected in some renin-specific immunoassays.[12][13] In contrast, this compound does not cause this unfolding of prorenin.[12][13] This, combined with the immunoreactivity artifact described in Q4, makes it unreliable to measure prorenin in this compound-treated samples using standard renin immunoassays where aliskiren is added to measure "total renin".[13] A direct prorenin assay that specifically detects the prosegment is required for accurate measurement.[12]
Data Summary
The following tables summarize the expected effects of this compound on key biomarkers of the renin-angiotensin-aldosterone system.
Table 1: Acute and Chronic Effects of this compound on RAAS Biomarkers
| Biomarker | Expected Change with this compound | Rationale | Citation |
| Plasma Renin Activity (PRA) | ↓↓ | Direct enzymatic inhibition by this compound. | [6][8] |
| Plasma Renin Concentration (PRC) | ↑↑↑ | Compensatory feedback due to loss of Angiotensin II negative feedback, plus an analytical immunoreactivity artifact. | [8][9][13] |
| Angiotensin II | ↓↓ | Blockade of the RAAS cascade prevents the formation of Angiotensin I, the precursor to Angiotensin II. | [5][8] |
| Aldosterone | ↓↓ | Reduced Angiotensin II levels lead to decreased stimulation of aldosterone secretion. | [5][8] |
Table 2: Dose-Dependent Effects of this compound (Multiple Ascending Dose Study Summary)
| Dose Group | Plasma Renin Concentration (PRC) | Plasma Renin Activity (PRA) | Angiotensin II & Aldosterone |
| Low to Moderate (≤300 mg) | Dose-dependent, significant increase. | Suppressed throughout the dosing interval. | Decreased. |
| High (>300 mg) | Very large, dose-dependent increase (up to 350x). | Suppressed, but may increase above baseline 24-72 hours after the last dose. | Decreased initially, but may increase above baseline 24-72 hours after the last dose. |
| Data summarized from findings in human volunteer studies.[8] |
Signaling Pathways and Workflows
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting altered renin levels in this compound experiments.
Experimental Protocols
Protocol: Measurement of Plasma Renin Activity (PRA) by Angiotensin-I Generation ELISA
This protocol describes a typical method for determining PRA by measuring the amount of angiotensin-I (Ang-I) generated from endogenous angiotensinogen in a plasma sample.
1. Specimen Collection and Handling (Critical Step)
-
Anticoagulant: Collect whole blood into chilled collection tubes containing EDTA.[10]
-
Temperature Control: Keep samples on an ice-water bath immediately after collection and throughout processing to prevent in vitro generation or degradation of Ang-I.[10] Do not freeze whole blood.
-
Centrifugation: Centrifuge the blood at 2000-3000 x g for 15 minutes in a refrigerated centrifuge (4°C).[10][14]
-
Plasma Aliquoting: Immediately transfer the plasma supernatant to new, pre-chilled polypropylene (B1209903) tubes.
-
Storage: If not assayed immediately, snap-freeze the plasma aliquots and store them at -70°C or colder. Avoid repeated freeze-thaw cycles.[10]
2. Reagents and Materials
-
Plasma samples (collected as described above)
-
Angiotensin-I ELISA Kit (commercially available)
-
Generation Buffer (pH ~6.0, often supplied with kit)[14][15]
-
Protease Inhibitor (e.g., PMSF, often supplied with kit)[15][16]
-
Incubator or water bath set to 37°C
-
Ice-water bath (0-4°C)
-
Microplate reader
-
Calibrated pipettes and general laboratory equipment
3. Angiotensin-I Generation Procedure
-
Thaw frozen plasma samples rapidly in a room temperature water bath until just thawed, then immediately place on ice.[15]
-
For each plasma sample, label two microcentrifuge tubes: one "37°C" and one "0°C".
-
Pipette 0.5 mL of the plasma sample into a separate tube.
-
Add protease inhibitor (e.g., 5 µL of PMSF solution) to the 0.5 mL of plasma to prevent Ang-I degradation. Vortex gently.[15]
-
Add generation buffer (e.g., 50 µL) to adjust the pH to approximately 6.0. Vortex gently.[15]
-
Aliquot the treated plasma into the two labeled tubes (e.g., 250 µL into each).
-
Incubation: Simultaneously place the "37°C" tube into a 37°C incubator and the "0°C" tube into the ice-water bath.[14]
-
Incubate both tubes for a fixed period, typically 90 to 180 minutes. Record the exact incubation time, as this is crucial for the final calculation.[14]
-
Stop Reaction: At the end of the incubation period, immediately move the "37°C" tube to the ice-water bath for at least 5 minutes to stop the enzymatic reaction.[14]
4. Angiotensin-I ELISA Procedure
-
Follow the specific instructions provided by the manufacturer of your Angiotensin-I ELISA kit. The general principle is a competitive immunoassay.
-
Briefly, the generated Ang-I in your samples (from both the 0°C and 37°C incubations) will compete with a labeled Ang-I conjugate for binding to a limited number of antibody-coated wells.
-
A standard curve will be generated using the provided Ang-I calibrators.
-
The concentration of Ang-I in each sample is determined by comparing its absorbance to the standard curve.
5. Calculation of Plasma Renin Activity (PRA)
-
Determine the concentration of Ang-I (in ng/mL) for both the 37°C sample ([Ang-I]37C) and the 0°C sample ([Ang-I]0C) from the standard curve. The 0°C sample represents the baseline Ang-I present before incubation.
-
Calculate the net amount of Ang-I generated during incubation: Net Ang-I Generated (ng/mL) = [Ang-I]37C - [Ang-I]0C
-
Calculate the PRA, expressed as ng/mL/hr: PRA (ng/mL/hr) = Net Ang-I Generated (ng/mL) / Incubation Time (hours)
Example: If the net Ang-I generated was 1.5 ng/mL and the incubation time was 90 minutes (1.5 hours): PRA = 1.5 ng/mL / 1.5 hr = 1.0 ng/mL/hr
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Renin inhibitor - Wikipedia [en.wikipedia.org]
- 4. Direct Renin Inhibitors: A New Approach to Antihypertensive Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Antihypertensive Drugs: Direct Renin Inhibitors [jove.com]
- 6. Oral Direct Renin Inhibition: Premise, Promise, and Potential Limitations of a New Class of Antihypertensive Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. nordx.testcatalog.org [nordx.testcatalog.org]
- 11. labcorp.com [labcorp.com]
- 12. New renin inhibitor this compound alters renin immunoreactivity and does not unfold prorenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. demeditec.com [demeditec.com]
- 15. eaglebio.com [eaglebio.com]
- 16. ibl-america.com [ibl-america.com]
VTP-27999 TFA Dissolution and Assay Technical Support Center
For researchers, scientists, and drug development professionals utilizing the potent renin inhibitor VTP-27999 TFA, ensuring its complete and consistent dissolution is paramount for obtaining accurate and reproducible assay results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound TFA, and why is the TFA salt form used?
A1: this compound is a potent and selective alkyl amine renin inhibitor investigated for its potential in treating hypertension and related diseases.[1][2] The "TFA" signifies that the compound is supplied as a trifluoroacetate (B77799) salt. Trifluoroacetic acid (TFA) is a strong acid frequently used during the chemical synthesis and purification of small molecules, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC).[1] The TFA salt form often enhances the stability and water solubility of the compound compared to its free base form.[3][4]
Q2: What are the recommended solvents for dissolving this compound TFA?
A2: this compound TFA is soluble in several common laboratory solvents. For creating concentrated stock solutions, Dimethyl Sulfoxide (DMSO) is highly recommended.[5][6] The compound also has good water solubility, although sonication may be required to achieve complete dissolution at higher concentrations.[2][4] Ethanol is another potential solvent, though the solubility is lower compared to DMSO and water.[4]
Q3: I'm observing precipitation when diluting my this compound TFA stock solution in aqueous buffers. What could be the cause, and how can I prevent this?
A3: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for many small molecule inhibitors and can be attributed to the compound's lower solubility in aqueous environments.[7] While the TFA salt form improves water solubility, high concentrations in complex biological media can still lead to precipitation.[1]
Troubleshooting Steps:
-
Gradual Dilution: Avoid adding a small volume of a highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions.
-
Vigorous Mixing: Ensure thorough mixing or vortexing immediately after adding the this compound TFA solution to the aqueous medium to promote dispersion.[2][7]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay low (typically below 1%) to minimize solvent-induced effects and precipitation.[7][8]
-
Alternative Buffers: If solubility issues persist, consider using alternative buffer systems or adding solubilizing agents, after confirming they do not interfere with your assay.[1]
Q4: My IC50 values for this compound TFA are inconsistent between experiments. What could be the problem?
A4: Inconsistent IC50 values can stem from several factors related to the TFA salt:
-
Variable TFA Content: The amount of TFA can vary between different batches of the compound, affecting the calculated molar concentration of the active this compound molecule.[1]
-
pH Shift: The acidic nature of the TFA counter-ion can lower the pH of your assay buffer, especially if the buffer capacity is low. Renin activity is highly pH-dependent, and a suboptimal pH can lead to inaccurate potency measurements.[1][9]
-
Direct TFA Effects: The TFA molecule itself can sometimes interfere with biological assays.[9]
Recommendations:
-
Purity Verification: If possible, quantify the exact amount of the active compound using methods like quantitative NMR (qNMR) or HPLC with a suitable reference standard. Adjust the mass of the compound used for stock solutions based on the purity data.[1]
-
pH Measurement: Always measure the pH of your final assay solution after adding this compound TFA to ensure it is within the optimal range for your experiment.[1][9]
-
TFA Control Experiments: Perform control experiments using a TFA salt (e.g., sodium trifluoroacetate) alone to determine if the TFA counter-ion has any direct effects in your assay system.[1][9]
-
TFA Removal: For sensitive applications, consider removing the TFA counter-ion (see Protocol 2).
Quantitative Data Summary
The following tables provide a summary of the reported solubility and inhibitory activity of this compound TFA.
Table 1: Solubility of this compound TFA
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (156.47 mM) | Use fresh, moisture-free DMSO for best results. | [5] |
| Water | 10 mg/mL (15.65 mM) | Requires sonication. | [4] |
| Water | 100 mg/mL | - | [5] |
| Ethanol | 2.4 mg/mL (3.76 mM) | Requires sonication. | [4] |
| Ethanol | 100 mg/mL | - | [5] |
Table 2: In Vitro Inhibitory Activity of this compound
| Assay Condition | IC50 (nM) | Reference |
| Purified recombinant human renin (0.3 nM) in buffer | 0.47 | [5][10] |
| In the presence of human plasma | 3-fold loss in potency observed | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound TFA Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution in DMSO and subsequent dilution for use in a typical in vitro renin activity assay.
-
Materials:
-
This compound TFA powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Bath sonicator
-
-
Procedure for 10 mM Stock Solution: a. Accurately weigh the required amount of this compound TFA powder. The molecular weight of this compound TFA is 639.10 g/mol .[4] b. Add the appropriate volume of DMSO to the powder to achieve a 10 mM concentration. c. Vortex the solution for several minutes to facilitate dissolution. d. Visually inspect the solution for any undissolved particles. If present, sonicate the tube in a bath sonicator for 5-10 minutes.[7] Gentle warming to 37°C can also be applied, but with caution to avoid compound degradation.[7] e. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. f. Store the stock solution at -20°C or -80°C for long-term stability.[4][6]
-
Procedure for Working Solutions: a. Prepare serial dilutions of the 10 mM this compound TFA stock solution in DMSO. b. Further dilute these DMSO dilutions in the appropriate assay buffer to achieve the final desired concentrations for your experiment. c. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.[8]
Protocol 2: Removal of TFA Counter-ion by Lyophilization
This protocol is for researchers who need to remove the TFA counter-ion for sensitive assays where it may interfere.
-
Materials:
-
This compound TFA
-
Deionized water or a mixture of water and acetonitrile
-
0.1 M Hydrochloric acid (HCl) in water
-
Lyophilizer
-
-
Procedure: a. Dissolve the this compound TFA salt in a minimal amount of a suitable solvent, such as deionized water or a water/acetonitrile mixture.[1] b. Add a 10-fold molar excess of a volatile acid with a pKa similar to or lower than TFA, such as 0.1 M HCl in water.[1] c. Freeze the solution and lyophilize it to remove the solvent, volatile TFA-H, and excess HCl.[1] d. To ensure complete removal of TFA, redissolve the compound in the volatile acid solution and repeat the lyophilization process two to three times.[1] e. The final product will be the this compound salt of the volatile acid used (e.g., this compound HCl). Reconstitute this in your desired solvent for stock solution preparation.[1] f. Validation (Recommended): Confirm the removal of TFA using a sensitive analytical technique like 19F NMR.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-techne.com [bio-techne.com]
Validation & Comparative
A Comparative Guide to the Mechanism of Action of V-T-P-27999 and Aliskiren, Two Direct Renin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of VTP-27999 and aliskiren (B1664508), two direct inhibitors of renin, the critical rate-limiting enzyme of the Renin-Angiotensin-Aldosterone System (RAAS). By targeting the apex of this pathway, both compounds offer a distinct therapeutic approach to managing hypertension and related cardiovascular and renal diseases. This document synthesizes preclinical and clinical data to elucidate their respective mechanisms of action, supported by experimental evidence.
Core Mechanism of Action: Direct Renin Inhibition
Both this compound and aliskiren are small molecule inhibitors that directly bind to the active site of renin.[1][2] This action prevents the conversion of angiotensinogen (B3276523) to angiotensin I, the initial and rate-limiting step of the RAAS cascade.[2] Consequently, the downstream production of the potent vasoconstrictor angiotensin II and the steroid hormone aldosterone (B195564) is reduced.[3][4] This mode of action is distinct from other RAAS inhibitors, such as angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs), which act at later stages in the pathway.
Quantitative Comparison of this compound and Aliskiren
A summary of the key in vitro and in vivo pharmacological parameters for this compound and aliskiren is presented below.
| Parameter | This compound | Aliskiren | References |
| In Vitro Potency | |||
| IC50 (Human Renin) | 0.47 nM | ~0.6 nM | [2] |
| Pharmacokinetics | |||
| Oral Bioavailability | >15% in three species | ~2.5% | [5][6] |
| Terminal Half-life | 24-30 hours | ~40 hours | [6] |
| Clinical Efficacy (Head-to-Head Study in Healthy, Salt-Depleted Volunteers) | |||
| Increase in Renal Plasma Flow (RPF) at 300 mg | Greater than aliskiren | 13% ± 5% | [7][8] |
| Increase in Glomerular Filtration Rate (GFR) at 300 mg | Greater than aliskiren | 8% ± 6% | [7][8] |
| Effect on Prorenin | |||
| Conformational Change | Does not induce unfolding | Induces a conformational change, allowing it to be recognized in renin-specific assays | [9][10] |
| Intracellular Accumulation | |||
| In Renin-Synthesizing Cells | Accumulates at higher levels than aliskiren | Lower intracellular accumulation | [11][12] |
Differentiating Mechanistic Nuances
While both drugs share the primary mechanism of direct renin inhibition, key differences exist in their interaction with prorenin and their cellular pharmacology.
1. Interaction with Prorenin: A significant distinction lies in their effect on prorenin, the inactive precursor of renin. Aliskiren binds to prorenin and induces a conformational change, "unfolding" the molecule in a manner that allows it to be detected by some renin immunoassays.[9][10] This can lead to an apparent increase in renin concentration that is an artifact of the assay. In contrast, this compound does not induce this conformational change in prorenin.[9][10] This difference is crucial for the accurate interpretation of renin levels in clinical and preclinical studies.
2. Intracellular Accumulation: Studies have shown that this compound accumulates at higher levels within renin-synthesizing cells compared to aliskiren.[11][12] This suggests that this compound may have a more pronounced effect on intracellular renin, potentially offering additional therapeutic benefits beyond the blockade of circulating RAAS.
3. Renal Hemodynamics: A head-to-head clinical trial in healthy, salt-depleted volunteers demonstrated that this compound has a more pronounced effect on renal plasma flow (RPF) and glomerular filtration rate (GFR) compared to aliskiren at its maximum approved dose.[7][8] A 300 mg dose of this compound was sufficient to achieve maximal renal renin blockade, whereas higher doses of aliskiren would be required to elicit a similar effect.[7][8]
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the RAAS pathway, the distinct interactions of this compound and aliskiren with renin and prorenin, and a typical experimental workflow for assessing renin inhibition.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of inhibition by this compound and aliskiren.
Caption: Differential effects of this compound and aliskiren on active renin and prorenin.
Caption: A generalized workflow for an in vitro fluorometric renin inhibition assay.
Experimental Protocols
In Vitro Renin Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro potency (IC50) of renin inhibitors.
1. Reagent Preparation:
- Assay Buffer: Typically 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl.
- Human Recombinant Renin: A stock solution is diluted in assay buffer to the desired final concentration.
- Fluorogenic Renin Substrate: A synthetic peptide substrate with a fluorophore and a quencher at opposite ends.
- Test Inhibitors: this compound and aliskiren are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, from which serial dilutions are made.
2. Assay Procedure:
- In a 96-well microplate, add assay buffer to all wells.
- Add the various concentrations of the test inhibitors to the respective wells. Include a vehicle control (solvent only).
- Add the diluted renin enzyme solution to all wells except for the negative control (blank) wells.
- Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
- Initiate the reaction by adding the fluorogenic substrate to all wells.
- Immediately begin measuring the fluorescence in a kinetic mode using a microplate reader with appropriate excitation and emission wavelengths for the specific substrate (e.g., Ex/Em = 328/552 nm). Readings are typically taken every 2-3 minutes for 30-60 minutes at 37°C.[10]
3. Data Analysis:
- The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time curve.
- The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control.
- The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Measurement of Renal Plasma Flow (RPF) and Glomerular Filtration Rate (GFR) in Humans
This protocol describes a method used in clinical trials to assess the effects of drugs on renal hemodynamics.
1. Subject Preparation:
- Subjects are typically maintained on a controlled diet (e.g., low sodium) to standardize the activity of the RAAS.
- Subjects are well-hydrated before and during the procedure.
2. Measurement of GFR:
- GFR is often measured by the clearance of an exogenous filtration marker, such as inulin (B196767) or iothalamate.[13]
- A priming dose of the marker is administered intravenously, followed by a continuous infusion to maintain a stable plasma concentration.
- After an equilibration period, timed urine samples are collected (often via catheterization to ensure complete collection) and blood samples are drawn at the midpoint of each urine collection period.
- The concentration of the marker in plasma and urine is measured.
- GFR is calculated using the formula: GFR = (Urine Concentration of Marker × Urine Flow Rate) / Plasma Concentration of Marker.
3. Measurement of RPF:
- RPF is commonly measured by the clearance of para-aminohippuric acid (PAH).[13]
- Similar to GFR measurement, a priming dose and continuous infusion of PAH are administered.
- Timed urine and blood samples are collected.
- The concentration of PAH in plasma and urine is determined.
- RPF is calculated using the same clearance formula as for GFR, substituting PAH for the GFR marker.
4. Data Analysis:
- The effects of the investigational drug (e.g., this compound or aliskiren) on GFR and RPF are determined by comparing the values obtained before and after drug administration.
- Statistical analysis is performed to assess the significance of any changes observed.
Conclusion
This compound and aliskiren are both potent direct renin inhibitors that effectively block the RAAS at its origin. While they share this fundamental mechanism, this compound exhibits a distinct pharmacological profile characterized by a lack of prorenin unfolding, higher intracellular accumulation, and a more pronounced effect on renal hemodynamics at comparable doses. These differences may have significant clinical implications and warrant further investigation in the context of hypertension and end-organ protection. The experimental protocols provided herein offer a framework for the continued evaluation and comparison of these and other novel renin inhibitors.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. New renin inhibitor this compound alters renin immunoreactivity and does not unfold prorenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. if-pan.krakow.pl [if-pan.krakow.pl]
- 7. Maximum renal responses to renin inhibition in healthy study participants: this compound versus aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tech.snmjournals.org [tech.snmjournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. abcam.com [abcam.com]
- 11. Renin inhibitor this compound differs from aliskiren: focus on their intracellular accumulation and the (pro)renin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of additive renin inhibition with aliskiren on renal blood flow in patients with Chronic Heart Failure and Renal Dysfunction (Additive Renin Inhibition with Aliskiren on renal blood flow and Neurohormonal Activation in patients with Chronic Heart Failure and Renal Dysfunction) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurment of GFR and Renal Plasma Flow | PPTX [slideshare.net]
A Comparative Analysis of VTP-27999 and Aliskiren on Prorenin and the Renin-Angiotensin System
For Immediate Release
This guide provides a detailed comparison of two direct renin inhibitors, VTP-27999 and aliskiren (B1664508), with a specific focus on their effects on prorenin and the broader renin-angiotensin system (RAS). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
Executive Summary
This compound and aliskiren are both potent inhibitors of renin, the rate-limiting enzyme in the RAS cascade.[1] While they share a common target, their mechanisms of action, particularly concerning prorenin, exhibit notable differences. Aliskiren is known to induce a conformational change in prorenin, leading to its "unfolding," which can affect its measurement in immunoassays.[2][3] In contrast, this compound does not induce this unfolding of prorenin.[2][3] Furthermore, this compound has been shown to accumulate at higher levels within renin-synthesizing cells and to uniquely interfere with renin-induced signaling through the (pro)renin receptor ((P)RR).[4]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and aliskiren based on available preclinical and clinical data.
| Parameter | This compound | Aliskiren | Source(s) |
| In Vitro Potency | |||
| IC50 (Human Renin) | 0.3 - 0.47 nM | 0.6 nM | [2] |
| Pharmacokinetics | |||
| Bioavailability | >20% | ~2.6% | [2] |
| Terminal Half-life | 24 - 30 hours | ~40 hours | [5] |
| Pharmacodynamics (in healthy, salt-depleted volunteers) | |||
| Effect on Renal Plasma Flow (RPF) at 300 mg | Greater increase | Lesser increase | [6] |
| Effect on Glomerular Filtration Rate (GFR) at 300 mg | Greater increase | Lesser increase | [6] |
| Clinical Efficacy (in hypertensive patients) | |||
| Blood Pressure Reduction | Dose-dependent reduction | Dose-dependent reduction | [5] |
Signaling Pathways and Mechanisms of Action
The renin-angiotensin system is a critical regulator of blood pressure and fluid balance. Both this compound and aliskiren inhibit the first step of this cascade. However, their distinct interactions with prorenin and the (pro)renin receptor lead to different downstream effects.
Caption: Renin-Angiotensin System and inhibitor actions.
Experimental Protocols
In Vitro Renin Inhibition Assay (IC50 Determination)
Principle: This assay quantifies the inhibitory potency of a compound by measuring the reduction in renin's enzymatic activity. A common method involves a fluorogenic substrate that, when cleaved by renin, produces a measurable fluorescent signal.[6][7][8][9][10]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (this compound or aliskiren) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock to generate a range of test concentrations.
-
Prepare solutions of recombinant human renin and a fluorogenic renin substrate in an appropriate assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add the various concentrations of the test inhibitor to the designated wells.
-
Initiate the reaction by adding the renin enzyme solution to all wells except the negative controls.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve.
-
Determine the percentage of renin inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for in vitro renin inhibition assay.
ERK1/2 Phosphorylation Assay
Principle: This cell-based assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which is a downstream event of (P)RR activation.[4] This assay can determine if an inhibitor blocks renin-induced signaling through the (P)RR.[4][11][12][13][14][15]
Methodology:
-
Cell Culture and Treatment:
-
Culture vascular smooth muscle cells or other suitable cell lines in 96-well plates.
-
Serum-starve the cells to reduce basal ERK1/2 phosphorylation.
-
Pre-incubate the cells with the test inhibitors (this compound or aliskiren) at various concentrations.
-
Stimulate the cells with renin or prorenin.
-
-
Cell Lysis:
-
After stimulation, lyse the cells to release the intracellular proteins.
-
-
Detection of Phosphorylated ERK1/2:
-
The amount of phosphorylated ERK1/2 is quantified using an immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an ELISA.
-
For an HTRF assay, specific antibodies labeled with a donor and an acceptor fluorophore are added to the cell lysate. When the antibodies bind to phosphorylated ERK1/2, the fluorophores are brought into proximity, generating a FRET signal.
-
-
Data Analysis:
-
The intensity of the signal is proportional to the amount of phosphorylated ERK1/2.
-
The results are analyzed to determine the effect of the inhibitors on renin- or prorenin-induced ERK1/2 phosphorylation.
-
Logical Comparison of this compound and Aliskiren
The key distinctions between this compound and aliskiren are not limited to their potency and pharmacokinetics but extend to their fundamental interactions with the components of the renin-angiotensin system.
Caption: Key differential properties of this compound and aliskiren.
Conclusion
This compound and aliskiren, while both effective direct renin inhibitors, exhibit distinct pharmacological profiles. The differences in their interaction with prorenin, intracellular accumulation, and impact on (P)RR signaling highlight the nuances within this class of drugs.[4] this compound's higher bioavailability and unique mechanism of blocking renin-induced (P)RR signaling may offer therapeutic advantages that warrant further investigation.[2][4] Understanding these differences is crucial for the design of future clinical trials and the development of next-generation renin inhibitors.
References
- 1. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. New renin inhibitor this compound alters renin immunoreactivity and does not unfold prorenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renin inhibitor this compound differs from aliskiren: focus on their intracellular accumulation and the (pro)renin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple ascending dose study with the new renin inhibitor this compound: nephrocentric consequences of too much renin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. abcam.cn [abcam.cn]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]
- 15. mesoscale.com [mesoscale.com]
A Comparative Analysis of VTP-27999 and Angiotensin-Converting Enzyme (ACE) Inhibitors in Cardiovascular and Renal Therapy
A detailed examination of two distinct approaches to Renin-Angiotensin-Aldosterone System (RAAS) inhibition for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of VTP-27999, a novel direct renin inhibitor, and the well-established class of Angiotensin-Converting Enzyme (ACE) inhibitors. By targeting the Renin-Angiotensin-Aldosterone System (RAAS) at different points, these two drug classes offer distinct pharmacological profiles. This analysis, supported by available experimental data, aims to elucidate their respective mechanisms of action, efficacy, and safety profiles to inform future research and drug development efforts.
Mechanism of Action: A Tale of Two Blockades
The primary distinction between this compound and ACE inhibitors lies in their point of intervention within the RAAS cascade. The RAAS is a critical hormonal system that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.
This compound is a potent and selective inhibitor of renin, the enzyme that catalyzes the first and rate-limiting step of the RAAS: the conversion of angiotensinogen (B3276523) to angiotensin I.[1][2] By directly targeting renin, this compound effectively reduces the production of all downstream components of the cascade, including angiotensin II, a potent vasoconstrictor.[1]
In contrast, ACE inhibitors block the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to the active angiotensin II.[2] While effective in reducing angiotensin II levels, this mode of action can lead to a compensatory increase in renin and angiotensin I levels.[2][3] This phenomenon, sometimes referred to as "ACE escape," may result in the generation of angiotensin II through alternative, non-ACE pathways.[2]
Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS) pathway, illustrating the distinct points of inhibition for this compound and ACE inhibitors.
Comparative Efficacy and Pharmacodynamics
Direct head-to-head clinical trials comparing this compound with ACE inhibitors are not extensively available in the public domain.[2] However, data from preclinical and early clinical studies of this compound, along with the vast body of evidence for ACE inhibitors, allow for an indirect comparison.
This compound
This compound has demonstrated high potency and selectivity for human renin.[1][4] In a study involving healthy, salt-depleted volunteers, this compound showed a dose-dependent increase in renal plasma flow (RPF), a key indicator of renal vascular function.[5] Notably, at a dose of 300 mg, this compound appeared to achieve maximal renal renin blockade.[4]
ACE Inhibitors
ACE inhibitors are a cornerstone in the treatment of hypertension and have well-documented efficacy in reducing cardiovascular morbidity and mortality.[6][7] They have been shown to be effective in lowering blood pressure, with a large meta-analysis demonstrating their superiority over placebo in this regard.[8] Furthermore, ACE inhibitors have demonstrated benefits in patients with left ventricular dysfunction and in slowing the progression of diabetic nephropathy.[6]
| Parameter | This compound | Representative ACE Inhibitors (Captopril, Lisinopril) |
| Target | Renin[1] | Angiotensin-Converting Enzyme (ACE)[2] |
| IC50 (Human Renin) | 0.47 nM[4] | Not Applicable |
| Effect on Plasma Renin Activity | Potent Inhibition[5][9] | Inhibition (can lead to compensatory increase in renin)[2][3] |
| Blood Pressure Reduction | Demonstrated in preclinical and early clinical studies[9][10] | Well-established, comparable to other first-line antihypertensives[7][8] |
| Renal Effects | Increased Renal Plasma Flow in healthy volunteers[5] | Slows progression of diabetic nephropathy, reduces proteinuria[6][11] |
| Bioavailability | >15% in three species[12] | Varies by agent (e.g., Captopril ~75%, Lisinopril ~25%) |
| Half-life | 24 to 30 hours[9] | Varies by agent (e.g., Captopril ~2 hours, Lisinopril ~12 hours) |
Safety and Tolerability
This compound
In a multiple ascending dose study in healthy volunteers, this compound was generally well-tolerated.[9] The most frequently reported adverse events at the highest dose (600 mg) were nausea and vomiting.[9] Importantly, no significant changes in serum potassium levels were observed.[9]
ACE Inhibitors
ACE inhibitors are generally well-tolerated, but they are associated with a characteristic dry, nonproductive cough in about 1-10% of patients.[11] Angioedema is a rare but serious adverse effect.[13] Due to their mechanism of action, ACE inhibitors can cause hyperkalemia, particularly in patients with renal impairment or those taking other medications that increase potassium levels.
| Adverse Event | This compound | ACE Inhibitors |
| Cough | Not reported as a significant side effect in available studies[9] | Common (1-10% of patients)[11] |
| Angioedema | Not extensively studied, but less likely due to mechanism | Rare but serious risk[13] |
| Hyperkalemia | No significant changes in serum potassium in early studies[9] | A known risk, especially with renal impairment[13] |
| Gastrointestinal Effects | Nausea and vomiting at high doses[9] | Generally low incidence |
Experimental Protocols
The evaluation of renin and ACE inhibitors involves a range of in vitro and in vivo experimental models.
In Vitro Renin Inhibition Assay
This assay is crucial for determining the inhibitory potency (IC50) of compounds like this compound.
Figure 2: A generalized workflow for an in vitro renin inhibition assay to determine the IC50 of a test compound.
Methodology:
-
Reagent Preparation: Recombinant human renin, a fluorogenic renin substrate (e.g., FRET-based peptide), assay buffer, and the test compound (this compound) are prepared.[4]
-
Incubation: The test compound at various concentrations is pre-incubated with recombinant human renin in the assay buffer.
-
Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Signal Detection: The increase in fluorescence, resulting from the cleavage of the substrate by renin, is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vivo Antihypertensive Efficacy in a Double Transgenic Rat (dTGR) Model
This animal model is used to evaluate the blood pressure-lowering effects of renin inhibitors in a hypertensive state driven by human renin.
Methodology:
-
Animal Model: Double transgenic rats expressing both human renin and human angiotensinogen are used.[10][14] These animals develop severe hypertension that is dependent on human renin.
-
Dosing: The test compound (e.g., this compound at 10 mg/kg) is administered orally.[10][14]
-
Blood Pressure Monitoring: Mean arterial blood pressure (MAP) is continuously monitored, often via telemetry, before and after drug administration.
-
Data Analysis: The change in MAP from baseline is calculated and compared between the treated and vehicle control groups.
Conclusion and Future Directions
This compound represents a highly potent and selective direct renin inhibitor with a distinct mechanism of action compared to ACE inhibitors.[1] By targeting the rate-limiting step of the RAAS, it offers the potential for a more complete blockade of this critical pathway.[3][15] Early clinical data suggest a favorable safety profile and promising effects on renal hemodynamics.[5][9]
ACE inhibitors, on the other hand, are a well-established and effective class of drugs with a vast body of clinical evidence supporting their use in hypertension and other cardiovascular and renal diseases.[6][11]
The primary limitation in a direct comparison is the lack of head-to-head clinical trials.[2] Future research, including direct comparative efficacy and safety studies, is warranted to fully elucidate the relative merits of this compound and ACE inhibitors in various patient populations. Such studies will be crucial in determining the future clinical role of this newer class of RAAS inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Renin inhibitors versus angiotensin converting enzyme (ACE) inhibitors for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. | BioWorld [bioworld.com]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Renin inhibitors versus angiotensin converting enzyme (ACE) inhibitors for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Angiotensin-Converting Enzyme Inhibitors (ACEI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CV Pharmacology | Renin Inhibitors [cvpharmacology.com]
- 14. benchchem.com [benchchem.com]
- 15. Renin inhibitor - Wikipedia [en.wikipedia.org]
In Vivo Comparison: VTP-27999 and Angiotensin Receptor Blockers
A head-to-head comparison of the novel renin inhibitor VTP-27999 and the established class of angiotensin receptor blockers (ARBs) in preclinical in vivo models has not been extensively documented in publicly available literature. While clinical trials have compared this compound with the direct renin inhibitor aliskiren, and a wealth of data exists on the efficacy of various ARBs against placebo or other antihypertensive classes, direct comparative preclinical data between this compound and ARBs remains scarce.
This guide, therefore, provides a comprehensive overview of the distinct mechanisms of action of this compound and ARBs, summarizes the available, albeit indirect, comparative clinical findings for the drug classes, and outlines a generalized experimental protocol for the in vivo comparison of such antihypertensive agents.
Mechanism of Action: A Tale of Two Blockades
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure. Both this compound and ARBs target this system, but at different key points, leading to distinct pharmacological profiles.
This compound , an alkyl amine, is a potent inhibitor of renin, the enzyme that catalyzes the first and rate-limiting step of the RAAS cascade. By blocking the conversion of angiotensinogen (B3276523) to angiotensin I, this compound effectively reduces the production of all downstream effector peptides, including angiotensin II.
Angiotensin Receptor Blockers (ARBs) , such as losartan (B1675146), valsartan, and irbesartan, act further down the cascade. They selectively block the angiotensin II type 1 (AT1) receptor, preventing angiotensin II from exerting its potent vasoconstrictive and aldosterone-stimulating effects. This targeted blockade leaves the angiotensin II type 2 (AT2) receptor unopposed, which may contribute to some of the beneficial effects of ARBs.
Comparative Efficacy: Insights from Clinical and Preclinical Data
Direct comparative in vivo data for this compound versus ARBs is not publicly available. However, clinical studies comparing the renin inhibitor class (primarily with aliskiren) to ARBs provide some context.
| Parameter | Renin Inhibitors (this compound as a representative) | Angiotensin Receptor Blockers (ARBs) |
| Primary Mechanism | Blocks the conversion of angiotensinogen to angiotensin I. | Selectively blocks the Angiotensin II Type 1 (AT1) receptor. |
| Effect on Renin | Causes a significant reactive increase in plasma renin concentration. | Leads to a smaller increase in plasma renin concentration. |
| Effect on Angiotensin II | Decreases plasma angiotensin II levels. | Increases plasma angiotensin II levels, which can then stimulate AT2 receptors. |
| Blood Pressure Reduction | Dose-dependent reduction in blood pressure.[1] | Dose-dependent reduction in blood pressure.[2][3] |
| Potential Advantages | More complete blockade of the RAAS cascade from its origin. | Well-established efficacy and safety profile with a large evidence base. May have beneficial effects through unopposed AT2 receptor stimulation. |
| Potential Disadvantages | The clinical significance of the marked increase in plasma renin is not fully understood. | "Aldosterone escape" can occur with long-term use. |
Generalized Experimental Protocol for In Vivo Comparison
The following outlines a general methodology for comparing the antihypertensive effects of this compound and an ARB in a preclinical model, such as the spontaneously hypertensive rat (SHR).
1. Animal Model:
-
Male Spontaneously Hypertensive Rats (SHRs), a well-established model of essential hypertension, are typically used.[4][5][6][7][8]
-
Age-matched Wistar-Kyoto (WKY) rats serve as normotensive controls.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
2. Drug Administration:
-
This compound and the selected ARB (e.g., losartan, valsartan) are administered orally (e.g., via gavage) once daily for a specified duration (e.g., 4-8 weeks).
-
A vehicle control group receives the same volume of the vehicle used to dissolve the drugs.
-
Dose-response studies may be conducted to determine the optimal dosage for each compound.
3. Blood Pressure Measurement:
-
Tail-cuff method: A non-invasive technique for repeated measurement of systolic blood pressure throughout the study.[4][6]
-
Telemetry: For continuous and more accurate measurement of systolic, diastolic, and mean arterial pressure, as well as heart rate, in conscious, freely moving animals. This is considered the gold standard.
4. Experimental Workflow:
5. Endpoint Analysis:
-
Primary Endpoint: Change in blood pressure from baseline.
-
Secondary Endpoints:
-
Biomarker Analysis: Plasma levels of renin, angiotensin II, and aldosterone can be measured to assess the pharmacological effects on the RAAS.
-
Histopathology: Organs such as the heart and kidneys can be examined for evidence of end-organ damage (e.g., hypertrophy, fibrosis).
-
Safety and Tolerability: Monitoring for any adverse effects throughout the study.
-
6. Statistical Analysis:
-
Data are typically presented as mean ± standard error of the mean (SEM).
-
Statistical significance between groups is determined using appropriate tests, such as ANOVA followed by post-hoc tests. A p-value of less than 0.05 is generally considered statistically significant.
Conclusion
While direct in vivo comparative data for this compound versus ARBs is currently lacking in the public domain, their distinct mechanisms of action within the RAAS suggest potential differences in their overall pharmacological profiles. This compound offers a more upstream blockade of the RAAS, while ARBs provide a targeted downstream inhibition with a long history of clinical use. Future preclinical and clinical studies directly comparing these two classes of antihypertensive agents will be crucial to fully elucidate their relative efficacy and safety profiles and to guide therapeutic choices for patients with hypertension and related cardiovascular diseases.
References
- 1. Comparative antihypertensive effects of angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin II type 1 receptor antagonists in animal models of vascular, cardiac, metabolic and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Valsartan, a new angiotensin II antagonist for the treatment of essential hypertension: efficacy and safety compared to hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effect of chronic antihypertensive treatment on vascular smooth muscle cell phenotype in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Losartan versus gene therapy: chronic control of high blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduction of blood pressure elevation by losartan in spontaneously hypertensive rats through suppression of LARG expression in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transient prehypertensive treatment in spontaneously hypertensive rats: a comparison of losartan and amlodipine regarding long-term blood pressure, cardiac and renal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced pressor response to angiotensin III in spontaneously hypertensive rats: effects of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of VTP-27999 and Aliskiren Bioavailability
In the landscape of direct renin inhibitors, the clinical efficacy and therapeutic potential of a drug are significantly influenced by its pharmacokinetic profile, particularly its oral bioavailability. This guide provides a detailed, objective comparison of the bioavailability of VTP-27999, a novel direct renin inhibitor, and aliskiren (B1664508), the first orally active renin inhibitor approved for the treatment of hypertension. This comparison is intended for researchers, scientists, and drug development professionals to provide a clear understanding of the pharmacokinetic advantages of this compound.
Executive Summary
This compound demonstrates a substantially higher oral bioavailability compared to aliskiren. Preclinical and clinical data indicate that this compound's bioavailability is approximately 10-fold greater than that of aliskiren.[1] This significant improvement in oral absorption may translate to more consistent therapeutic effects and potentially lower inter-individual variability.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters related to the bioavailability of this compound and aliskiren.
| Pharmacokinetic Parameter | This compound | Aliskiren | Reference(s) |
| Oral Bioavailability | >15% (in rats, monkeys, dogs); ~10-fold higher than aliskiren in humans | ~2.5% - 2.6% | [1][2][3][4] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 4 hours | 1 - 3 hours | [1][5][6][7] |
| Terminal Half-life (t1/2) | 24 - 30 hours | ~24 hours | [1][8] |
Head-to-Head Clinical Study Insights
A multiple ascending dose study in healthy, salt-depleted volunteers directly compared the pharmacokinetic and pharmacodynamic profiles of this compound (administered in doses of 75, 150, 300, and 600 mg once daily for 10 days) with a placebo and 300 mg of aliskiren.[1] This study revealed that on an oral dose basis, this compound was approximately 2- to 3-fold more potent than aliskiren on day 1 and about 2-fold more potent on day 10.[1] The greater oral potency of this compound is attributed to its enhanced bioavailability, given that both inhibitors have comparable in-vitro inhibitory concentrations (IC50) against renin.[1][9][10][11]
Furthermore, a study focusing on renal responses in healthy volunteers on a low-sodium diet showed that the effects of 300 mg of aliskiren on renal plasma flow, glomerular filtration rate, and renin-angiotensin system components were comparable to those of a lower 150 mg dose of this compound.[12] This suggests that a maximal renal renin blockade can be achieved with a 300 mg dose of this compound, whereas higher doses of aliskiren would be necessary to elicit a similar effect.[12]
Experimental Protocols
The determination of the bioavailability of both this compound and aliskiren involves standard pharmacokinetic studies in preclinical animal models and human clinical trials. A general methodology for a human oral bioavailability study is outlined below.
Objective: To determine the absolute oral bioavailability of a drug candidate.
Methodology:
-
Study Design: A randomized, single-dose, two-period, two-sequence crossover design is typically employed.
-
Subjects: Healthy volunteers are recruited after providing informed consent.
-
Drug Administration:
-
In one period, subjects receive a single intravenous (IV) dose of the drug.
-
In the other period, following a washout period, the same subjects receive a single oral dose of the drug.
-
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours).
-
Bioanalytical Method: Plasma concentrations of the drug are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) from time zero to infinity (AUC0-∞) for both oral and IV routes.
-
Bioavailability Calculation: The absolute bioavailability (F) is calculated as the ratio of the dose-normalized AUC from the oral administration to the dose-normalized AUC from the IV administration:
F (%) = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the renin-angiotensin-aldosterone system (RAAS) signaling pathway targeted by both drugs and a typical experimental workflow for a bioavailability study.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of inhibition by this compound and aliskiren.
Caption: A generalized experimental workflow for determining the absolute oral bioavailability of a drug candidate.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Aliskiren: An orally active renin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Pharmacokinetics and pharmacodynamics of aliskiren, an oral direct renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics and pharmacodynamics of aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aliskiren - BioPharma Notes [biopharmanotes.com]
- 9. New renin inhibitor this compound alters renin immunoreactivity and does not unfold prorenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Renin inhibitor this compound differs from aliskiren: focus on their intracellular accumulation and the (pro)renin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Maximum renal responses to renin inhibition in healthy study participants: this compound versus aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
VTP-27999's Distinct Impact on Renin Immunoreactivity: A Comparative Analysis
For Immediate Release
A novel direct renin inhibitor, VTP-27999, demonstrates a unique mechanism of action that significantly alters renin immunoreactivity in a manner distinct from the established renin inhibitor, aliskiren (B1664508). This guide provides a comprehensive comparison of the differential effects of this compound on renin, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound, an alkyl amine renin inhibitor, exhibits high potency and selectivity for human renin, comparable to aliskiren.[1] However, its interaction with renin and its precursor, prorenin, leads to different outcomes in common immunoassays, a critical consideration for clinical and preclinical monitoring.
Differential Effects on Renin and Prorenin
While both this compound and aliskiren are direct renin inhibitors that block the conversion of angiotensinogen (B3276523) to angiotensin I, their effects on the measurement of renin concentration diverge significantly.[1][2]
-
Aliskiren's Mechanism: Aliskiren is known to induce a conformational change in prorenin, the inactive precursor of renin. This "unfolding" exposes the active site, allowing it to be detected by renin-specific antibodies in immunoassays.[3][4] This leads to an apparent increase in renin immunoreactivity, which is actually a measurement of total renin (renin + prorenin).
-
This compound's Unique Interaction: In contrast, this compound does not cause the unfolding of prorenin.[4] Instead, it directly binds to active renin and alters the epitope recognized by the assay's antibodies. This results in an increased affinity of the active site-directed antibody, leading to an overestimation of the true renin concentration by approximately 30%.[4] This effect is specific to active renin and is not observed with prorenin unless it has been acid-activated.[3][4][5] This unique characteristic of this compound can be competitively prevented by aliskiren, indicating they share a binding site.[3][4][5]
Comparative Data on Renin Inhibition and Pharmacodynamics
This compound not only differs in its effect on immunoreactivity but also exhibits a distinct pharmacodynamic profile compared to aliskiren, suggesting more potent intrarenal renin inhibition.[5][6]
| Parameter | This compound | Aliskiren | Reference(s) |
| Mechanism of Increased Renin Immunoreactivity | Increases affinity of assay antibody to active renin | Induces conformational change in prorenin (unfolding) | [4] |
| Effect on Prorenin | Does not unfold prorenin | Unfolds prorenin, allowing its detection | [4] |
| In Vitro Renin Immunoreactivity Increase | ≥30% for a given amount of renin | Dependent on prorenin concentration | [4] |
| IC50 (Human Renin) | 0.47 nM | Comparable to this compound | [1] |
| Bioavailability | Much higher than aliskiren | Lower | [3][4][5] |
| Induction of Plasma Renin Concentration | Maximally 350-fold increase | Less than this compound | [5][6] |
| Effect on Renal Plasma Flow (RPF) and Glomerular Filtration Rate (GFR) | Superior effects at comparable doses | Requires higher doses for similar effects as this compound | [1] |
| Intracellular Accumulation | Higher than aliskiren | Lower than this compound | [7] |
| Effect on ERK1/2 Phosphorylation | Blocks renin-induced stimulation | Does not interfere | [7] |
Experimental Protocols
Determination of Differential Renin Immunoreactivity
Objective: To differentiate the mechanisms by which this compound and aliskiren increase renin immunoreactivity.
Methodology:
-
Plasma Sample Preparation: Collect plasma samples from subjects treated with this compound or aliskiren.
-
In Vitro Treatment:
-
For plasma from aliskiren-treated subjects, incubate a sample with an excess of aliskiren. This will ensure all prorenin is in the "unfolded" conformation.
-
For plasma from this compound-treated subjects, incubate a sample with a high concentration of aliskiren to competitively displace this compound from the active site of renin.
-
Prepare control samples with no additional inhibitor.
-
-
Renin Immunoassay: Measure renin concentration in all samples using a commercial immunoradiometric assay (IRMA) or a similar immunoassay that utilizes an active site-directed antibody.
-
Prorenin Measurement: To confirm the presence of prorenin, utilize a prosegment-directed assay that specifically detects the prorenin prosegment.
-
Data Analysis: Compare the renin immunoreactivity levels between the different treatment conditions. An increase in immunoreactivity after adding excess aliskiren to aliskiren-treated plasma confirms the presence of prorenin. The prevention of the this compound-induced increase in immunoreactivity by aliskiren demonstrates their competitive binding and the antibody affinity-altering effect of this compound.
Visualizing the Differential Mechanisms
The following diagrams illustrate the distinct interactions of this compound and aliskiren with renin and prorenin.
Caption: this compound binds to active renin, increasing assay antibody affinity.
Caption: Aliskiren unfolds prorenin, allowing its detection by renin assays.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Renin-Angiotensin-Aldosterone System (RAAS) and the experimental workflow for comparing the two inhibitors.
Caption: RAAS pathway showing the site of action for this compound and aliskiren.
Caption: Workflow for comparing the effects of inhibitors on renin immunoreactivity.
Conclusion
This compound presents a distinct profile as a direct renin inhibitor. Its unique interaction with active renin, leading to an artificial increase in immunoreactivity without affecting prorenin, is a critical differentiating factor from aliskiren. This has significant implications for the interpretation of clinical data where renin levels are monitored. Furthermore, the enhanced pharmacodynamic effects of this compound suggest a more profound inhibition of the renin-angiotensin-aldosterone system. These findings underscore the importance of understanding the specific molecular interactions of new drug candidates to ensure accurate assessment of their clinical efficacy and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New renin inhibitor this compound alters renin immunoreactivity and does not unfold prorenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Multiple ascending dose study with the new renin inhibitor this compound: nephrocentric consequences of too much renin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Renin inhibitor this compound differs from aliskiren: focus on their intracellular accumulation and the (pro)renin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the renin inhibitor VTP-27999 against other key human aspartyl proteases. The data presented herein, supported by detailed experimental protocols and visual diagrams, demonstrates the high selectivity of this compound, a critical attribute for potential therapeutic agents.
High Selectivity of this compound for Renin
This compound is a potent inhibitor of human renin, a key enzyme in the renin-angiotensin system (RAS), with an IC50 value of 0.47 nM.[1][2] Extensive preclinical studies have demonstrated its remarkable selectivity. This compound exhibited greater than 1,000-fold selectivity for renin over a panel of more than 150 other receptors, ion channels, and enzymes.[1][2]
Crucially, its activity against other human aspartyl proteases, which share structural similarities, is minimal. At a concentration of 10 µM, this compound demonstrated less than 10% inhibition of β-secretase (BACE1), Cathepsin D, and Cathepsin E, underscoring its specific targeting of renin.[1][2]
Comparative Selectivity Profile
The following table summarizes the quantitative data on the selectivity of this compound against related aspartyl proteases.
| Target Protease | This compound Inhibition | Reference |
| Renin | IC50: 0.47 nM | [1][2] |
| β-secretase (BACE1) | <10% inhibition at 10 µM | [1][2] |
| BACE2 | Data not publicly available | |
| Cathepsin D | <10% inhibition at 10 µM | [1][2] |
| Cathepsin E | <10% inhibition at 10 µM | [1] |
Signaling Pathways
The following diagrams illustrate the signaling pathways of renin and the off-target aspartyl proteases, highlighting the distinct roles of these enzymes.
References
VTP-27999: A Comparative Analysis of Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity and selectivity profile of VTP-27999, a novel alkyl amine direct renin inhibitor. The information is compiled from preclinical and clinical studies to offer an objective evaluation of its performance against other relevant compounds, primarily the clinically approved direct renin inhibitor, aliskiren (B1664508).
Executive Summary
This compound is a highly potent and selective inhibitor of human renin, the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS). Preclinical data demonstrates that this compound exhibits a superior selectivity profile, with over 1000-fold selectivity for renin when screened against a broad panel of over 150 off-targets, including other proteases, G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][2] This high degree of selectivity suggests a lower potential for off-target mediated side effects. In direct comparative studies, this compound has shown a distinct pharmacological profile compared to aliskiren, including differences in intracellular accumulation and effects on prorenin.
In Vitro Potency and Selectivity
This compound demonstrates sub-nanomolar potency against human renin. Its selectivity has been established through extensive screening against a wide range of molecular targets.
Table 1: In Vitro Inhibitory Potency against Human Renin
| Compound | IC50 (Human Renin) | Reference(s) |
| This compound | 0.47 nM | [3] |
| Aliskiren | Comparable to this compound | [4] |
Table 2: Cross-Reactivity against Related Aspartyl Proteases
At a concentration of 10 µM, this compound showed minimal inhibition of other human aspartyl proteases, highlighting its specificity for renin.
| Off-Target | This compound (% Inhibition @ 10 µM) |
| β-secretase | <10% |
| Cathepsin D | <10% |
| Cathepsin E | <10% |
While it is documented that this compound was tested against a panel of over 150 receptors, ion channels, and enzymes with greater than 1000-fold selectivity, the detailed quantitative data for the entire panel is not publicly available in the reviewed literature.
Comparative Pharmacodynamics
Head-to-head studies in healthy volunteers have revealed significant differences in the renal hemodynamic effects of this compound compared to aliskiren.
Table 3: Effects on Renal Hemodynamics in Healthy Volunteers
A study in salt-depleted healthy volunteers demonstrated that this compound elicits a more pronounced effect on renal plasma flow (RPF) and glomerular filtration rate (GFR) compared to the maximum approved dose of aliskiren.[5]
| Treatment | Dose | Change in Renal Plasma Flow (RPF) | Change in Glomerular Filtration Rate (GFR) |
| This compound | 150 mg | Resembled 300 mg aliskiren | Resembled 300 mg aliskiren |
| 300 mg | Superior to 300 mg aliskiren (P < 0.01) | Superior to 300 mg aliskiren (P < 0.01) | |
| 600 mg | Equivalent to 300 mg this compound | Equivalent to 300 mg this compound | |
| Aliskiren | 300 mg | Increase of 13 ± 5% | Increase of 8 ± 6% |
These findings suggest that a maximal renal renin blockade can be achieved with 300 mg of this compound.[5]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
In Vitro Renin Inhibition Assay (Fluorometric)
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against human renin.
Methodology:
-
Reagents and Materials: Recombinant human renin, a fluorogenic renin substrate (e.g., a FRET-based peptide), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), and this compound.
-
Procedure:
-
A solution of recombinant human renin is pre-incubated with varying concentrations of this compound in an assay buffer in a 96-well microplate.
-
The fluorogenic substrate is then added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm).
-
-
Data Analysis: The rate of substrate cleavage is determined, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.
Off-Target Selectivity Screening
Objective: To assess the selectivity of this compound against a broad range of other biologically relevant targets.
Methodology:
-
Target Panel: A comprehensive panel of off-targets is selected, typically including other proteases (especially aspartyl proteases), kinases, G-protein coupled receptors (GPCRs), and ion channels.
-
Assay Formats: A variety of assay formats are utilized depending on the target class. These can include enzymatic assays for other proteases and kinases, and radioligand binding assays or functional cell-based assays for receptors.
-
Screening: this compound is typically tested at a high concentration (e.g., 10 µM) against the entire panel in an initial screen.
-
Data Analysis: The percent inhibition for each off-target is calculated. For any significant "hits," follow-up dose-response studies are conducted to determine the IC50 or Ki value. The selectivity index is then calculated by dividing the off-target IC50/Ki by the on-target (renin) IC50.
Measurement of Renal Plasma Flow (RPF) and Glomerular Filtration Rate (GFR)
Objective: To evaluate the in vivo effects of this compound on renal hemodynamics in human subjects.
Methodology:
-
Subjects: Healthy volunteers, often on a controlled diet (e.g., salt-depleted) to activate the RAAS.
-
Procedure:
-
A continuous intravenous infusion of para-aminohippurate (PAH) and inulin (B196767) is administered to measure RPF and GFR, respectively.
-
Timed blood and urine samples are collected at baseline and at various time points after oral administration of this compound or a comparator (e.g., aliskiren).
-
-
Analysis: The concentrations of PAH and inulin in plasma and urine are determined. RPF is calculated using the clearance of PAH, and GFR is calculated using the clearance of inulin.
-
Data Analysis: Changes in RPF and GFR from baseline are calculated for each treatment group and compared.
Conclusion
This compound is a potent direct renin inhibitor with a high degree of selectivity for its primary target. The available data from cross-reactivity studies indicates minimal interaction with other related aspartyl proteases and a large panel of other molecular targets, suggesting a favorable safety profile with a low propensity for off-target effects. Comparative studies with aliskiren highlight a distinct and potentially more potent pharmacological effect on renal hemodynamics. Further research and the public release of the complete off-target screening data would provide a more definitive and comprehensive understanding of this compound's selectivity.
References
- 1. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility. | Semantic Scholar [semanticscholar.org]
- 3. VTP 27999 trifluoroacetate | Other Proteases | Tocris Bioscience [tocris.com]
- 4. Renin inhibitor this compound differs from aliskiren: focus on their intracellular accumulation and the (pro)renin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maximum renal responses to renin inhibition in healthy study participants: this compound versus aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
VTP-27999 vs. Aliskiren: A Comparative Analysis of Intracellular Accumulation
For Researchers, Scientists, and Drug Development Professionals
The development of direct renin inhibitors has marked a significant advancement in the management of hypertension and related cardiovascular conditions by targeting the rate-limiting step of the renin-angiotensin-aldosterone system (RAAS). While aliskiren (B1664508) was the first orally effective drug in this class, newer agents like VTP-27999 have been developed with potentially distinct pharmacological profiles. A critical aspect of their mechanism, particularly for long-term efficacy and tissue-specific effects, is their ability to accumulate within cells. This guide provides an objective comparison of the intracellular accumulation of this compound and aliskiren, supported by experimental data.
The Renin-Angiotensin-Aldosterone System (RAAS)
Both this compound and aliskiren are direct renin inhibitors that block the conversion of angiotensinogen (B3276523) to angiotensin I, thereby decreasing the production of angiotensin II and subsequent aldosterone (B195564) release. This action at the apex of the RAAS cascade is crucial for their antihypertensive effects.
Caption: The Renin-Angiotensin-Aldosterone System and the point of inhibition for this compound and aliskiren.
Quantitative Comparison of Intracellular Accumulation
Experimental data demonstrates that this compound achieves significantly higher intracellular concentrations compared to aliskiren in human mast cells (HMC-1).[1][2] This enhanced accumulation allows this compound to inhibit intracellular renin at substantially lower medium concentrations.[1][2]
| Parameter | This compound | Aliskiren | Cell Line | Reference |
| Relative Accumulation | Higher | Lower | HMC-1 | [1][2] |
| Functional Potency | Blocks intracellular renin at ~5-fold lower medium levels | Requires higher medium levels for intracellular inhibition | HMC-1 | [1][2] |
Mechanism of Cellular Uptake
Furthermore, subcellular fractionation studies using labeled aliskiren have shown that it accumulates in mitochondria and lysosomes, with a distribution pattern distinct from that of renin itself.[1][2]
Experimental Protocols
The following section details the methodology used to compare the intracellular accumulation of this compound and aliskiren as reported in the key literature.[1][2]
Cell Culture and Incubation
-
Cell Lines:
-
Renin-synthesizing human mast cells (HMC-1).
-
Non-renin-synthesizing Human Embryonic Kidney 293 (HEK293) cells.
-
-
Culture Conditions: Cells were cultured under standard conditions appropriate for each line.
-
Inhibitor Incubation: Cells were incubated with varying concentrations of this compound or aliskiren for a specified period to allow for cellular uptake and accumulation.
Measurement of Intracellular Renin Inhibition
-
Objective: To determine the functional consequence of inhibitor accumulation.
-
Procedure:
-
After incubation with the inhibitors, the culture medium was removed.
-
Cells were washed to remove any extracellular inhibitor.
-
Cells were lysed to release intracellular contents, including renin and the accumulated inhibitor.
-
The activity of the intracellular renin in the cell lysates was measured using a standardized renin activity assay.
-
The concentration of inhibitor in the original medium required to achieve 50% inhibition (IC50) of intracellular renin activity was calculated.
-
Caption: Workflow for assessing intracellular renin inhibition.
Subcellular Distribution of Aliskiren
-
Objective: To determine the intracellular localization of aliskiren.
-
Method: Subcellular fractionation using a fluorescently-labeled aliskiren analog (FRET-Bodipy-FL-labeled aliskiren).
-
Procedure:
-
Cells were incubated with the labeled aliskiren.
-
Cells were harvested and homogenized.
-
Standard differential centrifugation techniques were used to separate cellular organelles (e.g., mitochondria, lysosomes, cytosol).
-
The amount of labeled aliskiren in each fraction was quantified to determine its distribution pattern.
-
Discussion and Implications
The observed differences in intracellular accumulation have significant implications for the pharmacological activity of these renin inhibitors.
Caption: Impact of higher intracellular accumulation on drug efficacy.
The superior accumulation of this compound suggests it may be more effective at inhibiting intracellular renin, which is believed to play a role in the pathophysiology of end-organ damage independent of the circulating RAAS.[3] This could translate to better tissue protection in organs like the kidney and heart.[4] While aliskiren is also known to accumulate in the kidney, this compound's properties may offer an advantage.[5][6] The higher oral bioavailability of this compound further complements its enhanced cellular uptake, potentially leading to greater overall efficacy.[7][8]
References
- 1. Renin inhibitor this compound differs from aliskiren: focus on their intracellular accumulation and the (pro)renin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.eur.nl [pure.eur.nl]
- 3. The intracellular renin-angiotensin system in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct renin inhibition: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The direct renin inhibitor aliskiren localizes and persists in rat kidneys - OAK Open Access Archive [oak.novartis.com]
- 6. Aliskiren accumulation in the kidney: no major role for binding to renin or prorenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
VTP-27999: A Comparative Efficacy Analysis Against Other RAAS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel direct renin inhibitor, VTP-27999, with other inhibitors of the Renin-Angiotensin-Aldosterone System (RAAS), including the direct renin inhibitor aliskiren (B1664508), the Angiotensin-Converting Enzyme (ACE) inhibitor enalapril (B1671234), and the Angiotensin II Receptor Blocker (ARB) losartan (B1675146). The information is compiled from preclinical and clinical studies to assist in evaluating its therapeutic potential.
Executive Summary
This compound is a potent, orally bioavailable direct renin inhibitor that targets the initial, rate-limiting step of the RAAS cascade. Preclinical and early clinical data suggest that this compound offers robust suppression of the RAAS. When directly compared to aliskiren, another direct renin inhibitor, this compound has demonstrated a greater potency on a dose-by-dose basis in affecting plasma renin activity and renal hemodynamics. While direct comparative studies with ACE inhibitors and ARBs are not available in the public domain, this guide provides an indirect comparison by examining the effects of enalapril and losartan in similar preclinical models.
Mechanism of Action: Targeting the Head of the Cascade
The RAAS is a critical regulator of blood pressure and fluid balance. This compound acts at the apex of this system by directly inhibiting renin, the enzyme responsible for converting angiotensinogen (B3276523) to angiotensin I. This mechanism prevents the downstream production of the potent vasoconstrictor, angiotensin II, and subsequently reduces aldosterone (B195564) secretion.
Quantitative Data Summary
This compound vs. Aliskiren: A Direct Comparison
A clinical study in healthy, salt-depleted volunteers provides a direct comparison of the pharmacodynamic effects of this compound and aliskiren.
| Parameter | This compound (300 mg) | Aliskiren (300 mg) | Reference |
| Change in Renal Plasma Flow (RPF) | Increase of ~18% | Increase of ~13% | [1] |
| Change in Glomerular Filtration Rate (GFR) | Increase of ~20% | Increase of ~8% | [1] |
| Plasma Renin Activity (PRA) | Suppressed during 24-hour dosing interval | Suppressed during 24-hour dosing interval | [2] |
| Plasma Angiotensin II | Decreased | Decreased | [2] |
| Plasma Aldosterone | Decreased | Decreased | [2] |
| Blood Pressure | Decreased to a similar degree as aliskiren | Decreased | [2] |
This compound: Preclinical Efficacy in a Transgenic Rat Model
| Parameter | This compound | Comparator (Earlier Compound) | Reference |
| Mean Arterial Blood Pressure | Greater reduction | Less reduction | [3] |
| Duration of Action | Longer duration | Shorter duration | [3] |
Indirect Comparison with ACE Inhibitors and ARBs
Direct comparative efficacy data for this compound against ACE inhibitors and ARBs is not publicly available. The following tables summarize the antihypertensive effects of enalapril and losartan in the Spontaneously Hypertensive Rat (SHR) model to provide a basis for indirect comparison.
Enalapril in Spontaneously Hypertensive Rats (SHR)
| Parameter | Enalapril Treatment | Control (Untreated SHR) | Reference |
| Systolic Blood Pressure | Significant reduction | Elevated | [4][5] |
| Left Ventricular Hypertrophy | Prevents development | Present | [4] |
| Renal Vessel Pathology | Completely prevented | Present | [5] |
Losartan in Spontaneously Hypertensive Rats (SHR)
| Parameter | Losartan Treatment | Control (Untreated SHR) | Reference |
| Antihypertensive Efficacy | Orally effective with long duration of action | Elevated | [6] |
| Proteinuria | Significantly decreases | Present | [6] |
| Survival in Stroke-Prone SHR | Increased | Reduced | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of the presented data. Below are summaries of key experimental protocols.
Preclinical Evaluation of Antihypertensive Efficacy in a Hypertensive Rat Model
This protocol outlines a typical workflow for assessing the in vivo efficacy of a RAAS inhibitor.
1. Animal Model:
-
Spontaneously Hypertensive Rats (SHRs) or double transgenic rats expressing human renin and angiotensinogen are commonly used models.[3][4][5][6][7][8][9][10][11]
-
Animals are allowed to acclimate for at least one week before the experiment.
2. Blood Pressure Measurement (Radiotelemetry):
-
For continuous and accurate blood pressure monitoring, a radiotelemetry transmitter is surgically implanted.[12][13][14][15][16]
-
The catheter of the transmitter is inserted into the abdominal aorta.[12][13]
-
Animals are allowed to recover for at least one week post-surgery.
-
Baseline blood pressure and heart rate are recorded for 24-48 hours prior to drug administration.
3. Drug Administration:
-
This compound or comparator drugs are typically administered orally via gavage.[17]
-
A vehicle control group (e.g., 0.5% methylcellulose (B11928114) in water) is included.
4. Data Analysis:
-
The change in mean arterial pressure (MAP) from baseline is calculated for each treatment group.
-
Statistical analysis is performed to determine the significance of the blood pressure-lowering effect compared to the vehicle control.
Pharmacodynamic Biomarker Analysis
1. Renin Assay (ELISA):
-
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used for the quantitative detection of active renin protein in plasma or serum.[1][18][19][20][21]
-
Protocol Summary:
-
A microplate is pre-coated with a monoclonal antibody specific for human renin.
-
Standards and samples are added to the wells and incubated.
-
A biotin-conjugated detection antibody is added, followed by streptavidin-HRP.
-
A substrate solution is added, and the color development is measured at 450 nm.[1][18]
-
-
Sample Handling: Blood samples are collected in EDTA tubes and centrifuged to separate plasma, which is then stored at -80°C.[18]
2. Angiotensin II Assay (Radioimmunoassay - RIA):
-
Principle: A competitive binding radioimmunoassay is used to quantify Angiotensin II levels in plasma.[22][23][24][25][26]
-
Protocol Summary:
-
Angiotensin II is extracted from plasma samples.
-
The extracted sample is incubated with a specific rabbit anti-angiotensin II antiserum and a radiolabeled Angiotensin II tracer.
-
A second antibody is used to separate bound and free tracer.
-
The radioactivity of the bound fraction is measured using a gamma counter.[22][23]
-
-
Data Analysis: A standard curve is generated, and the concentration of Angiotensin II in the samples is determined by interpolation.
3. Aldosterone Assay (ELISA):
-
Principle: A competitive ELISA is used for the quantitative measurement of aldosterone in serum, plasma, or urine.[2][27][28][29][30]
-
Protocol Summary:
-
Standards and samples are added to a microplate pre-coated with a donkey anti-sheep IgG antibody.
-
Aldosterone peroxidase conjugate and a polyclonal sheep antibody against aldosterone are added.
-
After incubation, a substrate is added, and the colorimetric signal is measured. The signal is inversely proportional to the aldosterone concentration.[27]
-
-
Sample Preparation: Serum and plasma samples often require extraction before analysis to remove interfering substances. Urine samples may require acid hydrolysis to measure total aldosterone.[2][28]
Conclusion
This compound is a potent direct renin inhibitor with a promising preclinical and early clinical profile. It demonstrates superior effects on renal hemodynamics compared to aliskiren at similar doses. While direct comparisons with ACE inhibitors and ARBs are lacking, the data from preclinical models suggest that this compound's mechanism of acting at the top of the RAAS cascade holds significant therapeutic potential. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential clinical advantages of this compound in the management of hypertension and related cardiovascular and renal diseases.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cardiac effects of amiloride and of enalapril in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enalapril and renal injury in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The preclinical basis of the therapeutic evaluation of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative effects of enalapril, enalaprilic acid and captopril in blocking angiotensin I-induced pressor and dipsogenic responses in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beneficial effect of enalapril in spontaneously hypertensive rats cardiac remodeling with nitric oxide synthesis blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Reducing blood pressure in SHR with enalapril provokes redistribution of NHE3, NaPi2, and NCC and decreases NaPi2 and ACE abundance. | Semantic Scholar [semanticscholar.org]
- 11. storage.imrpress.com [storage.imrpress.com]
- 12. Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aalas [aalas.kglmeridian.com]
- 15. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 16. ahajournals.org [ahajournals.org]
- 17. benchchem.com [benchchem.com]
- 18. Human Renin ELISA: In-Depth Technical Guide for Accurate Plasma and Serum Quantification – European Society for Biomaterials (ESB) [esb2017.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. sceti.co.jp [sceti.co.jp]
- 21. resources.rndsystems.com [resources.rndsystems.com]
- 22. benchchem.com [benchchem.com]
- 23. ibl-international.com [ibl-international.com]
- 24. diasource-diagnostics.com [diasource-diagnostics.com]
- 25. ibl-america.com [ibl-america.com]
- 26. academic.oup.com [academic.oup.com]
- 27. arborassays.com [arborassays.com]
- 28. arigobio.com [arigobio.com]
- 29. resources.bio-techne.com [resources.bio-techne.com]
- 30. abcam.co.jp [abcam.co.jp]
A Comparative Analysis of the Dose-Dependent Renal Effects of VTP-27999 and Aliskiren
For researchers and professionals in drug development, understanding the nuanced dose-dependent effects of novel therapeutics is paramount. This guide provides a detailed comparison of the renal effects of VTP-27999, a novel renin inhibitor, and aliskiren (B1664508), the first-in-class direct renin inhibitor. This analysis is based on published clinical data, offering a side-by-side look at their impact on key renal hemodynamic and hormonal parameters.
Executive Summary
This compound demonstrates a more potent and dose-dependent increase in renal plasma flow (RPF) and glomerular filtration rate (GFR) compared to aliskiren at its commonly prescribed dose. A study in healthy, salt-depleted volunteers revealed that the maximal renal effects of renin inhibition are achieved with this compound at a dose of 300 mg, a ceiling not reached with 300 mg of aliskiren.[1][2] The effects of 300 mg of aliskiren on RPF, GFR, and plasma renin-angiotensin system (RAS) components were comparable to those observed with a lower 150 mg dose of this compound.[1][2]
While both drugs effectively suppress plasma renin activity (PRA) and angiotensin II levels, this compound appears to achieve a greater maximal renal hemodynamic response.[1][2] In contrast, clinical trials with aliskiren in patients with type 2 diabetes and chronic kidney disease have shown mixed results on hard renal outcomes, with some studies indicating a reduction in albuminuria but no significant benefit on the progression to end-stage renal disease.[3][4][5]
Data Presentation: Quantitative Comparison
The following tables summarize the dose-dependent effects of this compound and aliskiren on key renal and RAS parameters from a head-to-head comparison study in healthy volunteers on a low-sodium diet.[1][2]
Table 1: Dose-Dependent Effects on Renal Hemodynamics
| Drug & Dose | Change in Renal Plasma Flow (RPF) | Change in Glomerular Filtration Rate (GFR) |
| Placebo | - | - |
| This compound (75 mg) | - | - |
| This compound (150 mg) | - | - |
| This compound (300 mg) | +18 ± 4% | +20 ± 4% |
| This compound (600 mg) | +18 ± 4% | +20 ± 4% |
| Aliskiren (300 mg) | +13 ± 5% | +8 ± 6% |
Data presented as mean ± SEM. The effects of 300 mg and 600 mg of this compound on RPF and GFR were significantly greater than those of 300 mg aliskiren (P<0.01).[1][2]
Table 2: Dose-Dependent Effects on the Renin-Angiotensin System
| Drug & Dose | Plasma Renin Activity (PRA) | Angiotensin II | Plasma Renin |
| Placebo | Baseline | Baseline | Baseline |
| This compound (75 mg) | Lowered | Lowered to detection limit | Increased |
| This compound (150 mg) | Lowered | Lowered to detection limit | Increased |
| This compound (300 mg) | Lowered | Lowered to detection limit | Increased |
| This compound (600 mg) | Lowered | Lowered to detection limit | Increased |
| Aliskiren (300 mg) | Lowered | Lowered to detection limit | Increased |
This compound dose-dependently increased renin and lowered plasma renin activity and angiotensin II to detection limit levels. The effects of 300 mg aliskiren on RAS components were most comparable to 150 mg this compound.[1][2]
Experimental Protocols
The data presented above was generated from a randomized, placebo-controlled, crossover study involving healthy, salt-depleted volunteers.[1][2]
Study Design:
-
Participants: 22 healthy, normotensive volunteers.[1]
-
Diet: Subjects were maintained on a low-sodium diet (50 mmol/day) to activate the renin-angiotensin system.[1][2]
-
Intervention: The study consisted of two groups. Group 1 received single doses of 75 mg this compound, 300 mg aliskiren, and placebo in a crossover design. Group 2 received escalating single doses of this compound (150 mg, 300 mg, and 600 mg).[1]
-
Washout Period: A sufficient washout period was maintained between each treatment phase.
Key Experimental Procedures:
-
Renal Hemodynamics Measurement: Renal plasma flow (RPF) and glomerular filtration rate (GFR) were measured using the clearance of para-aminohippurate (PAH) and iothalamate, respectively.
-
RAS Component Analysis: Plasma renin activity (PRA), plasma renin concentration, and angiotensin II levels were determined from blood samples collected at specified time points after drug administration.
Visualizations: Signaling Pathways and Experimental Workflow
To further elucidate the mechanisms and experimental design, the following diagrams are provided.
Caption: The Renin-Angiotensin System and the point of inhibition for this compound and aliskiren.
Caption: Experimental workflow for the comparative study of this compound and aliskiren.
References
- 1. repub.eur.nl [repub.eur.nl]
- 2. Maximum renal responses to renin inhibition in healthy study participants: this compound versus aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Renal outcomes with aliskiren in patients with type 2 diabetes: a prespecified secondary analysis of the ALTITUDE randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of add-on therapy of aliskiren to an angiotensin II receptor blocker on renal outcomes in advanced-stage chronic kidney disease: a prospective, randomized, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
VTP-27999: A Renin Inhibitor that Uniquely Avoids Prorenin Unfolding
A comparative analysis of VTP-27999 and its distinction from other renin inhibitors reveals a unique mechanism of action that prevents the conformational unfolding of prorenin, the inactive precursor of renin. This key difference, primarily in contrast to the first-in-class renin inhibitor aliskiren (B1664508), has significant implications for the measurement of renin system components and potentially for the overall pharmacological profile of the drug.
Unlike aliskiren, which induces a conformational change in prorenin that allows it to be detected by renin-specific immunoassays, this compound binds to prorenin without causing this unfolding.[1][2][3][4][5][6] This has been demonstrated in both in vitro and in vivo studies, where treatment with this compound did not lead to the artefactual increase in immunoreactive renin from prorenin that is observed with aliskiren.[1][2][5]
Comparative Analysis of Renin Inhibitor Effects on Prorenin
The differential effects of this compound and aliskiren on prorenin conformation are a defining characteristic of this compound's biochemical profile. While both are potent inhibitors of renin, their interaction with prorenin diverges significantly.
| Feature | This compound | Aliskiren |
| Prorenin Binding | Yes | Yes |
| Prorenin Unfolding | No[1][2][3][4][5][6] | Yes[1][5][7][8] |
| Effect on Renin Immunoreactivity | Increases affinity of active site-directed antibody to renin[1][2][4] | Increases immunoreactivity by allowing detection of unfolded prorenin[1][5][7] |
| Competition for Binding Site | Competitively prevented by aliskiren[1][2] | Competes with this compound for the same binding site[1][2] |
Mechanism of Action: A Tale of Two Conformations
The current understanding is that prorenin exists in an equilibrium between a "closed" inactive conformation and an "open" active-like conformation.[9] Renin inhibitors like aliskiren are thought to bind to the open form, stabilizing it and shifting the equilibrium towards this unfolded state. This exposes epitopes that are then recognized by antibodies in renin immunoassays.[9]
This compound, however, appears to bind to prorenin without locking it in this open conformation. While it does bind to acid-activated, unfolded prorenin, it does not induce this change in the native, inactive form.[1][2][5] The consequence is that in the presence of this compound, prorenin remains largely in its "closed," inactive state and is not detected by renin-specific assays.
The following diagram illustrates the differential effects of this compound and aliskiren on prorenin conformation.
Experimental Protocols
Immunoradiometric Assay (IRMA) for Renin and Prorenin
Objective: To determine the effect of this compound and aliskiren on the immunoreactivity of renin and prorenin.
Materials:
-
Plasma samples from subjects treated with this compound or aliskiren.
-
Recombinant human renin and prorenin.
-
This compound and aliskiren standards.
-
Renin immunoradiometric assay (IRMA) kit.
-
Prosegment-directed prorenin assay kit.
-
Assay buffer.
Procedure:
-
Sample Preparation: Plasma samples were collected from individuals before and after treatment with this compound or aliskiren. For in vitro experiments, recombinant human renin or prorenin was spiked into buffer or plasma.
-
Incubation with Inhibitors: Aliquots of plasma or recombinant protein solutions were incubated with varying concentrations of this compound or aliskiren.
-
Renin Measurement: The concentration of immunoreactive renin was measured using a commercial IRMA kit. This assay typically uses two monoclonal antibodies, one of which is directed against the active site of renin.
-
Prorenin Measurement: Prorenin concentration was determined using an assay that specifically detects the prosegment of the prorenin molecule. This allows for the quantification of total prorenin, regardless of its conformational state.
-
Acid Activation of Prorenin: To measure total renin (renin + prorenin), plasma samples were subjected to acid activation, which irreversibly unfolds prorenin into a renin-like conformation. The subsequent measurement of renin immunoreactivity provides the total renin concentration.
-
Data Analysis: The changes in immunoreactive renin and prorenin concentrations in the presence of the inhibitors were compared to baseline levels.
The following diagram outlines the experimental workflow for assessing the impact of renin inhibitors on prorenin unfolding.
Conclusion
References
- 1. New renin inhibitor this compound alters renin immunoreactivity and does not unfold prorenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. RePub, Erasmus University Repository: New renin inhibitor this compound alters renin immunoreactivity and does not unfold prorenin [repub.eur.nl]
- 6. pure.eur.nl [pure.eur.nl]
- 7. Conformational changes in prorenin during renin inhibition in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nps.org.au [nps.org.au]
- 9. ahajournals.org [ahajournals.org]
Safety Operating Guide
Proper Disposal of VTP-27999: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
As a novel alkyl amine renin inhibitor, VTP-27999 requires careful handling and disposal to ensure laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, established best practices for the disposal of research-grade chemical compounds and alkyl amines provide a clear framework for its responsible management. This guide offers procedural, step-by-step instructions to navigate the disposal process safely and effectively.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye Protection |
| Hand Protection |
| Body Protection |
Ensure that all handling of this compound, particularly when dealing with the pure compound or concentrated solutions, is performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with most research chemicals, involves segregation, secure containment, and coordination with your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Identification and Segregation
-
Unused or Expired this compound: Treat as hazardous chemical waste. Do not dispose of it in regular trash or down the drain.
-
Contaminated Materials: Any items that have come into direct contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated and disposed of as hazardous solid waste.
-
Solutions: Aqueous or solvent-based solutions containing this compound must be collected as liquid chemical waste.
Step 2: Use of Appropriate Waste Containers
-
Solid Waste: Collect all contaminated solid materials in a designated, puncture-resistant container with a lid. This container should be clearly labeled as "Hazardous Chemical Waste."
-
Liquid Waste: Use a chemically compatible, leak-proof container with a secure screw-top cap for all solutions containing this compound. The container must be labeled as "Hazardous Chemical Waste" and should also specify the contents, including this compound and any solvents used. As this compound is an alkyl amine, it is crucial to avoid mixing this waste stream with acidic or oxidizing waste to prevent potentially violent reactions.[1][2]
Step 3: Proper Labeling of Waste Containers
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container (accumulation start date).
-
The name of the principal investigator or research group.
Step 4: Safe Storage of Waste
Store all this compound waste in a designated and secure satellite accumulation area within the laboratory. This area should be:
-
Well-ventilated.
-
Away from general laboratory traffic.
-
Segregated from incompatible materials, especially acids and strong oxidizing agents.[1]
-
Inspected regularly for any signs of leakage or container degradation.
Step 5: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management office to schedule a pickup for the this compound waste. Follow their specific procedures for waste collection and documentation. Never attempt to transport hazardous waste off-site yourself.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A flowchart outlining the key stages for the safe and compliant disposal of this compound.
By adhering to these general yet crucial guidelines, researchers and laboratory personnel can ensure the safe handling and proper disposal of this compound, thereby fostering a secure and environmentally responsible research environment. Always prioritize consulting your institution's specific chemical hygiene and waste management plans.
References
Personal protective equipment for handling VTP-27999
Essential Safety and Handling Guide for VTP-27999
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential to ensure personal safety and proper disposal of the compound. The primary hazard consideration for this compound TFA stems from its trifluoroacetate (B77799) (TFA) salt, which is a strong and corrosive acid capable of causing severe skin burns and eye damage.[1] Therefore, it is imperative to handle this compound with the same precautions as other corrosive and potentially irritating chemical compounds.[1]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE protocols is mandatory when handling this compound in both solid and solution forms to prevent accidental exposure.[1]
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields. A full-face shield is required when handling larger quantities or when there is a significant risk of splashing. | Protects against splashes and aerosols that can cause severe eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene). Double gloving is recommended. Always inspect gloves for tears or degradation before use and change them immediately if contact with the compound occurs. | Prevents skin contact which can lead to irritation and burns from the TFA component.[1] |
| Skin and Body Protection | A laboratory coat must be worn at all times. For procedures with a higher risk of exposure, a chemical-resistant apron over the lab coat is recommended. Full-length pants and closed-toe shoes are mandatory. | Protects the skin from accidental spills and contamination.[1] |
| Respiratory Protection | All handling of this compound TFA powder and solutions should be conducted within a certified chemical fume hood. | Minimizes inhalation of dust or aerosols, protecting the respiratory tract from irritation and potential systemic effects.[1] |
Operational Plan: Handling and Storage
Handling:
-
Always handle this compound TFA within a certified chemical fume hood to control exposure to dust and aerosols.[1]
-
Avoid direct contact with the skin, eyes, and clothing.
-
Ensure adequate ventilation in the handling area.
-
Prepare fresh solutions and use them promptly. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
Storage:
-
For long-term storage, this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, away from moisture.[2][3]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Contaminated Materials: Used gloves, absorbent materials from spills, and empty containers should be collected in a designated, sealed hazardous waste container.
-
Unused Compound: Dispose of unused this compound according to your institution's hazardous waste disposal protocols. Do not dispose of it down the drain or in regular trash.
-
Spill Cleanup:
-
For small spills: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[1] Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1] Clean the spill area with a suitable decontamination solution.[1]
-
For large spills: Evacuate the area immediately and alert your institution's Environmental Health and Safety (EHS) department.[1] Prevent entry into the affected area.[1]
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
